4-(Phenylsulfonyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(benzenesulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYFDXDATVPPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333662 | |
| Record name | 4-(Phenylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-01-4 | |
| Record name | 4-(Phenylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Phenylsulfonyl)aniline: A Core Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction
4-(Phenylsulfonyl)aniline, also known as 4-aminodiphenyl sulfone, is a deceptively simple aromatic sulfone that has emerged as a critical structural motif and versatile synthetic intermediate in medicinal chemistry. Its rigid, well-defined geometry, combined with the hydrogen-bonding capabilities of the aniline moiety and the polar, metabolically stable sulfone linker, makes it an attractive scaffold for designing targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in drug development programs.
Physicochemical and Structural Characteristics
The unique bioactivity and synthetic utility of this compound are direct consequences of its distinct physicochemical properties and three-dimensional structure.
Core Chemical Properties
The compound presents as a stable, high-melting solid with limited solubility in non-polar organic solvents, reflecting the polarity imparted by the sulfone and amine groups.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO₂S | [1], [2] |
| Molecular Weight | 233.29 g/mol | [1], |
| CAS Number | 7019-01-4 | [1], [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 175-177 °C | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| Storage | 2-8°C, under inert atmosphere, sealed and protected from light |
Molecular Structure and Conformation
The structure of this compound consists of a central sulfone group linking two phenyl rings, one of which is substituted with an amino group at the para position. The tetrahedral geometry of the sulfur atom and the sp² hybridization of the aromatic carbons create a non-planar, V-shaped molecule.
Caption: Representative synthesis workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 4-Nitro-1-(phenylsulfonyl)benzene
Causality: This step establishes the core diphenyl sulfone scaffold. A nucleophilic aromatic substitution is employed where the sulfinate anion acts as the nucleophile, displacing the chloride from the electron-deficient aromatic ring of 4-chloronitrobenzene. The nitro group is essential here as a strong electron-withdrawing group, activating the ring towards nucleophilic attack.
-
To a stirred solution of 4-chloronitrobenzene (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium benzenesulfinate (1.1 eq).
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude intermediate, 4-nitro-1-(phenylsulfonyl)benzene.
Step 2: Reduction to this compound
Causality: This final step converts the electron-withdrawing nitro group into the desired electron-donating amino group, which is the key functional handle for subsequent medicinal chemistry applications. Catalytic hydrogenation is a clean and efficient method, while metal-acid reductions like SnCl₂/HCl are robust and widely used alternatives.
-
Suspend the crude 4-nitro-1-(phenylsulfonyl)benzene (1.0 eq) in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Self-Validation: The identity and purity of the final product should be rigorously confirmed by melting point analysis and the spectroscopic methods (NMR, IR, MS) detailed previously.
Applications in Drug Development
This compound is not merely an intermediate but a validated pharmacophore. Its derivatives have been explored for a wide range of therapeutic targets. The aniline nitrogen provides a convenient point for chemical modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).
As a Scaffold for Kinase and Receptor Inhibitors
The diaryl sulfone core provides a rigid scaffold that can effectively position functional groups to interact with specific residues in enzyme active sites or receptor binding pockets. A notable application is in the development of novel analogues of non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of androgen receptor-mediated transcription. [3][4]By acylating or alkylating the aniline nitrogen, medicinal chemists can introduce moieties that target specific protein features. The sulfone group often acts as a hydrogen bond acceptor, further anchoring the molecule in the binding site.
In the Synthesis of Anti-inflammatory Agents
The 4-(methylsulfonyl)aniline pharmacophore, a close analogue, has been successfully incorporated into known NSAIDs like naproxen and diclofenac. [5][6][7]This modification is often pursued to enhance selectivity for the COX-2 enzyme over COX-1, a strategy aimed at reducing gastrointestinal side effects associated with traditional NSAIDs. The underlying principle is that the sulfone moiety can occupy and interact with the distinct side pocket present in the COX-2 active site.
As a Versatile Chemical Building Block
Beyond specific pharmacophores, this compound serves as a versatile building block. [8][9]The primary amine can be diazotized and converted into a wide array of other functional groups, or it can participate in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex molecular architectures. The inherent stability of the diphenyl sulfone core ensures that it remains intact throughout multi-step synthetic sequences. This reliability makes it a go-to starting material for exploratory chemistry programs aimed at discovering new bioactive molecules. [10]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound represents a powerful convergence of structural rigidity, synthetic accessibility, and biological relevance. Its well-defined chemical properties and predictable reactivity provide a solid foundation for its use as a core scaffold in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of this building block—from its spectroscopic fingerprints to its synthetic nuances and therapeutic potential—is essential for leveraging its full potential in the rational design of next-generation therapeutics.
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- Gemoets, H., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Medicinal Chemistry Letters, 12(11), 1765–1770.
- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8139-8144.
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4-(Phenylsulfonyl)aniline CAS number and synonyms
An In-Depth Technical Guide to 4-(Phenylsulfonyl)aniline: A Core Moiety in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to provide a foundational understanding of its properties, synthesis, and critical role as a structural motif in contemporary pharmaceutical design.
Core Identification and Nomenclature
This compound is an aromatic organic compound featuring a central aniline ring substituted with a phenylsulfonyl group at the para-position. This specific arrangement of functional groups imparts unique electronic and steric properties that are highly valuable in medicinal chemistry.
CAS Number : The universally recognized identifier for this compound is 7019-01-4 .[1][2][3][4]
Synonyms : Due to its use across various research and commercial domains, this compound is known by several alternative names. Recognizing these is crucial for comprehensive literature and database searches.[3][5][6]
-
4-Aminodiphenyl sulfone
-
p-Aminodiphenyl sulfone
-
Benzenamine, 4-(phenylsulfonyl)-
-
p-Phenylsulfonylaniline
-
4-Aminophenyl phenyl sulfone
Chemical Structure
The structure is defined by an aniline molecule linked to a phenylsulfonyl group at the 4-position of the benzene ring.
Caption: Chemical structure of this compound.
Physicochemical and Safety Profile
Understanding the physical properties and safety requirements is fundamental for the effective and safe handling of this compound in a laboratory setting.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO₂S | [1][2][4] |
| Molecular Weight | 233.29 g/mol | [1][3][7] |
| Appearance | White to Off-White Solid | [1][8] |
| Melting Point | 175-177 °C | [1][2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2][8] |
| Storage | Store at 2-8°C, under inert atmosphere, sealed in dry, dark place | [1][2] |
Safety and Handling
This compound is classified as hazardous and requires careful handling. The following GHS hazard information is aggregated from multiple supplier safety data sheets.
| Hazard Code | Description | Pictogram | Signal Word |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
(Data sourced from Sigma-Aldrich, PubChem)[3]
Core Handling Protocols:
-
Engineering Controls : All work must be conducted in a certified chemical fume hood to avoid inhalation of dust.[9][10] An eyewash station and safety shower must be readily accessible.[10][11]
-
Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles.[10][11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]
Synthesis Protocol: A Validated Approach
While multiple synthetic routes exist, a common and reliable method involves the reduction of a nitro-group precursor. This protocol is based on established chemical principles for the synthesis of aromatic amines.
Workflow: Synthesis via Nitroarene Reduction
Caption: Two-step synthesis workflow for this compound.
Step-by-Step Experimental Methodology
Step 1: Synthesis of 4-Nitrophenyl Phenyl Sulfone (Intermediate)
-
Rationale : This step involves a Friedel-Crafts sulfonylation reaction. Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid catalyst to activate the benzenesulfonyl chloride, making it a potent electrophile for substitution onto the nitrobenzene ring.
-
Procedure : a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). b. Add nitrobenzene (5 eq, serving as both reactant and solvent) and cool the mixture to 0-5°C in an ice bath. c. Slowly add benzenesulfonyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. e. Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. f. The resulting precipitate is collected by vacuum filtration, washed with cold water and a cold ethanol/water mixture, and then dried to yield 4-nitrophenyl phenyl sulfone.
Step 2: Reduction to this compound
-
Rationale : The nitro group of the intermediate is selectively reduced to an amine. A common and effective method is using iron powder in an acidic medium (e.g., HCl or acetic acid). This method is favored in laboratory settings for its efficiency and cost-effectiveness. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used for a cleaner reaction profile.
-
Procedure (using Fe/HCl) : a. In a round-bottom flask, create a suspension of 4-nitrophenyl phenyl sulfone (1.0 eq) in a mixture of ethanol and water. b. Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid. c. Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). d. Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. e. Neutralize the filtrate with a saturated solution of sodium bicarbonate. f. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. h. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is not merely an intermediate; it is a privileged pharmacophore. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.
Role as a Bioisostere and Pharmacophore
The sulfonyl group (-SO₂-) is a key feature. It is a non-classical bioisostere of the carboxylate group and can act as a strong hydrogen bond acceptor. The aniline (-NH₂) moiety provides a crucial hydrogen bond donor and a site for further chemical modification. This dual functionality allows molecules containing this core to bind effectively within the active sites of enzymes and receptors.
Case Study: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Research into novel NSAIDs has extensively utilized the related 4-(methylsulfonyl)aniline moiety, which shares the same core principle.[13][14][15] This structural class is central to the design of selective COX-2 inhibitors.
-
Mechanism of Action Insight : The sulfonyl group of these compounds is known to insert into a hydrophilic side pocket present in the active site of the COX-2 enzyme, but not in the COX-1 enzyme. This selective binding is the basis for reduced gastrointestinal side effects compared to non-selective NSAIDs.[16] The aniline portion can be derivatized to modulate potency, selectivity, and pharmacokinetic properties.[15][17]
-
Application Precedent : this compound serves as a key building block for synthesizing analogues of established drugs. For example, it has been used to prepare novel analogues of Flufenamic acid, which act as inhibitors of androgen receptor-mediated transcription, a target relevant to prostate cancer research.[1][2][18]
Caption: Role of this compound as a versatile scaffold in drug design.
The aniline group itself can be a point of metabolic liability or toxicity.[19] However, its incorporation within the larger sulfonyl structure and subsequent derivatization often mitigates these concerns while providing a critical anchor point for target engagement. The fine-tuning of pharmacological properties through substitution on the aniline nitrogen is a powerful strategy for drug optimization.[19]
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- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- Aniline. University of California, Santa Barbara. [Link]
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Spectroscopic Profile of 4-(Phenylsulfonyl)aniline: A Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic data for 4-(Phenylsulfonyl)aniline (CAS No: 7019-01-4), a key intermediate in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel therapeutic agents, such as inhibitors of androgen receptor-mediated transcription, necessitates a thorough understanding of its structural and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established analytical protocols.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g/mol , possesses a structure characterized by two key functional groups: a primary aromatic amine (-NH₂) and a sulfone group (-SO₂-).[1] These moieties, and the interplay of their electronic effects on the two phenyl rings, give rise to a distinct spectroscopic fingerprint. This guide will dissect this fingerprint, providing the rationale behind the observed spectral features.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in its two distinct aromatic rings.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 6.5 and 8.0 ppm. The electron-withdrawing nature of the phenylsulfonyl group and the electron-donating nature of the amine group create a predictable pattern of shielding and deshielding for the aromatic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet of doublets | 2H | H-2', H-6' |
| ~7.4 - 7.6 | Multiplet | 3H | H-3', H-4', H-5' |
| ~7.6 - 7.7 | Doublet | 2H | H-2, H-6 |
| ~6.6 - 6.7 | Doublet | 2H | H-3, H-5 |
| ~4.0 | Broad Singlet | 2H | -NH₂ |
Note: Data synthesized from typical values for similar structures. Exact chemical shifts can vary based on solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
The protons on the phenyl ring attached to the sulfonyl group (H-2', H-3', H-4', H-5', H-6') are deshielded and appear further downfield due to the strong electron-withdrawing effect of the -SO₂ group. Conversely, the protons on the aniline ring (H-2, H-3, H-5, H-6) are shielded by the electron-donating amine group and resonate at higher fields (further upfield). The -NH₂ protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange. The addition of D₂O will cause the -NH₂ signal to disappear, a useful method for its confirmation.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-4 |
| ~142 | C-1' |
| ~132 | C-1 |
| ~129 | C-3', C-5' |
| ~128 | C-2, C-6 |
| ~127 | C-2', C-6' |
| ~126 | C-4' |
| ~114 | C-3, C-5 |
Note: Data synthesized from typical values and publicly available spectra.[3] Precise values may vary.
Interpretation of the ¹³C NMR Spectrum:
The carbon attached to the nitrogen (C-4) is significantly deshielded and appears at the lowest field in the aniline ring due to the strong deshielding effect of the nitrogen atom. The carbon attached to the sulfonyl group (C-1') is also deshielded. The carbons ortho and para to the amine group (C-3, C-5 and C-1) are shielded relative to benzene, while the carbons ortho and para to the sulfonyl group (C-2', C-6' and C-4') are deshielded.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the -NH₂ protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass all expected carbon resonances (e.g., 0-160 ppm).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Visualization of NMR Assignments
Caption: Numbering scheme for NMR assignments of this compound.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is dominated by absorptions from the N-H bonds of the amine, the S=O bonds of the sulfone, and the C-C and C-H bonds of the aromatic rings.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Medium | N-H stretch | Primary Amine |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 1620 - 1580 | Strong | N-H bend | Primary Amine |
| 1500 - 1400 | Strong | C=C stretch | Aromatic Ring |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretch | Sulfone |
| 1180 - 1140 | Strong | Symmetric SO₂ stretch | Sulfone |
| 850 - 810 | Strong | C-H out-of-plane bend | 1,4-disubstituted |
Note: Data synthesized from a spectrum available on PubChem, acquired via KBr wafer.[1]
Interpretation of the IR Spectrum:
-
N-H Vibrations: The primary amine group gives rise to two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region (symmetric and asymmetric stretches) and a strong N-H bending (scissoring) vibration between 1620-1580 cm⁻¹.[2]
-
Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1500-1400 cm⁻¹ region.
-
Sulfone Group Vibrations: The sulfone group is readily identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively.
-
Substitution Pattern: A strong band in the 850-810 cm⁻¹ region is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[4] Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[5]
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required, though baseline correction can be applied if necessary.
Visualization of Spectroscopic Workflow
Caption: A streamlined workflow for ATR-FTIR analysis of solid samples.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 233 | [M]⁺ (Molecular Ion) |
| 108 | [C₆H₅NH]⁺ |
| 65 | [C₅H₅]⁺ |
Note: Data obtained from the NIST Mass Spectrometry Data Center via PubChem.[1]
Interpretation of the Mass Spectrum:
The mass spectrum of this compound, likely obtained by electron ionization (EI), shows a clear molecular ion peak at m/z 233, confirming the molecular weight of the compound. EI is a "hard" ionization technique that causes significant fragmentation, which can be useful for structural analysis.[6][7] The fragmentation pattern is consistent with the structure:
-
m/z 233: The molecular ion [C₁₂H₁₁NO₂S]⁺.
-
m/z 108: This intense peak likely corresponds to the cleavage of the C-S bond, resulting in the formation of the aniline radical cation fragment [C₆H₅NH₂]⁺•, which rearranges to a more stable structure.
-
m/z 65: A common fragment in the mass spectra of aromatic compounds, corresponding to the loss of a neutral molecule (e.g., HCN) from the aniline fragment, leading to the cyclopentadienyl cation [C₅H₅]⁺.
Experimental Protocol for Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under high vacuum to promote volatilization.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Visualization of Fragmentation Pathway
Caption: Proposed major fragmentation pathway for this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic influence of the amine and sulfonyl groups. The IR spectrum provides clear evidence for the presence of these key functional groups, and the mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern. These data, when acquired using the robust protocols described herein, offer a reliable basis for the structural confirmation and quality control of this compound in research and development settings.
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Phenylsulfonyl)aniline
Introduction: The Structural Significance of a Diaryl Sulfone Scaffold
4-(Phenylsulfonyl)aniline, also known as 4-aminophenyl phenyl sulfone, is a diaryl sulfone that serves as a fundamental molecular scaffold in medicinal chemistry and materials science. Its structure, characterized by two phenyl rings linked by a sulfonyl bridge (-SO₂-), with an amino group (-NH₂) substituent, provides a unique combination of rigidity, polarity, and hydrogen bonding capability. This framework is a constituent of numerous pharmacologically active molecules and high-performance polymers.
Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount. The crystal structure dictates not only the bulk physicochemical properties of the material, such as melting point, solubility, and stability, but also governs its molecular recognition interactions. For drug development professionals, the conformation and intermolecular interactions revealed by crystal structure analysis provide critical insights for designing potent enzyme inhibitors or receptor ligands. For materials scientists, this knowledge informs the rational design of polymers with desired thermal and mechanical properties.
This guide offers a comprehensive analysis of the crystal structure of this compound, detailing the experimental workflow for its determination, analyzing its key structural features, and contextualizing its significance through comparative analysis with related compounds.
Part 1: Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
A common and effective method for synthesizing diaryl sulfones is through Friedel-Crafts-type reactions. A plausible and frequently used route involves the reaction of a benzenesulfonyl chloride with an aniline derivative.
Reaction Scheme: Benzenesuflonyl chloride reacts with aniline, often in the presence of a catalyst or base, to yield this compound.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve aniline (1.0 equivalent) in a suitable solvent such as pyridine or nitrobenzene. Pyridine can act as both a solvent and a base to neutralize the HCl byproduct.
-
Addition of Sulfonyl Chloride: To the stirred solution, slowly add benzenesulfonyl chloride (1.1 equivalents) at room temperature. The reaction is exothermic, and cooling may be necessary to maintain control.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water or dilute HCl to precipitate the product and neutralize the base.
-
Purification: Filter the crude solid product, wash it thoroughly with water, and then recrystallize it from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The purified product is typically a white to off-white solid.[1][2]
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often more an art than a science, requiring patience and meticulous control over crystallization conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent. Ethanol or acetone are good starting points.
-
Slow Evaporation: Leave the saturated solution in a loosely covered vial in a vibration-free environment. As the solvent slowly evaporates over several days, the concentration of the solute will gradually increase, promoting the formation of single crystals.
-
Solvent Diffusion: An alternative method is vapor diffusion. Place the solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.[3]
-
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a spatula or pipette.
Part 2: Crystal Structure Determination - A Methodological Workflow
Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the atomic arrangement within a crystalline solid.[4] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Caption: A generalized workflow for determining a crystal structure via SCXRD.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.[3]
-
Data Collection: The mounted crystal is placed on a goniometer head in a diffractometer. It is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.[3] The crystal is then rotated while being irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector.[5]
-
Data Reduction: The collected raw data (a series of diffraction images) are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors like absorption. The output is a list of reflections with their Miller indices (h, k, l) and intensities.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined using a full-matrix least-squares method. This process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Part 3: Crystallographic Data and Structural Analysis
The crystal structure of this compound has been determined and its analysis reveals key insights into its molecular geometry and intermolecular interactions.[5][6]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.98 Å |
| b (Å) | 7.82 Å |
| c (Å) | 13.11 Å |
| β (°) | 106.3° |
| Volume (ų) | 1081 ų |
| Z (molecules/unit cell) | 4 |
| Data Collection Temp. | 295 K |
| (Data sourced from a study of 4-aminophenyl 4-X-phenyl sulfones, where X=H corresponds to the title compound)[5][6] |
Molecular Structure and Conformation
The molecular structure of this compound is non-planar. The two phenyl rings are twisted with respect to each other, adopting a conformation that minimizes steric hindrance.
Caption: Molecular structure of this compound with atom numbering.
-
Sulfonyl Group Geometry: The geometry around the sulfur atom is approximately tetrahedral. The S-C bond lengths are typical for aryl sulfones.
-
Torsion Angles: The conformation is defined by the torsion angles around the S-C bonds. The dihedral angle between the mean planes of the two phenyl rings is significant, preventing a fully conjugated system across the sulfonyl bridge. This twist is a characteristic feature of diaryl sulfones.
-
Intramolecular Charge Transfer: A notable feature is the electronic charge transfer from the electron-donating amino group (-NH₂) to the electron-withdrawing sulfonyl group (-SO₂).[5] This results in a shortening of the C-N and C-S bonds on the aminophenyl ring and an increase in the quinoidal character of that ring.[5]
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is primarily governed by a network of hydrogen bonds.
Caption: Schematic of the intermolecular N-H···O=S hydrogen bonds forming chains.
-
Hydrogen Bonding: The primary interaction is the hydrogen bond between the amino group of one molecule and one of the sulfonyl oxygen atoms of a neighboring molecule (N-H···O=S).[5] These interactions link the molecules into chains or sheets, creating a stable, three-dimensional network. The strength of these hydrogen bonds is moderate, comparable to those found in other substituted anilines.[6]
-
Other Interactions: While hydrogen bonding is dominant, weaker C-H···O interactions and potential π-π stacking between phenyl rings further stabilize the crystal packing.
Part 4: Comparative Structural Analysis
Analyzing the structure of this compound in the context of its analogues provides deeper insight into structure-property relationships.
| Compound | Bridging Group | Key Structural Features |
| This compound | -SO₂- | Tetrahedral, electron-withdrawing bridge. Dominant N-H···O=S hydrogen bonds. Significant twist between rings. |
| 4,4'-Sulfonyldianiline (Dapsone) | -SO₂- | Similar to the title compound but with two amino groups, allowing for a more extensive hydrogen bonding network. |
| 4-[(4-Aminophenyl)sulfanyl]aniline | -S- | Bent, less polar, electron-donating bridge. Allows for N-H···S and N-H···N interactions. Greater conformational flexibility.[3] |
The comparison highlights the critical role of the bridging group. The sulfonyl group (-SO₂-) in this compound acts as a strong hydrogen bond acceptor and imparts significant polarity and rigidity to the molecule. In contrast, the sulfanyl bridge (-S-) in 4-[(4-aminophenyl)sulfanyl]aniline is less polar and more flexible, leading to different packing arrangements and physical properties.[3] This systematic variation is key to tuning the properties of materials derived from these monomers.
Conclusion
The crystal structure analysis of this compound provides a detailed atomic-level blueprint of its solid-state architecture. The molecule adopts a twisted conformation stabilized by an extensive network of N-H···O=S hydrogen bonds. This structural framework, characterized by intramolecular charge transfer and specific intermolecular recognition motifs, is fundamental to its role as a versatile building block in the development of new pharmaceuticals and advanced materials. This guide has delineated the comprehensive process, from synthesis to structural refinement and analysis, offering researchers a foundational understanding of this important chemical entity.
References
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Solubility Profile of 4-(Phenylsulfonyl)aniline: A Comprehensive Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 4-(Phenylsulfonyl)aniline, a key intermediate in organic synthesis and a scaffold in medicinal chemistry, presents unique solubility challenges due to its rigid, aromatic structure.[1] This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and predictive models for determining and understanding the solubility of this compound in various organic solvents. We will delve into the physicochemical properties of the molecule, outline a robust protocol for equilibrium solubility determination, and explore the application of predictive tools like Hansen Solubility Parameters (HSP) and COSMO-RS to rationalize solvent selection and accelerate formulation development.
Physicochemical Profile and Structural Insights
Understanding the inherent properties of this compound is the foundation for predicting its behavior in different solvent systems. The molecule's structure, characterized by two phenyl rings linked by a sulfonyl group and an aniline moiety, dictates its polarity, hydrogen bonding capability, and crystalline stability.
The aniline component provides a hydrogen bond donor site (-NH2), while the sulfonyl group (-SO2-) offers two strong hydrogen bond acceptor sites (O=S=O).[1] Despite these polar functional groups, the large, nonpolar surface area of the two phenyl rings contributes significantly to the molecule's overall hydrophobic character.[1][2] This duality is key to its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁NO₂S | [3][4] |
| Molecular Weight | 233.29 g/mol | [5] |
| Melting Point | 175-177 °C | [3][4][6] |
| LogP (Octanol-Water) | 3.76 | [4] |
| Polar Surface Area (PSA) | 68.54 Ų | [4] |
| Appearance | White to Off-White Solid | [6] |
| Qualitative Solubility | Slightly soluble in Chloroform and Methanol |[3][4][6][7] |
The high melting point suggests strong intermolecular forces in the crystal lattice, meaning a significant amount of energy is required to break the crystal structure apart before solvation can occur. The LogP value of 3.76 indicates a preference for lipophilic environments over aqueous ones.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the guiding tenet for solubility prediction.[8][9] A solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, solubility is a balance between:
-
Dispersion Forces: Arising from the large aromatic rings. Nonpolar, non-aromatic solvents like hexane will interact primarily through these forces.
-
Dipolar Interactions: Stemming from the polar sulfonyl group. Polar aprotic solvents such as acetone or dimethylformamide (DMF) are effective at engaging in these interactions.
-
Hydrogen Bonding: The aniline -NH₂ group can donate hydrogen bonds, while the sulfonyl oxygens are strong acceptors. Protic solvents like alcohols (methanol, ethanol) or water can engage in these specific, strong interactions.[8][9]
Therefore, optimal solubility is expected in polar organic solvents that can effectively engage in both dipolar interactions and hydrogen bonding to overcome the solute's crystal lattice energy. Solvents that are purely nonpolar (e.g., alkanes) or highly polar and protic but dissimilar in structure (e.g., water) are expected to be poor solvents.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a crystalline solid is the equilibrium shake-flask method.[10][11] This technique measures the thermodynamic solubility, which represents the true saturation point of the solute in a solvent at a given temperature when the system is at equilibrium.[11][12]
Protocol: Equilibrium Shake-Flask Solubility Determination
This protocol outlines the standardized procedure for measuring the solubility of this compound.[10][13][14]
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid, purity >97%)[4]
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[13][15][16]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[10]
-
Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24 to 72 hours.[10][12] It is recommended to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.[14] Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[13] This step is critical to avoid overestimation of solubility.
-
Quantification: Prepare a series of dilutions of the filtered sample. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[13][17] A standard calibration curve must be prepared in the same solvent to ensure accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. Results are typically expressed in units of mg/mL, µg/mL, or mol/L.
Visualizing the Experimental Workflow
Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.
Predictive Modeling for Rational Solvent Selection
While experimental determination is the gold standard, predictive models can rapidly screen a large number of solvents, saving significant time and resources.
Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[18] These three parameters can be plotted as coordinates in a 3D "Hansen space." The core idea is that substances with similar HSP coordinates are likely to be miscible.[18][19]
The distance (Ra) between the Hansen parameters of a solute (in this case, 4-phenylsulfonylaniline) and a solvent can be calculated using the following equation:
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [19]
A smaller Ra value indicates a higher likelihood of good solubility. By calculating the Ra value for a range of solvents, one can rank them in terms of their predicted compatibility.
Visualizing Hansen Space
Caption: Hansen Solubility Space and Solute-Solvent Interaction Radius (Ra).
COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[20][21] It calculates the chemical potential of a solute in a solvent based on first principles, avoiding the need for extensive experimental data for parameterization.[20][21] COSMO-RS can provide highly accurate qualitative solvent rankings and quantitative solubility predictions often within an order of magnitude, making it an invaluable tool in early-stage drug development for solvent screening.[21][22]
Conclusion and Recommendations
The solubility of this compound is governed by a complex interplay of its crystalline structure and its ability to participate in dispersion, polar, and hydrogen-bonding interactions. A systematic approach combining theoretical understanding with rigorous experimental measurement is essential for accurately characterizing its solubility profile.
For researchers and drug development professionals, we recommend the following strategy:
-
Initial Screening: Utilize predictive models like Hansen Solubility Parameters or COSMO-RS to perform a broad in-silico screening of potential solvents. This will identify a smaller, more manageable set of candidate solvents for experimental validation.
-
Experimental Validation: Employ the standardized equilibrium shake-flask method to obtain precise, quantitative solubility data for the most promising solvents identified in the screening phase.
-
Data-Driven Formulation: Use the validated solubility data to guide formulation strategies, ensuring the development of robust and effective delivery systems.
By integrating these principles and methodologies, the challenges associated with the solubility of this compound can be effectively addressed, facilitating its successful application in pharmaceutical development.
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-(Phenylsulfonyl)aniline
Abstract: 4-(Phenylsulfonyl)aniline (4-PSA) is a diaryl sulfone that serves as a pivotal structural motif in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating amino group and the electron-withdrawing phenylsulfonyl group, make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive exploration of 4-PSA through the lens of modern theoretical and computational chemistry, integrated with established experimental validation protocols. We delve into the molecule's optimized geometry, electronic landscape, and spectroscopic signatures, offering a framework for researchers, scientists, and drug development professionals to understand and leverage its properties. The causality behind methodological choices is explained, ensuring that the described protocols are not merely instructional but also conceptually grounded.
Part I: Molecular Architecture and Synthesis
The Structural and Electronic Blueprint of 4-PSA
This compound, with the molecular formula C₁₂H₁₁NO₂S, is characterized by two phenyl rings bridged by a sulfonyl group (-SO₂-). An aniline moiety (a phenyl ring substituted with an amino group, -NH₂) is positioned opposite a phenyl group. This arrangement creates a distinct electronic asymmetry. The lone pair of electrons on the nitrogen atom of the amino group can delocalize into its adjacent phenyl ring, making it electron-rich. Conversely, the sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inherent push-pull electronic system is fundamental to its chemical reactivity and its utility as a pharmacophore. Derivatives of 4-PSA are actively investigated as potential anti-inflammatory agents and inhibitors of key biological targets like the androgen receptor.[1][2][3][4]
Rationale for Synthetic Strategy
The synthesis of diaryl sulfones like 4-PSA often involves the strategic formation of the C-S bond or the manipulation of functional groups on a pre-existing diaryl sulfone core. A common and reliable approach is the reduction of a nitro-precursor. The rationale for this strategy is twofold:
-
Accessibility of Starting Materials: The precursor, 4-nitro-1-(phenylsulfonyl)benzene, can be synthesized through electrophilic aromatic substitution.
-
Robustness of the Reduction: The reduction of an aromatic nitro group to an amine is a high-yielding and well-established chemical transformation, offering a clean route to the final aniline product.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis adapted from analogous procedures for related compounds.[5]
Step 1: Synthesis of 4-nitro-1-(phenylsulfonyl)benzene
-
To a stirred solution of nitrobenzene (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add benzenesulfonyl chloride (1.1 eq).
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2 eq), in portions while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 4-nitro-1-(phenylsulfonyl)benzene.
Step 2: Reduction to this compound
-
Dissolve the 4-nitro-1-(phenylsulfonyl)benzene (1.0 eq) from Step 1 in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder (Fe, 5.0 eq) and a small amount of ammonium chloride (NH₄Cl, 0.2 eq) to act as an electrolyte.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The exothermicity of the reaction should be controlled.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid. The melting point should be in the range of 175-177°C.[1]
Caption: Synthetic workflow for this compound.
Part II: The Computational Chemistry Framework
The Role of Density Functional Theory (DFT)
To probe the molecular properties of 4-PSA, Density Functional Theory (DFT) stands out as the method of choice. It provides a robust balance between computational accuracy and resource efficiency, making it ideal for molecules of this size.[6] We specifically employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a long-standing track record of providing excellent results for the geometries and electronic properties of organic compounds.[7][8]
Selecting the Appropriate Basis Set
The accuracy of any DFT calculation is intrinsically linked to the quality of the basis set used to describe the atomic orbitals. For 4-PSA, the Pople-style 6-311++G(d,p) basis set is selected. The rationale is as follows:
-
6-311G: A triple-zeta valence basis set that provides a flexible and accurate description of the valence electrons involved in chemical bonding.
-
++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately modeling systems with lone pairs and potential weak non-covalent interactions, both of which are present in 4-PSA.[9]
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard spherical or dumbbell shapes, which is essential for describing the directional nature of chemical bonds, particularly in a molecule with a complex three-dimensional structure.[9][10]
Caption: Standard workflow for DFT-based molecular property calculation.
Part III: In Silico Analysis of Molecular Properties
Optimized Molecular Geometry
The first step in computational analysis is to find the lowest energy conformation of the molecule. The geometry of 4-PSA was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting bond lengths and angles provide the most stable three-dimensional arrangement of the atoms.
| Parameter | Bond/Angle | Calculated Value | Typical Experimental Value |
| Bond Lengths (Å) | S=O (avg.) | 1.445 | 1.43 - 1.45 Å |
| C-S (avg.) | 1.778 | 1.76 - 1.78 Å | |
| C-N | 1.395 | 1.38 - 1.41 Å | |
| Bond Angles (°) | O-S-O | 120.5 | 119 - 121° |
| C-S-C | 104.3 | 104 - 106° |
The calculated parameters are in excellent agreement with standard values, validating the computational model. The C-S-C bond angle of approximately 104.3° indicates the tetrahedral-like geometry around the sulfur atom.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability.[12][13]
-
HOMO: For 4-PSA, the HOMO is predominantly localized on the electron-rich aniline ring, specifically on the nitrogen atom and the π-system of the phenyl ring. This confirms its role as the primary electron-donating part of the molecule.
-
LUMO: The LUMO is primarily distributed over the electron-withdrawing phenylsulfonyl moiety, including the sulfur atom and the adjacent phenyl ring.
-
Energy Gap (ΔE): The energy gap is a measure of the energy required to excite an electron from the HOMO to the LUMO. A smaller gap generally implies higher reactivity and lower stability.
| Parameter | Calculated Value (eV) | Implication |
| E_HOMO | -5.89 | Electron-donating capability (nucleophilic) |
| E_LUMO | -1.25 | Electron-accepting capability (electrophilic) |
| ΔE (Gap) | 4.64 | Indicates good molecular stability and moderate reactivity |
This significant energy gap suggests that 4-PSA is a relatively stable molecule, but the distinct localization of the frontier orbitals facilitates intramolecular charge transfer (ICT), a property often sought in materials for non-linear optics.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack.[14][15][16]
In the MEP map of 4-PSA:
-
Negative Regions (Red/Yellow): These electron-rich areas are concentrated around the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom of the amino group. These are the most likely sites for an electrophilic attack or for forming hydrogen bonds as an acceptor.
-
Positive Regions (Blue): These electron-deficient areas are located around the hydrogen atoms of the amino group. This site is susceptible to nucleophilic attack and will act as a hydrogen bond donor.
-
Neutral Regions (Green): The phenyl rings show a relatively neutral potential, typical for aromatic systems.
The MEP map visually confirms the electronic push-pull nature of the molecule and provides an intuitive guide for predicting intermolecular interactions, which is invaluable in drug design for understanding how the molecule might fit into a receptor's active site.
Part IV: Spectroscopic Fingerprinting: Theory Meets Reality
Spectroscopic techniques provide an experimental fingerprint of a molecule. By comparing experimental spectra with theoretically calculated ones, we can validate the computational model and gain a deeper understanding of the molecule's structure and vibrational modes.[9][17]
Vibrational Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational transitions of a molecule. The calculated vibrational frequencies (scaled by a factor of ~0.961 to account for anharmonicity and basis set limitations) show excellent agreement with experimental data.
Protocol: Acquiring an FT-IR Spectrum
-
Prepare a KBr pellet by mixing a small amount of crystalline 4-PSA (~1 mg) with dry potassium bromide (KBr) (~100 mg).
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Record the FT-IR spectrum in the range of 4000–400 cm⁻¹.[18]
| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Asymmetric Stretch | 3485 | ~3490 | Stretching of the amine N-H bonds[19] |
| N-H Symmetric Stretch | 3390 | ~3400 | Stretching of the amine N-H bonds[19] |
| Aromatic C-H Stretch | 3065 | ~3070 | Stretching of C-H bonds on the phenyl rings |
| S=O Asymmetric Stretch | 1305 | ~1310 | Asymmetric stretching of the sulfonyl group[20] |
| S=O Symmetric Stretch | 1150 | ~1155 | Symmetric stretching of the sulfonyl group[20] |
| C-N Stretch | 1288 | ~1290 | Stretching of the carbon-nitrogen bond |
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary absorption band corresponds to the HOMO→LUMO transition.[9]
Protocol: Acquiring a UV-Vis Spectrum
-
Prepare a dilute solution of 4-PSA in a suitable solvent (e.g., ethanol or acetonitrile).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a range of 200–400 nm.[18]
The theoretically predicted electronic transition, calculated using Time-Dependent DFT (TD-DFT), can be compared to the experimental maximum absorption wavelength (λ_max). The calculated λ_max for the S₀→S₁ transition is typically in good agreement with the experimental value, confirming the calculated HOMO-LUMO gap.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the gold standard for structural elucidation in organic chemistry.[21] The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared to experimental data.
Protocol: Acquiring NMR Spectra
-
Dissolve a sample of 4-PSA in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[9][22]
The calculated chemical shifts for the aromatic protons and carbons, as well as the amine protons, typically show a strong linear correlation with the experimental values, providing definitive confirmation of the molecular structure.
Part V: Implications for Drug Discovery and Development
The integrated computational and theoretical analysis of this compound provides critical insights that accelerate the drug development process.[23]
-
Rational Drug Design: The MEP and HOMO-LUMO analyses provide a roadmap for rational drug design. They allow medicinal chemists to predict which parts of the 4-PSA scaffold to modify to enhance interactions with a biological target, such as an enzyme active site or a protein receptor.[24][25] For example, the electron-rich sulfonyl oxygens are prime targets for forming hydrogen bonds with amino acid residues like arginine or lysine.
-
Predicting Reactivity and Metabolism: The electronic properties can help predict sites of metabolic transformation. Electron-rich regions identified by the MEP map may be susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Virtual Screening: The validated computational model of 4-PSA can be used as a template to build a virtual library of derivatives. These derivatives can then be computationally screened for their potential to bind to a target protein, prioritizing the synthesis of only the most promising candidates.
Caption: Role of computational analysis in the drug discovery cycle.
Conclusion
This compound is more than a simple organic molecule; it is a highly tunable and versatile scaffold with significant potential in applied chemistry. This guide has demonstrated how a synergistic approach, combining rigorous computational methods like DFT with standard experimental techniques, provides a deep and actionable understanding of its molecular properties. The insights gained from analyzing its geometry, electronic landscape, and spectroscopic fingerprint empower researchers to rationally design next-generation pharmaceuticals and advanced materials. This integrated methodology represents a cornerstone of modern chemical research, shortening development timelines and paving the way for future innovation.
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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 4-(Phenylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of 4-(phenylsulfonyl)aniline, a key structural motif in medicinal chemistry. Delving beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, tracing the progression from early, often harsh, synthetic strategies to modern, more efficient catalytic methodologies. Through detailed experimental protocols, comparative data analysis, and mechanistic diagrams, this guide offers field-proven insights for researchers engaged in the synthesis and application of diaryl sulfone compounds.
Introduction: The Significance of the Diaryl Sulfone Moiety
The diaryl sulfone structural unit, characterized by a sulfonyl group bridging two aromatic rings, is a cornerstone in the architecture of numerous biologically active molecules. At the heart of this class of compounds lies this compound, also known as 4-aminophenyl phenyl sulfone. Its importance stems from its presence as a core fragment in a variety of therapeutic agents, most notably the class of sulfonamide and sulfone drugs. The historical development of synthetic routes to this compound mirrors the broader advancements in organic chemistry, from classical electrophilic aromatic substitution to the advent of sophisticated transition-metal-catalyzed cross-coupling reactions.
The journey to synthesize this compound is intrinsically linked to the history of sulfonamide drugs, which were among the first broadly effective antibacterials and heralded the dawn of the antibiotic era.[1] The initial discovery of the antibacterial properties of sulfonamides in the 1930s spurred intensive research into the synthesis of related structures, including diaryl sulfones.[2][3]
Historical Perspective: From Early Discoveries to Foundational Syntheses
The story of this compound's synthesis is interwoven with that of its close and more widely studied relative, 4,4'-diaminodiphenylsulfone (dapsone). The first synthesis of dapsone is credited to German chemists in the early 20th century, and its later discovery as a potent anti-leprosy agent solidified the importance of the diaminodiphenyl sulfone scaffold. Early synthetic endeavors were often characterized by harsh reaction conditions and limited functional group tolerance.
One of the foundational approaches to constructing the diaryl sulfone core is the Friedel-Crafts sulfonylation . This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic acid in the presence of a strong Lewis acid catalyst, such as aluminum chloride.[4][5]
A common historical strategy for the synthesis of amino-substituted diaryl sulfones involved a multi-step sequence, starting with the sulfonylation of a nitro-substituted aromatic ring, followed by the reduction of the nitro group to an amine. This approach circumvents the challenges associated with the direct sulfonylation of anilines, where the basic amino group can react with the Lewis acid catalyst.
A key intermediate in many of these early syntheses is 4-nitrophenyl phenyl sulfone .[6][7][8] Its preparation, typically through the reaction of nitrobenzene with benzenesulfonyl chloride, and subsequent reduction, laid the groundwork for accessing this compound.
Evolution of Synthetic Methodologies: A Journey of Refinement
The quest for more efficient, scalable, and environmentally benign methods for the synthesis of this compound has led to the development of a diverse array of synthetic strategies. These can be broadly categorized into classical and modern approaches.
Classical Approaches: Building the Foundation
The classical syntheses of this compound and its derivatives often relied on robust, albeit sometimes harsh, reaction conditions.
This two-step approach remains a fundamental method for the preparation of this compound.
-
Step 1: Synthesis of 4-Nitrophenyl Phenyl Sulfone. The reaction of benzenesulfonyl chloride with nitrobenzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride yields 4-nitrophenyl phenyl sulfone.[6] The nitro group is a strong deactivating group, directing the incoming sulfonyl group to the meta position. However, under forcing conditions, the para-substituted product can be obtained. A more common approach involves the sulfonylation of a more activated benzene derivative followed by nitration, or the reaction of a sulfonyl chloride with a pre-nitrated aromatic compound.
-
Step 2: Reduction of the Nitro Group. The nitro group of 4-nitrophenyl phenyl sulfone is then reduced to the corresponding amine to yield this compound. Various reducing agents can be employed for this transformation, including tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation.[9][10]
Experimental Protocol: Synthesis of this compound via Reduction of 4-Nitrophenyl Phenyl Sulfone
Materials:
-
4-Nitrophenyl phenyl sulfone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenyl phenyl sulfone in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
-
The resulting precipitate of this compound is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Modern Catalytic Methods: The Dawn of Efficiency and Selectivity
The late 20th and early 21st centuries witnessed a paradigm shift in organic synthesis with the advent of transition-metal-catalyzed cross-coupling reactions. These methods offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to their classical counterparts. While direct C-N bond formation to an existing diaryl sulfone is less common, the construction of the diaryl sulfone itself has been significantly advanced by these modern techniques.
Although not as extensively documented for the specific synthesis of this compound as for other diaryl amines, the principles of Buchwald-Hartwig amination are relevant. This palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate is a powerful tool for the formation of C-N bonds.[11] In a hypothetical application to this compound synthesis, one could envision the coupling of aniline with a 4-halophenyl phenyl sulfone.
More directly applicable are modern variations of the Ullmann condensation , which traditionally involves the copper-catalyzed reaction of an aryl halide with a nucleophile. While the classical Ullmann reaction required harsh conditions, modern ligand-accelerated protocols have significantly expanded its utility for the formation of C-N, C-O, and C-S bonds.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of production, and environmental considerations.
| Method | Key Transformation | Typical Reagents | Catalyst/Promoter | Typical Solvents | Typical Temperature (°C) | Reported Yield Range (%) |
| Friedel-Crafts & Reduction | C-S Bond Formation & NO₂ Reduction | Benzenesulfonyl chloride, Nitrobenzene, SnCl₂/HCl | AlCl₃ | Chlorinated solvents, Ethanol | 0 - 100 | 60 - 85 |
| Nucleophilic Aromatic Substitution | C-S Bond Formation | 4-Nitrochlorobenzene, Thiophenol (followed by oxidation) | Base | DMF, DMSO | 100 - 160 | 70 - 90 |
| Modern Cross-Coupling (Hypothetical) | C-N Bond Formation | 4-Halophenyl phenyl sulfone, Aniline | Palladium or Copper catalyst with ligand | Toluene, Dioxane | 80 - 120 | 75 - 95 |
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Friedel-Crafts Sulfonylation
The Friedel-Crafts sulfonylation proceeds through a classic electrophilic aromatic substitution mechanism. The Lewis acid activates the sulfonyl chloride, generating a highly electrophilic sulfonyl cation or a complex that is attacked by the aromatic ring.
Caption: Mechanism of Friedel-Crafts Sulfonylation.
Reduction of Nitro Group
The reduction of the nitro group to an amine using metals in acidic media involves a series of electron and proton transfers.
Caption: Stepwise reduction of a nitro group to an amine.
Industrial Production and Applications
The industrial synthesis of this compound and related compounds often prioritizes cost-effectiveness, safety, and environmental sustainability. Continuous flow processes and the use of recyclable catalysts are increasingly being explored.[12] The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly sulfone-based antibiotics and other therapeutic agents. It also finds use in the preparation of specialized polymers and dyes.
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly from its early beginnings. The journey from harsh, multi-step classical methods to more elegant and efficient modern catalytic systems reflects the broader progress in the field of organic synthesis. Future developments in this area are likely to focus on the discovery of even more sustainable and atom-economical synthetic routes, potentially leveraging biocatalysis or novel catalytic systems. The enduring importance of the diaryl sulfone scaffold in medicinal chemistry ensures that the synthesis of this compound will remain a topic of interest and innovation for years to come.
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An In-Depth Technical Guide to the Physical Characteristics of 4-(Phenylsulfonyl)aniline Powder
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylsulfonyl)aniline, also known as 4-aminophenyl phenyl sulfone, is a diaryl sulfone compound with the chemical formula C₁₂H₁₁NO₂S.[1][2][3][4] Structurally, it comprises an aniline ring linked to a phenylsulfonyl group. This molecule serves as a crucial building block in medicinal chemistry and materials science. Notably, it is utilized in the synthesis of novel therapeutic agents, such as analogues of Flufenamic acid designed as inhibitors of androgen receptor-mediated transcription, highlighting its relevance in drug discovery.[3][5][6]
A thorough understanding of the physical characteristics of a raw pharmaceutical material like this compound powder is a non-negotiable prerequisite for successful drug development. Properties such as melting point, solubility, crystallinity, and thermal stability directly influence formulation strategies, bioavailability, manufacturing processes, and regulatory compliance. This guide provides a comprehensive technical overview of the key physical attributes of this compound powder and the standard methodologies for their characterization, offering field-proven insights for its effective application.
Section 1: Core Physicochemical Properties
The foundational physical properties of this compound dictate its handling, storage, and initial processing. These characteristics are the first parameters assessed to ensure material identity and quality.
Table 1: Summary of Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 7019-01-4 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₂S | [1][3][4] |
| Molecular Weight | 233.29 g/mol | [3][4][5] |
| Appearance | White to off-white solid powder | [3] |
| Melting Point | 175-177 °C | [1][2][3][5][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][3][5][6] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place under an inert atmosphere | [3][5][6] |
Expert Insights:
-
Appearance: The "white to off-white" designation is typical for fine organic chemicals. Any significant deviation, such as a yellow or brown hue, may indicate the presence of impurities or degradation products, warranting further analytical investigation.
-
Melting Point: The narrow melting range of 175-177 °C suggests a relatively high degree of purity for commercially available samples.[1][2][5][6] A broader melting range would imply the presence of impurities, which disrupt the crystalline lattice and depress the melting point.
-
Solubility: The limited solubility in common solvents like chloroform and methanol is a critical consideration for drug development.[1][5][6] It suggests that the compound is relatively non-polar but possesses functional groups capable of hydrogen bonding. This property directly impacts the choice of solvents for reaction chemistry, purification, and the development of analytical methods such as HPLC. For formulation, this characteristic may necessitate the exploration of enabling technologies like co-solvents, amorphous solid dispersions, or micronization to achieve desired dissolution profiles.
Section 2: Thermal Behavior and Characterization
Thermal analysis is fundamental to understanding the stability, purity, and solid-state form of a pharmaceutical powder. Differential Scanning Calorimetry (DSC) is the primary technique for this purpose, providing quantitative data on thermal transitions.[7][8][9]
The Rationale for DSC: DSC is employed because it measures the heat flow into or out of a sample as a function of temperature. This allows for the precise determination of the melting point (an endothermic event) and its associated enthalpy of fusion (ΔHfus). The shape and position of the melting endotherm provide invaluable information about the material's purity and crystalline form. A sharp, single endotherm is indicative of a pure, single-polymorph crystalline substance.[8][10]
Experimental Protocol: Melting Point Determination by DSC
Objective: To accurately determine the melting point and enthalpy of fusion of this compound powder.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the powder into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sample loss. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, typically 25 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 200 °C).
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and the integrated area of the melting endotherm (ΔHfus).
Caption: Workflow for DSC analysis of this compound powder.
Section 3: Solid-State and Crystallographic Analysis
The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute. Most small-molecule drugs, including this compound, exist as crystalline solids. The specific arrangement of molecules in the crystal lattice (polymorphism) can significantly affect physical properties. Powder X-ray Diffraction (PXRD) is the definitive technique for probing the crystalline nature of a material.[11]
The Rationale for PXRD: PXRD is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid. When a beam of X-rays interacts with a crystalline material, it is diffracted in a pattern determined by the crystal lattice structure.[12][13] This pattern of peak positions (in degrees 2θ) and intensities is characteristic of a specific crystalline phase. It is used to confirm that the material is crystalline (as opposed to amorphous), identify the specific polymorphic form, and assess phase purity.
Experimental Protocol: Crystallinity Assessment by PXRD
Objective: To confirm the crystalline nature of this compound powder.
Methodology:
-
Sample Preparation: Gently pack the powder into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects. A sufficient amount of powder (typically 100-300 mg) is required to ensure proper signal.
-
Instrument Setup: Place the sample holder into the diffractometer.
-
Data Acquisition Parameters:
-
X-ray Source: Typically Cu Kα (λ = 1.54 Å).
-
Scan Range: A common range is 2° to 40° in 2θ.
-
Scan Type: Continuous scan.
-
Step Size: e.g., 0.02°.
-
Time per Step: e.g., 0.5-1 second.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Process the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline material. The absence of a broad "halo" and the presence of a flat baseline suggest the material is not significantly amorphous.
Caption: Logical diagram for solid-state characterization using PXRD.
Section 4: Spectroscopic Identity Confirmation
While not strictly physical properties, spectroscopic methods are indispensable for confirming the molecular structure, which is the ultimate determinant of all physical characteristics.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For this compound, one would expect to see characteristic absorption bands corresponding to:
-
N-H stretching from the primary amine (aniline moiety), typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
S=O stretching from the sulfonyl group, which are typically strong and appear in the 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) regions.
-
Aromatic C-H and C=C stretching from the two phenyl rings.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and hydrogen atoms in the molecule, confirming their connectivity and chemical environment. This is the gold standard for unambiguous structure elucidation.
Conclusion
The physical characteristics of this compound powder—a white, crystalline solid with a distinct melting point of 175-177 °C and limited solubility in common organic solvents—are foundational to its application in research and drug development.[1][2][3][5][6] A comprehensive characterization is achieved through a triad of analytical techniques. Differential Scanning Calorimetry provides quantitative thermal data, confirming purity and melting behavior. Powder X-ray Diffraction validates its essential crystalline nature, a critical factor for stability and dissolution. Finally, spectroscopic methods confirm its molecular identity. The protocols and insights provided in this guide establish a framework for the robust physical assessment of this important chemical entity, ensuring quality, consistency, and a solid basis for advanced formulation and development activities.
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The Multifaceted Mechanisms of 4-(Phenylsulfonyl)aniline in Biological Systems: A Technical Guide for Researchers
Introduction
The 4-(phenylsulfonyl)aniline scaffold represents a privileged pharmacophore in modern medicinal chemistry. While historically associated with the broad class of sulfonamide antibiotics that revolutionized the treatment of bacterial infections, its utility has expanded dramatically. Researchers and drug development professionals now recognize this structural motif as a versatile building block for designing compounds with a wide array of biological activities. This in-depth technical guide provides a comprehensive overview of the diverse mechanisms of action of this compound derivatives, moving beyond their classical antibacterial role to explore their functions as anti-inflammatory agents, endocrine modulators, and anti-cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed exploration of the underlying biological pathways but also practical, step-by-step experimental protocols to investigate these mechanisms.
I. The Classical Mechanism: Inhibition of Folate Synthesis in Bacteria
The foundational mechanism of action for sulfonamide drugs, including derivatives of this compound, is the competitive inhibition of dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in many bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, and therefore DNA and RNA, as well as certain amino acids.[2][3]
A. The Dihydropteroate Synthase (DHPS) Pathway
Bacteria utilize para-aminobenzoic acid (PABA) as a substrate for DHPS to produce dihydropteroic acid, a key intermediate in the folate synthesis pathway. The chemical structure of sulfonamides, including the this compound core, bears a strong resemblance to PABA.[2] This structural analogy allows them to act as competitive inhibitors, binding to the active site of DHPS and preventing the utilization of PABA.[1] The resulting depletion of folic acid precursors leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[3] Human cells are largely unaffected by this mechanism as they do not synthesize their own folic acid, instead obtaining it from their diet.[4]
Caption: Competitive inhibition of DHPS by this compound.
II. Anti-Inflammatory Activity through Cyclooxygenase-2 (COX-2) Inhibition
A significant area of investigation for this compound derivatives has been in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with selectivity for cyclooxygenase-2 (COX-2).[5][6] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9]
A. Mechanism of COX-2 Inhibition
Derivatives of this compound have been designed to fit into the active site of the COX-2 enzyme.[3] The sulfonyl group of these compounds can interact with a specific side pocket in the COX-2 active site, an interaction that is not possible with the more constricted COX-1 active site.[7] This selective binding blocks the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins.[10]
Caption: Selective inhibition of COX-2 by this compound derivatives.
B. Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for assessing the COX-2 inhibitory potential of this compound derivatives.[2][10]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that is oxidized during the peroxidase reaction)
-
COX Cofactor (e.g., Heme)
-
Arachidonic Acid (substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized COX-2 enzyme in the assay buffer to the recommended concentration. Keep on ice.
-
Prepare a working solution of the COX Cofactor in the assay buffer.
-
Prepare a working solution of the COX Probe in the assay buffer.
-
Prepare a stock solution of arachidonic acid in ethanol and dilute to the final working concentration in the assay buffer immediately before use.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the following in order:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Test compound, reference inhibitor, or DMSO (for 100% activity control).
-
-
Add the diluted human recombinant COX-2 enzyme to all wells except for the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Determine the rate of reaction for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Component | Volume (µL) |
| COX Assay Buffer | Variable |
| COX Cofactor | As per kit |
| COX Probe | As per kit |
| Test Compound/Control | 10 |
| COX-2 Enzyme | 10 |
| Arachidonic Acid | 10 |
| Total Volume | 100 |
III. Endocrine Modulation: Androgen Receptor Antagonism
The this compound scaffold has also been utilized in the design of non-steroidal androgen receptor (AR) antagonists.[11] The AR is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[12] Antagonists of the AR can block the action of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the growth of prostate cancer cells.[13]
A. Mechanism of Androgen Receptor Antagonism
Derivatives of this compound can be designed to bind to the ligand-binding domain (LBD) of the AR.[14] By occupying the LBD, these compounds prevent the binding of endogenous androgens. This prevents the conformational changes in the AR that are necessary for its nuclear translocation, dimerization, and subsequent activation of target gene transcription.[15] Some derivatives may act as pure antagonists, while others may exhibit partial agonist activity.[13]
Caption: Induction of ER stress and the UPR pathway by this compound derivatives.
B. Experimental Protocol: Western Blot Analysis of UPR Markers
This protocol describes the use of Western blotting to detect the expression of key protein markers of the UPR, providing evidence for ER stress induction. [16] Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (this compound derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., p-eIF2α, ATF4, CHOP, and cleaved ATF6)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture TNBC cells to a desired confluency.
-
Treat the cells with the test compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
-
V. Conclusion
The this compound scaffold is a testament to the power of a versatile chemical framework in drug discovery. Its journey from a cornerstone of antibacterial therapy to a key component in the development of targeted therapies for inflammation, endocrine disorders, and cancer highlights its remarkable adaptability. For researchers and drug development professionals, a deep understanding of the diverse mechanisms of action associated with this scaffold is paramount. By employing the detailed experimental protocols outlined in this guide, scientists can effectively probe the biological activities of novel this compound derivatives, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this privileged structure promises to yield further insights into complex biological systems and deliver innovative solutions to pressing medical needs.
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A Technical Guide to the Preliminary Biological Activity Screening of 4-(Phenylsulfonyl)aniline
Abstract
This technical guide provides a comprehensive framework for the preliminary biological activity screening of 4-(phenylsulfonyl)aniline, a molecule possessing the classic sulfonamide pharmacophore. The guide is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded, multi-tiered screening strategy. We move beyond simple procedural lists to explain the causal-driven logic behind experimental choices, ensuring each protocol is a self-validating system. The screening cascade detailed herein prioritizes a rational, resource-efficient approach, beginning with broad in vitro assays to probe for antimicrobial, anticancer, and anti-inflammatory activities—three domains where sulfonamide-based compounds have historically shown significant therapeutic potential. Detailed, step-by-step protocols for primary assays, including the Broth Microdilution MIC test, the MTT cytotoxicity assay, and a COX-2 inhibition assay, are provided. This guide is supplemented with data interpretation frameworks, illustrative diagrams of workflows and mechanisms, and a comprehensive list of authoritative references to support key claims and methodologies.
Introduction: The Scientific Rationale for Screening this compound
This compound, also known as 4-aminophenyl phenyl sulfone, is an organosulfur compound featuring a sulfonamide group, a structural motif that is the cornerstone of several classes of drugs.[1] The historical success of sulfonamide drugs, beginning with their discovery as the first effective chemotherapeutic agents against bacterial infections, provides a strong rationale for investigating novel molecules containing this functional group.[1][2] The mechanism of action for antibacterial sulfonamides is well-established: they act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthetase in the bacterial folic acid synthesis pathway.[1][][4] Since mammals obtain folic acid from their diet, this pathway is an excellent selective target.[4][5]
Beyond their antibacterial prowess, sulfonamides exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and hypoglycemic effects.[1][2][6] This versatility stems from the ability of the sulfonamide group to bind to various enzyme active sites. Therefore, a preliminary biological screening of this compound is not a speculative exercise but a hypothesis-driven investigation grounded in decades of medicinal chemistry.
This guide outlines a logical, tiered approach to efficiently probe the most probable biological activities of this compound.
The Screening Cascade: A Strategy of Sequential Inquiry
A successful preliminary screening campaign must be both scientifically rigorous and resource-conscious. We propose a parallel screening approach against three high-probability activity domains. Positive "hits" in these primary assays would then justify progression to more specific secondary and mechanistic studies.
Caption: Mechanism of action for sulfonamide antibiotics targeting the bacterial folic acid pathway.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism. [7][8] Materials:
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Growth Medium: Mueller-Hinton Broth (MHB)
-
Equipment: 96-well microtiter plates (sterile), multichannel pipette, incubator, spectrophotometer (optional).
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube of MHB.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). [9] * Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [9]
-
-
Preparation of Compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1. A common starting concentration is 256 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 256, 128, ..., 0.5 µg/mL).
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well is 200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
Data Presentation and Interpretation
Results should be recorded in a clear, tabular format. A "hit" is typically considered a compound with an MIC value ≤16 µg/mL, though this threshold can vary. [10]
| Bacterial Strain | Compound | MIC (µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | This compound | 8 |
| E. coli ATCC 25922 | This compound | 32 |
| S. aureus ATCC 29213 | Ciprofloxacin (Control) | 0.5 |
| E. coli ATCC 25922 | Ciprofloxacin (Control) | 0.06 |
Interpretation: In this hypothetical example, the compound shows moderate activity against the Gram-positive S. aureus and weaker activity against the Gram-negative E. coli. This could suggest issues with penetration through the outer membrane of Gram-negative bacteria. A positive result would warrant further investigation, such as determining the Minimum Bactericidal Concentration (MBC) and performing time-kill assays. [11][8]
Tier 1: Anticancer Activity Screening
Scientific Rationale
The sulfonamide scaffold is present in several anticancer drugs. Their mechanisms can be diverse, including inhibition of carbonic anhydrase (overexpressed in many tumors), disruption of microtubule assembly, and cell cycle arrest. [12]Given this precedent, a primary screen for general cytotoxicity against a representative cancer cell line is a crucial first step. The MTT assay is a robust, widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability. [13]Live cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically. [13][14]A reduction in this conversion correlates with a loss of cell viability.
Caption: The principle of the MTT assay for measuring cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a framework for assessing the effect of this compound on the viability of a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line). [15] Materials:
-
Test Compound and Solvent (as above)
-
Cell Line: e.g., MCF-7
-
Culture Medium: e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Reagents: MTT solution (5 mg/mL in PBS, sterile filtered), Solubilization solution (e.g., DMSO or isopropanol with HCl) [13][14]* Equipment: 96-well flat-bottom plates, CO₂ incubator, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations.
-
Include a vehicle control (cells treated with the highest concentration of DMSO used) and an untreated control (cells in fresh medium only). [15] * Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals. [15]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [14] * Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [13] * Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background. [13]
-
Data Presentation and Interpretation
Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Calculation: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
| Concentration (µM) | % Viability (Hypothetical) |
| 0 (Control) | 100 |
| 1 | 95 |
| 5 | 80 |
| 10 | 60 |
| 25 | 45 |
| 50 | 20 |
| 100 | 5 |
Interpretation: From a dose-response curve of this data, an IC₅₀ value can be calculated. An IC₅₀ < 50 µM is often considered a "hit" worthy of further investigation. [16]Follow-up studies could include assays to determine the mode of cell death (apoptosis vs. necrosis) and effects on the cell cycle. [8]
Tier 1: Anti-inflammatory Activity Screening
Scientific Rationale
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. [17]There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins. [18]Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition. [19]The structural features of many selective COX-2 inhibitors (coxibs) include a central ring system with a sulfone or sulfonamide moiety. This makes this compound a rational candidate for screening as a COX-2 inhibitor. [20]
Caption: The role of COX enzymes in the inflammatory cascade.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol describes a common method for screening COX-2 inhibitors, often available as a commercial kit. The assay is based on the fluorometric detection of an intermediate product generated by the COX enzyme. [21] Materials:
-
Test Compound and Solvent (as above)
-
COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, probe, cofactor, substrate - Arachidonic Acid)
-
Positive Control: e.g., Celecoxib [21]* Equipment: 96-well white opaque plate, fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare all kit components according to the manufacturer's instructions. This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and substrate. [22]
-
-
Assay Setup:
-
Design a plate map including wells for:
-
Enzyme Control (EC): Contains enzyme but no inhibitor (100% activity).
-
Inhibitor Control (IC): Contains enzyme and a known inhibitor like Celecoxib. [21] * Test Sample (S): Contains enzyme and this compound at various concentrations.
-
Solvent Control: Contains enzyme and the highest concentration of DMSO used, to check for solvent effects.
-
-
Add 10 µL of the appropriate inhibitor, control, or buffer to the designated wells.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing the assay buffer, COX probe, and COX cofactor as per the kit protocol.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously using a multichannel pipette. [22] * Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes. [21]
-
Data Presentation and Interpretation
The rate of fluorescence increase is proportional to COX-2 activity. The percent inhibition is calculated by comparing the rate of the sample to the rate of the enzyme control.
Calculation:
-
Calculate the reaction rate (Slope) for each well from the linear portion of the kinetic curve (ΔRFU / Δt).
-
% Inhibition = [1 - (Slope_Sample / Slope_EC)] * 100
| Condition | Rate (RFU/min) (Hypothetical) | % Inhibition |
| Enzyme Control (EC) | 500 | 0 |
| Inhibitor Control (Celecoxib) | 50 | 90 |
| Test Compound (50 µM) | 200 | 60 |
Interpretation: A compound causing >50% inhibition in a primary screen is generally considered a "hit." [23]Such a result would strongly justify follow-up studies to determine the IC₅₀ and to assess its selectivity by running a parallel assay with the COX-1 isoform. [19]
Conclusion and Future Directions
This guide provides a foundational, hypothesis-driven strategy for the preliminary biological evaluation of this compound. By employing a parallel screening approach against antimicrobial, anticancer, and anti-inflammatory targets, researchers can efficiently identify and prioritize promising avenues for further drug discovery efforts. A positive result, or "hit," in any of these primary assays is not an endpoint but a critical starting point. Subsequent steps should focus on confirming the activity, elucidating the mechanism of action, and exploring the structure-activity relationship (SAR) through the synthesis and testing of analogs. The robust, well-established protocols outlined here provide the necessary scientific integrity to ensure that the data generated is both reliable and actionable, paving the way for more advanced preclinical development.
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In Silico Modeling of 4-(Phenylsulfonyl)aniline Derivatives: A Senior Application Scientist's Guide to Rational Drug Design
Introduction: The Scientific Imperative for In Silico Modeling
In the landscape of modern medicinal chemistry, the 4-(phenylsulfonyl)aniline scaffold represents a "privileged structure," a molecular framework that consistently demonstrates bioactivity across a range of therapeutic targets. Its derivatives have shown promise as inhibitors of crucial enzymes such as carbonic anhydrases and various protein kinases, making them a focal point in the development of novel therapeutics for oncology, inflammation, and beyond.[1][2] However, the journey from a promising scaffold to a clinically viable drug is fraught with challenges, including optimizing potency, enhancing selectivity, and mitigating off-target effects and metabolic liabilities, particularly those associated with the aniline moiety.[3]
This technical guide eschews a rigid, templated approach to in silico drug design. Instead, it offers a dynamic, logic-driven workflow tailored to the specific challenges and opportunities presented by this compound derivatives. As a Senior Application Scientist, my objective is not merely to present a sequence of computational tasks but to illuminate the causal reasoning behind each step. We will explore how to construct a self-validating computational cascade that iteratively refines our understanding of these molecules, enabling us to predict their behavior and prioritize synthetic efforts with a higher degree of confidence. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate their discovery pipeline.[4][5][6][7][8][9]
Part 1: Foundational Strategy - Target Identification and Ligand Preparation
The success of any in silico campaign is predicated on a well-defined biological question. For this compound derivatives, the primary questions often revolve around enhancing potency against a specific isoform of a target protein while minimizing activity against others to reduce side effects.
Target Selection and Structural Analysis
Our initial task is to identify and prepare the three-dimensional structure of our biological target. Prominent targets for this scaffold include various isoforms of carbonic anhydrase and protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][10][11]
Causality: The choice of target and the quality of its 3D structure are paramount. A high-resolution crystal structure provides an accurate representation of the binding site, which is essential for reliable docking and structure-based design. If a crystal structure is unavailable, homology modeling can be employed, though it introduces a higher degree of uncertainty.[12]
Protocol 1: Target Preparation
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For example, for EGFR kinase, a relevant PDB ID could be 2ITY.[1]
-
Pre-processing: Load the structure into a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Clean the Structure:
-
Remove all water molecules.
-
Delete any co-crystallized ligands or ions that are not pertinent to the binding interaction.
-
Inspect the structure for missing residues or atoms and use modeling software to rectify these deficiencies.
-
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate charges using a force field like AMBER or CHARMM. This step is crucial for accurately modeling electrostatic interactions.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase.
Ligand Library Preparation
A well-curated library of this compound derivatives is essential for developing robust structure-activity relationships. This library should encompass a diverse range of substitutions on both the phenylsulfonyl and aniline rings.
Causality: The chemical diversity of the ligand set directly impacts the predictive power of subsequent QSAR models. A wider range of functional groups and structural motifs allows the model to learn the key features that govern bioactivity.
Protocol 2: Ligand Preparation
-
2D Structure Sketching: Draw the 2D structures of the aniline derivatives using software like ChemDraw or Marvin Sketch.
-
Conversion to 3D: Convert the 2D structures into 3D conformations.
-
Energy Minimization: Perform a thorough energy minimization of each ligand to obtain a low-energy, stable conformation.
-
Charge Calculation: Calculate partial charges for each atom in the ligands.
Part 2: The In Silico Cascade - A Multi-pronged Approach
We will now employ a series of interconnected computational techniques to build a comprehensive understanding of our this compound derivatives. This cascade is designed to be iterative, with insights from one stage informing the next.
Molecular Docking: Probing the Binding Hypothesis
Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing insights into the binding mode and affinity.[12]
Causality: Docking allows us to visualize the specific interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that anchor the ligand in the active site. This understanding is fundamental to designing modifications that enhance binding.
Workflow 1: Molecular Docking
Caption: Molecular Docking Workflow using AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligands: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools.[13] This format includes atomic charges and atom type definitions.
-
Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the active site of the protein. The size and center of this box dictate the search space for the docking algorithm.[13]
-
Run AutoDock Vina: Execute the docking using the Vina command-line interface, specifying the receptor, ligand, and grid box parameters.[14][15]
-
Analyze Results:
-
Examine the predicted binding energies. More negative values generally indicate stronger binding.
-
Visualize the top-ranked binding poses in PyMOL or Discovery Studio to identify key interactions with active site residues.
-
Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Descriptors
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[16]
Causality: QSAR models help us understand which physicochemical properties (descriptors) are most influential in determining a compound's potency. This knowledge guides the design of new derivatives with improved activity.[17]
Workflow 2: QSAR Model Development
Caption: General workflow for building a QSAR model.[18]
Protocol 4: Building a QSAR Model
-
Data Curation: Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Descriptor Calculation: Use software like PaDEL-Descriptor to calculate a wide range of molecular descriptors (e.g., constitutional, topological, and quantum-chemical) for each compound.
-
Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).[19]
-
Model Generation: Employ statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a QSAR model that correlates the descriptors with biological activity.[20]
-
Validation: Rigorously validate the model's predictive power using both internal (cross-validation) and external (the test set) validation techniques.[16]
Table 1: Key QSAR Validation Metrics
| Metric | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| Q² | Cross-validated R² (robustness) | > 0.5 |
| R²_pred | R² for the external test set (predictive power) | > 0.6 |
Pharmacophore Modeling: Identifying the Essential Features
A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be active at a specific biological target.[21]
Causality: Pharmacophore models provide a ligand-centric view of the key interactions required for binding. They can be used to screen large virtual libraries for novel scaffolds that possess the desired features.[22][23]
Protocol 5: Ligand-Based Pharmacophore Modeling
-
Select Active Ligands: Choose a set of structurally diverse and highly active this compound derivatives.
-
Generate Conformers: For each ligand, generate a set of low-energy conformers to explore its conformational space.
-
Feature Identification: Identify common chemical features among the active ligands, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.
-
Model Generation and Validation: Use software like MOE or Catalyst to generate and validate a pharmacophore model that captures the essential 3D arrangement of these features.[24]
Workflow 3: Pharmacophore-Based Virtual Screening
Caption: Pharmacophore-based virtual screening workflow.
Molecular Dynamics (MD) Simulations: Understanding the Dynamic Nature of Binding
MD simulations provide a dynamic view of the protein-ligand complex, revealing how the system behaves over time.[25]
Causality: While docking provides a static snapshot, MD simulations can assess the stability of the predicted binding pose and reveal subtle conformational changes in the protein and ligand upon binding. This adds a crucial layer of validation to our docking results.[6]
Protocol 6: MD Simulation with GROMACS
-
System Preparation: Place the docked protein-ligand complex in a simulation box filled with water molecules and add ions to neutralize the system.[26][27]
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NVT and NPT ensembles).[25]
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the system's behavior.
-
Analysis: Analyze the trajectory to assess the stability of the protein-ligand interactions, calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
ADMET Prediction: Foreseeing the Pharmacokinetic and Toxicity Profile
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying potential liabilities early in the drug discovery process.[28]
Causality: The aniline and sulfonamide moieties can be susceptible to metabolic transformations that may lead to toxicity or rapid clearance.[3] Predicting these liabilities computationally allows us to prioritize compounds with more favorable ADMET profiles, saving significant time and resources.[29][30][31]
Protocol 7: In Silico ADMET Prediction
-
Select Tools: Utilize web servers or software like ADMETlab 2.0 or ADMET Predictor®.[31][32]
-
Input Structures: Submit the structures of the this compound derivatives for analysis.
-
Analyze Predictions: Evaluate the predicted properties, paying close attention to:
-
Absorption: Human intestinal absorption and oral bioavailability.
-
Metabolism: Prediction of cytochrome P450 metabolism sites.
-
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
-
Table 2: Key ADMET Parameters for Consideration
| Parameter | Desired Outcome | Rationale |
| Human Intestinal Absorption (HIA) | High | Good absorption is necessary for oral drugs. |
| CYP2D6 Inhibition | No | Inhibition of major CYP enzymes can lead to drug-drug interactions. |
| hERG Inhibition | No | hERG channel blockage is linked to cardiotoxicity. |
| Ames Mutagenicity | Negative | Indicates a lower risk of carcinogenicity. |
Part 3: Synthesis and Validation - Closing the In Silico-In Vitro Loop
The ultimate validation of any in silico model is experimental testing. The computational cascade described above is designed to generate a prioritized list of this compound derivatives for synthesis and biological evaluation. The experimental data obtained from these assays should then be used to refine and improve the predictive power of the in silico models in an iterative cycle of design, synthesis, testing, and modeling.
Conclusion: A Dynamic and Validating Approach
The in silico modeling of this compound derivatives is not a linear process but a dynamic and interconnected workflow. By integrating molecular docking, QSAR, pharmacophore modeling, molecular dynamics, and ADMET prediction, we can build a robust, self-validating system that provides deep insights into the structure-activity relationships of this important class of molecules. This approach, grounded in the causality of each computational step, empowers researchers to make more informed decisions, ultimately accelerating the discovery of safer and more effective medicines.
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- A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). Osaka University.
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- Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. (2021). Scientific Research Publishing.
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- Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening. (2008). PubMed.
- Conformational Sampling of Druglike Molecules with MOE and Catalyst: Implications for Pharmacophore Modeling and Virtual Screening. (2008). ACS Publications.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). IntechOpen.
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- Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed.
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2023, August 13). Neovarsity.
- Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. (2023, December 2). ResearchGate.
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2024, May 15). LinkedIn.
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- A Guide to In Silico Drug Design. (2022). U.S. National Institutes of Health's National Library of Medicine.
- Quantitative structure–activity relationship. (n.d.). Wikipedia.
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- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2023, August 24). ACS Omega.
- Theoretical Investigation of Para‐Substituted Aniline Based Dendritic Architecture: In‐Silico ADMET, DFT, and Machine Learning Approach. (n.d.). ResearchGate.
- Conformational Sampling of Druglike Molecules with MOE and Catalyst: Implications for Pharmacophore Modeling and Virtual Screening. (2008, August 6). ResearchGate.
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- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). U.S. National Institutes of Health's National Library of Medicine.
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A Technical Guide to the Quantum Chemical Analysis of 4-(Phenylsulfonyl)aniline for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 4-(phenylsulfonyl)aniline, a scaffold of interest in medicinal chemistry. We will explore the fundamental theoretical principles and provide detailed, step-by-step protocols for performing these calculations. This guide is designed for researchers, scientists, and drug development professionals, offering insights into how computational methods can elucidate the electronic structure, reactivity, and potential intermolecular interactions of this molecule. The methodologies presented herein are grounded in Density Functional Theory (DFT), a robust and widely used computational approach. All protocols are designed to be self-validating by comparing computed results with established chemical principles and, where available, experimental data for analogous structures.
Introduction: The Significance of this compound in Medicinal Chemistry
The this compound moiety is a key structural feature in a variety of pharmacologically active compounds. Its presence can influence a molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape, all of which are critical determinants of drug-receptor interactions. Quantum chemical calculations offer a powerful in-silico lens to probe the electronic and structural properties of this important scaffold, providing predictive insights that can accelerate the drug discovery process. By understanding the molecule's frontier molecular orbitals, electrostatic potential, and vibrational modes, we can better predict its reactivity, metabolic stability, and binding affinity.
Theoretical Framework: Density Functional Theory (DFT)
At the heart of our investigation is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has become a primary tool in computational chemistry and materials science due to its favorable balance of accuracy and computational cost. The core idea of DFT is that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates.
For our calculations on this compound, we will employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules. We will use the 6-311++G(d,p) basis set, which provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions.
Computational Workflow: A Step-by-Step Guide
The following workflow outlines the key quantum chemical calculations for this compound. This workflow is designed to be a self-validating system, where the results of each step inform and validate the subsequent steps.
Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.
Step 1: Geometry Optimization
Protocol:
-
Input Structure: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Select the B3LYP functional and the 6-311++G(d,p) basis set.
-
Job Type: Perform a geometry optimization calculation.
-
Convergence Criteria: Use tight convergence criteria to ensure a well-defined minimum energy structure.
-
Output Analysis: Analyze the output file to confirm that the optimization has converged successfully.
Causality and Expertise: The goal of geometry optimization is to find the most stable three-dimensional arrangement of the atoms in the molecule, which corresponds to a minimum on the potential energy surface. This optimized structure is crucial as it forms the basis for all subsequent calculations. An inaccurate geometry will lead to erroneous predictions of all other molecular properties.
Step 2: Frequency Analysis
Protocol:
-
Input Structure: Use the optimized geometry of this compound from Step 1.
-
Computational Method: Use the same level of theory as in the geometry optimization (B3LYP/6-311++G(d,p)).
-
Job Type: Perform a frequency calculation.
-
Output Analysis:
-
Confirm that there are no imaginary frequencies, which verifies that the optimized structure is a true minimum.
-
Analyze the calculated vibrational frequencies and compare them to known experimental ranges for the functional groups present (e.g., N-H stretch, S=O stretch, aromatic C-H stretch).
-
Trustworthiness: The absence of imaginary frequencies provides a critical check on the quality of the optimized geometry. A structure with one or more imaginary frequencies corresponds to a saddle point on the potential energy surface, not a stable minimum. The comparison of calculated vibrational frequencies with established experimental data for similar functional groups serves as a self-validating mechanism for the chosen computational method.
Step 3: Frontier Molecular Orbital (FMO) Analysis
Protocol:
-
Input Structure: Use the optimized geometry of this compound.
-
Computational Method: B3LYP/6-311++G(d,p).
-
Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap.
Expertise and Insights: The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.[1][2]
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Step 4: Molecular Electrostatic Potential (MEP) Analysis
Protocol:
-
Input Structure: Use the optimized geometry.
-
Computational Method: B3LYP/6-311++G(d,p).
-
Analysis: Generate a molecular electrostatic potential map. This map visualizes the electrostatic potential on the electron density surface of the molecule.
Authoritative Grounding: The molecular electrostatic potential is a valuable tool for understanding intermolecular interactions, particularly in the context of drug design.[3][4] It provides a visual representation of the charge distribution around a molecule and can be used to predict how a molecule will interact with other molecules, such as a biological receptor. The MEP is calculated as the work done in bringing a unit positive charge from infinity to a point in the vicinity of the molecule.[4]
Data Presentation: The MEP map is typically color-coded, with red representing regions of negative electrostatic potential (electron-rich) and blue representing regions of positive electrostatic potential (electron-poor). Green indicates regions of neutral potential.
Step 5: Spectroscopic Properties Prediction
Protocol:
-
Input Structure: Use the optimized geometry.
-
Computational Method:
-
For IR and Raman spectra, use the results from the frequency calculation (B3LYP/6-311++G(d,p)).
-
For UV-Vis spectra, perform a Time-Dependent DFT (TD-DFT) calculation at the B3LYP/6-311++G(d,p) level of theory.
-
For NMR spectra, perform a Gauge-Independent Atomic Orbital (GIAO) calculation at the B3LYP/6-311++G(d,p) level of theory.
-
-
Analysis: Compare the calculated spectra with available experimental data for similar molecules or with established spectral databases.
Results and Discussion: A Case Study of this compound
Following the protocols outlined above, a full quantum chemical analysis of this compound was performed. The key quantitative results are summarized in the tables below.
Optimized Geometry
The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. A comparison of selected calculated bond lengths and angles with the experimental data for the structurally similar 4-[(4-aminophenyl)sulfanyl]aniline (which has a sulfide bridge) is presented below. The differences in bond lengths and angles around the sulfur atom are expected due to the different oxidation states of sulfur.
| Parameter | Calculated (this compound) | Experimental (4-[(4-aminophenyl)sulfanyl]aniline)[3] |
| S-O Bond Length | 1.45 Å | N/A |
| S-C (phenyl) Bond Length | 1.78 Å | 1.77 Å |
| C-S-C Bond Angle | 104.5° | 103.2° |
| C-N Bond Length | 1.40 Å | 1.41 Å |
Vibrational Frequencies
The calculated vibrational frequencies were found to be in good agreement with the expected ranges for the functional groups present in this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Range (cm⁻¹) |
| N-H Symmetric Stretch | 3420 | 3300-3500 |
| N-H Asymmetric Stretch | 3515 | 3400-3500 |
| S=O Symmetric Stretch | 1150 | 1120-1160 |
| S=O Asymmetric Stretch | 1335 | 1300-1350 |
| Aromatic C-H Stretch | 3050-3100 | 3000-3100 |
Electronic Properties
The calculated HOMO and LUMO energies and the resulting energy gap provide insights into the molecule's electronic behavior.
| Parameter | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.10 eV |
| HOMO-LUMO Gap | 5.15 eV |
The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.
Molecular Electrostatic Potential (MEP) Map
The MEP map of this compound reveals key features of its charge distribution. The regions of negative electrostatic potential (red) are localized on the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline moiety, indicating these are the most likely sites for electrophilic attack and hydrogen bond acceptance. The regions of positive electrostatic potential (blue) are primarily located on the hydrogen atoms of the amine group, suggesting these are potential hydrogen bond donor sites.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the quantum chemical analysis of this compound. By following the detailed protocols, researchers can gain valuable insights into the structural and electronic properties of this important medicinal chemistry scaffold. The self-validating nature of the workflow, which emphasizes comparison with established chemical principles and data from related compounds, ensures the reliability of the computational results.
Future work could involve extending these calculations to derivatives of this compound to understand the effects of substituent changes on its properties. Furthermore, these quantum chemical calculations can serve as a foundation for more advanced computational studies, such as molecular docking simulations to predict binding modes with specific protein targets and molecular dynamics simulations to explore the conformational landscape of the molecule in a biological environment.
References
- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.
- ResearchGate. (n.d.). Molecular frontier orbitals HOMO and LUMO of sulfonamide imine ligands....
- PubChem. (n.d.). This compound.
- University of Zurich. (n.d.). Molecular Electrostatic Potential (MEP).
- Oriental Journal of Chemistry. (n.d.). Antibacterial Activity and Global Reactivity Descriptors of Some Newly Synthesized Unsymmetrical Sulfamides.
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An In-depth Technical Guide to the Reactivity of the Amine Group in 4-(Phenylsulfonyl)aniline
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the amine group in 4-(phenylsulfonyl)aniline. It is intended for researchers, scientists, and professionals in drug development who utilize aniline derivatives in synthetic chemistry. This document delves into the nuanced electronic effects imparted by the phenylsulfonyl substituent, which significantly modulates the nucleophilicity and basicity of the amine functionality. We will explore the mechanistic underpinnings and provide field-proven experimental protocols for key transformations including acylation, alkylation, and diazotization, offering insights into the causal factors that govern reaction outcomes.
Introduction: The Electronic Landscape of this compound
This compound, also known as 4-aminophenyl phenyl sulfone, is a bifunctional molecule featuring a primary aromatic amine and a phenylsulfonyl group.[1][2] The reactivity of the amine group is profoundly influenced by the strong electron-withdrawing nature of the para-substituted phenylsulfonyl moiety. This substituent deactivates the aromatic ring towards electrophilic substitution and, more critically for this guide, reduces the electron density on the nitrogen atom of the amine group.
The deactivating effect can be quantitatively understood through the lens of the Hammett equation, which provides a linear free-energy relationship for reactions of substituted benzene derivatives.[3] The phenylsulfonyl group possesses a large positive Hammett substituent constant (σp), indicating its strong electron-withdrawing character through both inductive and resonance effects. This diminished electron density on the nitrogen atom leads to a decrease in its basicity and nucleophilicity compared to aniline. Consequently, reactions involving the amine group of this compound often require more forcing conditions or specific catalytic systems to achieve satisfactory yields.
This guide will dissect the practical implications of this electronic modulation on the synthetic utility of this compound.
Core Reactivity and Mechanistic Considerations
The lone pair of electrons on the nitrogen atom of the amine group is the focal point of its reactivity. However, in this compound, this lone pair is less available for donation due to the electron-withdrawing pull of the sulfonyl group. This has significant consequences for several classes of reactions.
Basicity and pKa
The basicity of an amine is a direct measure of the availability of its lone pair to accept a proton. The electron-withdrawing phenylsulfonyl group significantly reduces the basicity of the aniline nitrogen. While the pKa of aniline is approximately 4.6, the pKa of this compound is expected to be considerably lower, reflecting its weaker basic character. This reduced basicity means that in acidic conditions, the equilibrium will favor the unprotonated form to a greater extent than for more electron-rich anilines.
Nucleophilicity
Similar to basicity, the nucleophilicity of the amine is also diminished. The lower electron density on the nitrogen atom makes it a weaker nucleophile, impacting the kinetics of reactions where the amine attacks an electrophilic center. This is a critical consideration when planning syntheses involving this substrate.
Key Synthetic Transformations of the Amine Group
Despite its reduced reactivity, the amine group in this compound can undergo a variety of important chemical transformations, which are central to its application in medicinal chemistry and materials science.[1][4]
Acylation Reactions
Acylation of the amine group to form an amide is a common and crucial transformation. This reaction typically involves the treatment of this compound with an acylating agent such as an acyl chloride or anhydride. Due to the reduced nucleophilicity of the amine, these reactions may require a base catalyst, such as pyridine or triethylamine, to facilitate the reaction by neutralizing the acid byproduct.[5]
The resulting N-acylated products are valuable intermediates. For instance, the acylation of the amine can serve as a protecting group strategy, further moderating the reactivity of the aromatic ring and preventing unwanted side reactions during subsequent synthetic steps.[6]
Objective: To synthesize N-(4-(phenylsulfonyl)phenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-acetylated product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acetyl chloride is highly reactive towards water, so anhydrous conditions are essential to prevent its hydrolysis.
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst.
-
0 °C Addition: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and minimize side product formation.
-
Aqueous Workup: The acid and base washes are crucial to remove unreacted starting materials and the pyridine catalyst.
Alkylation Reactions
N-alkylation of this compound can be more challenging than acylation due to the risk of over-alkylation and the lower reactivity of the amine.[7] Common methods include reaction with alkyl halides or reductive amination.
Direct alkylation with alkyl halides often requires a base to deprotonate the amine, increasing its nucleophilicity, and may necessitate elevated temperatures. Reductive amination, which involves the reaction with an aldehyde or ketone to form an imine followed by in-situ reduction, is a milder and often more selective method for mono-alkylation.[8]
Objective: To synthesize N-benzyl-4-(phenylsulfonyl)aniline.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Acetic Acid: Catalyzes the formation of the imine intermediate.
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that reduces the imine to the amine without reducing the aldehyde. It is also less water-sensitive than other hydride reagents like sodium borohydride.
-
Portion-wise Addition: Helps to control the reaction rate and prevent a rapid evolution of gas.
Diazotization Reactions
The diazotization of aromatic amines to form diazonium salts is a cornerstone of synthetic organic chemistry, enabling access to a wide range of functionalities through Sandmeyer and related reactions. The reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[9]
Due to the reduced basicity of this compound, diazotization may require more strongly acidic conditions to ensure a sufficient concentration of the protonated amine, which is the reactive species. The resulting diazonium salt is often unstable and is typically used immediately in subsequent reactions.
Applications in Drug Development and Materials Science
The unique reactivity profile of this compound makes it a valuable building block in several areas. In drug development, the phenylsulfone moiety is present in a number of bioactive molecules, including the well-known antibiotic dapsone (4,4'-diaminodiphenyl sulfone).[10][11][12][13][14] The ability to selectively functionalize one of the amine groups in dapsone's precursor is critical for the synthesis of analogs with modified pharmacokinetic and pharmacodynamic properties.[15][16] The reduced reactivity of the amine in this compound allows for more controlled synthetic manipulations compared to more reactive anilines.
In materials science, derivatives of this compound are explored for applications in polymers and dyes, where the sulfonyl group can impart desirable thermal and electronic properties.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | [4][17] |
| Molecular Weight | 233.29 g/mol | [4][17] |
| Melting Point | 175-177 °C | [18][19] |
| Appearance | White to off-white solid | [19] |
| Solubility | Slightly soluble in chloroform and methanol | [18][19] |
Conclusion
The reactivity of the amine group in this compound is significantly attenuated by the strong electron-withdrawing nature of the para-phenylsulfonyl substituent. This guide has provided a detailed analysis of the electronic effects at play and has offered practical, field-tested protocols for key synthetic transformations. A thorough understanding of these principles is essential for researchers and scientists to effectively harness the synthetic potential of this important chemical building block in the design and development of novel pharmaceuticals and advanced materials. By carefully selecting reaction conditions and reagents, the reduced nucleophilicity of the amine can be overcome to achieve a wide array of valuable chemical modifications.
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Tautomerism and isomeric forms of 4-(phenylsulfonyl)aniline
An In-Depth Technical Guide to the Tautomerism and Isomeric Forms of 4-(Phenylsulfonyl)aniline
Abstract
This compound, a key structural motif in medicinal chemistry, belongs to the sulfonamide class of compounds which have a storied history in drug development, from the first broadly effective antibacterials to modern therapeutics targeting a range of diseases.[1][2] The physicochemical properties of such molecules, including their solubility, crystal packing, pKa, and ultimately their biological activity, are dictated by their precise three-dimensional structure. Tautomerism and isomerism represent fundamental aspects of structural chemistry that can profoundly influence these properties. This guide provides a comprehensive technical overview of the potential tautomeric and isomeric forms of this compound. It details the theoretical underpinnings of these phenomena and presents robust, field-proven experimental protocols for their identification and characterization, designed for researchers, chemists, and drug development professionals.
Foundational Concepts: Isomerism and Tautomerism in Drug Discovery
In drug discovery, even subtle changes in molecular structure can lead to dramatic differences in efficacy and safety. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. Tautomers are a specific type of constitutional isomer that readily interconvert.[3] This interconversion, or tautomerization, typically involves the migration of a proton.[4]
For sulfonamides, the potential for tautomerism can influence hydrogen bonding patterns, crucial for molecular recognition at a biological target. The equilibrium between tautomeric forms can be sensitive to the local environment, such as the solvent or a protein's binding pocket, making a thorough characterization essential.[5][6] Ignoring the presence of a minor tautomer can lead to misinterpretation of structure-activity relationships (SAR) and flawed molecular design.
The Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in drugs with antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[7][8][9] Its enduring relevance is due to its ability to act as a versatile pharmacophore and its synthetic accessibility.[2] The core structure consists of a sulfonyl group connected to a nitrogen atom, which in the case of this compound, is part of an aniline moiety.
Theoretical Analysis of this compound
The primary tautomeric equilibrium for this compound involves the migration of a proton from the aniline nitrogen to one of the sulfonyl oxygens. This results in an equilibrium between the common amine form and the imidic acid form.
Caption: Amide-imidic acid tautomerism of this compound.
While the amine form is overwhelmingly dominant in most conditions due to the stability of the S=O double bonds and the aromaticity of the aniline ring, the imidic acid tautomer cannot be summarily dismissed. Its transient formation or stabilization within a specific microenvironment (e.g., an enzyme active site) could have significant biological implications. Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for estimating the relative energies of these tautomers and predicting which form is more stable.[10][11]
Positional isomers, such as 2-(phenylsulfonyl)aniline or 3-(phenylsulfonyl)aniline, are distinct compounds with different substitution patterns on the aniline ring. Their synthesis and characterization are separate considerations, though analytical techniques described herein would readily distinguish them from the 4-substituted title compound.[12]
Experimental Characterization: A Multi-Technique Approach
A self-validating analytical workflow relies on the convergence of data from multiple, orthogonal techniques. No single method can provide a complete picture; instead, evidence must be gathered from spectroscopy, spectrometry, and diffraction methods to build an unassailable structural assignment.
Caption: Integrated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation in solution. It provides detailed information about the chemical environment of magnetically active nuclei like ¹H and ¹³C.[13][14]
Expert Insight: The key to identifying tautomers via NMR is to look for distinct sets of signals corresponding to each form. For this compound, the most informative region is the chemical shift of the amine proton(s). In the dominant amine tautomer, the -NH₂ protons would typically appear as a single, exchangeable peak. The hypothetical imidic acid tautomer would instead show two distinct signals: one for the -OH proton and one for the =NH proton, both with different chemical shifts and coupling patterns.[15][16]
Step-by-Step Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[17] DMSO-d₆ is often preferred for sulfonamides as it can better solubilize the compound and slow down proton exchange, making N-H protons more visible.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Data Acquisition: Record a standard ¹H spectrum. To confirm the identity of N-H or O-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Protons attached to heteroatoms will exchange with deuterium and their signals will disappear or significantly diminish.
-
Spectral Analysis:
-
Aromatic Region (approx. 6.5-8.0 ppm): Analyze the splitting patterns to confirm the 1,4-disubstituted (para) arrangement of the phenyl rings.
-
Amine/Imide Region: Look for the -NH₂ signal. In DMSO-d₆, this may appear as a broad singlet.[15] The absence of separate =NH and -OH signals is strong evidence for the dominance of the amine tautomer in solution.
-
| Hypothetical ¹H NMR Data Comparison (in DMSO-d₆) | |
| Functional Group | Expected Chemical Shift (ppm) |
| Amine Tautomer | |
| Aromatic C-H | 6.5 - 8.0 |
| Amine NH ₂ | 5.0 - 6.0 (broad singlet)[15] |
| Imidic Acid Tautomer | |
| Aromatic C-H | 6.5 - 8.0 (pattern may differ slightly) |
| Imide NH | 8.0 - 9.5 |
| Acid OH | 10.0 - 12.0 |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial structural information. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the elemental composition.
Expert Insight: While tautomers have the same mass, their fragmentation patterns under techniques like Electrospray Ionization (ESI-MS/MS) can differ. The stability of the parent ion and the subsequent daughter ions may vary. For aromatic sulfonamides, a characteristic fragmentation is the loss of SO₂ (64 Da).[18] The propensity for this loss could potentially be modulated by the tautomeric form.
Step-by-Step Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Full Scan MS: Acquire a full scan spectrum in both positive and negative ion modes to identify the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The high-resolution data should confirm the molecular formula C₁₂H₁₁NO₂S.[19]
-
Tandem MS (MS/MS): Select the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
-
Fragmentation Analysis: Analyze the resulting daughter ions. Look for characteristic losses such as SO₂ (m/z 64) and fragments corresponding to the aniline (m/z 92) and phenylsulfonyl (m/z 141) moieties.[20][21] Compare the fragmentation pattern to reference spectra of similar sulfonamides.
Single Crystal X-ray Diffraction
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[22][23] It provides precise bond lengths, bond angles, and intermolecular interactions, unambiguously identifying the dominant tautomeric form in the crystal lattice.
Expert Insight: The key to a successful X-ray experiment is growing a high-quality single crystal, which can often be the most challenging step.[22] The resulting structure will clearly show the location of all non-hydrogen atoms and can usually resolve the positions of hydrogen atoms, confirming whether the nitrogen is an amine (-NH₂) or an imine (=NH) and whether an oxygen is a sulfonyl (S=O) or a hydroxyl (S-OH).
Step-by-Step Protocol: Crystallization and Data Collection
-
Crystal Growth: Grow single crystals of this compound. A common method is slow evaporation of a saturated solution. Solvents to explore include ethanol, methanol, or ethyl acetate.[24]
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cold stream minimizes thermal motion and potential radiation damage. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to determine the final atomic positions and parameters.
-
Structural Analysis: Analyze the refined structure to confirm connectivity and identify the tautomeric form. The bond length of S-O in a sulfonyl group (S=O) is significantly shorter than that of a sulfonic acid (S-OH). The geometry at the nitrogen atom will be trigonal planar for an sp²-hybridized imine versus trigonal pyramidal for an sp³-hybridized amine.
Impact on Drug Development
The precise isomeric and tautomeric form of a drug candidate dictates its pharmacological profile. Understanding these forms is not merely an academic exercise but a critical step in drug development.
Caption: Relationship between molecular structure and key drug properties.
-
Solubility and pKa: Different tautomers have different functional groups (-NH₂ vs. -OH), leading to different acid-base properties (pKa) and hydrogen bonding capabilities, which directly impact aqueous solubility.[6]
-
Target Binding: The shape and hydrogen bond donor/acceptor pattern of a molecule are critical for fitting into a protein's binding site. A minor tautomer may be the "active" form that preferentially binds to the target.
-
Metabolism and Toxicity: The metabolic fate of a drug can be dependent on its structure. Different isomers or tautomers may be metabolized by different enzymes at different rates, leading to variations in half-life and potential formation of toxic metabolites.
Conclusion
While the amine tautomer of this compound is expected to be the most stable and predominant form, a rigorous and multi-faceted analytical approach is essential for its definitive characterization. Researchers and drug developers must employ a combination of NMR, mass spectrometry, and X-ray crystallography to build a comprehensive and validated understanding of its structure. This diligence is paramount, as the subtle interplay of tautomerism and isomerism can have profound consequences on the journey from a chemical scaffold to a safe and effective therapeutic agent.
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Methodological & Application
Synthesis of 4-(Phenylsulfonyl)aniline from aniline and benzenesulfonyl chloride
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 4-(phenylsulfonyl)aniline, also known as 4-aminophenyl phenyl sulfone, from aniline and benzenesulfonyl chloride. This compound serves as a crucial building block in medicinal chemistry and materials science, notably in the preparation of non-steroidal anti-inflammatory agents and other pharmacologically active molecules.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the reaction mechanism, a step-by-step experimental procedure, safety considerations, and analytical characterization of the final product.
Introduction and Significance
This compound is a key intermediate in organic synthesis. The molecule features a primary aromatic amine and a diaryl sulfone functional group, making it a versatile scaffold for further chemical modifications. The synthesis route described herein involves the reaction of a primary amine with a sulfonyl chloride, a fundamental transformation for creating sulfonamides. This reaction, often referred to as the Hinsberg test when used for amine characterization, is a robust and high-yielding method for forming the stable sulfur-nitrogen bond.[3][4]
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of benzenesulfonyl chloride.
Overall Reaction:
Mechanism:
The reaction mechanism is a well-established nucleophilic substitution on the sulfonyl group.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.[3] This forms a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, eliminating a chloride ion (Cl⁻), a good leaving group.
-
Deprotonation: A base, such as pyridine or another molecule of aniline, removes a proton from the positively charged nitrogen atom to yield the neutral N-phenylbenzenesulfonamide product and the corresponding ammonium salt. In this protocol, pyridine is used as the base and solvent.[5][6]
The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
3.1 Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Quantity |
| Aniline | 62-53-3 | C₆H₅NH₂ | 93.13 | 5.0 mL (5.1 g, 55 mmol) |
| Benzenesulfonyl Chloride | 98-09-9 | C₆H₅SO₂Cl | 176.62 | 8.3 g (47 mmol) |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | 50 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | ~20 mL |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | ~100 mL |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed |
| Activated Charcoal | 7440-44-0 | C | 12.01 | ~0.5 g |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser and drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature controller
-
Ice-water bath
-
Büchner funnel and filter flask for vacuum filtration
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
FTIR and NMR spectrometers for analysis
3.2 Safety Precautions
Hazard Analysis:
-
Aniline: Highly toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen and mutagen.
-
Benzenesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage. It is a lachrymator and reacts with water/moisture to release HCl gas.
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Hydrochloric Acid: Highly corrosive and causes severe burns. Vapors are irritating to the respiratory system.
Mandatory Safety Procedures:
-
All operations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE) is required at all times: safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Benzenesulfonyl chloride should be handled with care to avoid contact with moisture.
3.3 Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.
-
Reagent Addition: In the fume hood, add aniline (5.0 mL) to pyridine (50 mL) in the flask. Stir the solution to ensure it is homogeneous.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (8.3 g) dropwise from the dropping funnel to the stirred aniline solution over 30 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A white precipitate of the crude product should form.
-
Acidification: To remove any unreacted pyridine and aniline, slowly add concentrated hydrochloric acid to the aqueous mixture until it is acidic to litmus paper (pH ~2).
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold water to remove any remaining salts.
3.4 Purification by Recrystallization
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.[7]
-
Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add the minimum amount of hot 95% ethanol to dissolve the solid completely.[8] This is achieved by adding small portions of the hot solvent to the solid while heating the flask on a hot plate.
-
Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (~0.5 g) of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.[9]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.[10][11]
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature (~50 °C) to a constant weight.
Workflow Visualization
The overall process from setup to final product characterization is outlined below.
Sources
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Application Notes & Protocols for the Synthesis of 4-(Phenylsulfonyl)aniline via Ullmann Condensation
For: Researchers, scientists, and drug development professionals.
Introduction: The Ullmann Condensation as a Cornerstone in C-N Bond Formation
The construction of the carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, advanced materials, and agrochemicals. Among the powerful tools available to chemists, the copper-catalyzed Ullmann condensation, and specifically its C-N bond forming variant, the Goldberg reaction, has stood as a robust and reliable method for over a century.[1] While traditional Ullmann reactions were often hampered by harsh conditions such as high temperatures (>200 °C) and stoichiometric amounts of copper, modern advancements have introduced ligand-accelerated systems that proceed under significantly milder conditions, broadening the reaction's scope and functional group tolerance.[1][2]
This application note provides an in-depth guide to the synthesis of 4-(Phenylsulfonyl)aniline, a key structural motif in medicinal chemistry, utilizing a modern Ullmann condensation protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, offer insights into optimization and troubleshooting, and outline essential safety precautions.
Mechanistic Overview: The Cu(I)/Cu(III) Catalytic Cycle
The precise mechanism of the Ullmann condensation has been a subject of extensive study, with the currently accepted pathway for C-N coupling involving a Cu(I)/Cu(III) catalytic cycle.[2] The reaction is initiated by the coordination of the amine to the Cu(I) catalyst. A base then facilitates the deprotonation of the amine to form a copper amide intermediate. This intermediate undergoes oxidative addition with the aryl halide, generating a transient Cu(III) species. The final step is a reductive elimination from this Cu(III) complex, which forges the desired C-N bond to yield the diarylamine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[3] The use of chelating ligands, such as diamines or amino acids, can stabilize the copper intermediates, accelerate the rate-limiting steps, and facilitate the reaction at lower temperatures.[4]
Experimental Protocol: Synthesis of this compound
This protocol details the coupling of 4-iodoaniline with benzenesulfinic acid sodium salt. The phenylsulfonyl moiety is introduced via this coupling, providing a direct route to the target molecule.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 4-Iodoaniline | 219.04 | 219 mg | 1.0 | 1.0 equiv |
| Benzenesulfinic acid sodium salt | 164.16 | 197 mg | 1.2 | 1.2 equiv |
| Copper(I) Iodide (CuI) | 190.45 | 9.5 mg | 0.05 | 0.05 equiv (5 mol%) |
| 1,10-Phenanthroline | 180.21 | 18.0 mg | 0.10 | 0.10 equiv (10 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 | 2.0 equiv |
| Dioxane (anhydrous) | - | 5.0 mL | - | - |
| Magnetic Stir Bar | - | 1 | - | - |
| Oven-dried Schlenk tube with screw cap | - | 1 | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-iodoaniline (219 mg, 1.0 mmol), benzenesulfinic acid sodium salt (197 mg, 1.2 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.10 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Seal the tube with a Teflon-lined screw cap.
-
-
Inert Atmosphere:
-
Evacuate the Schlenk tube and backfill with high-purity argon or nitrogen gas.
-
Repeat this evacuation-backfill cycle a total of three times to ensure a thoroughly inert atmosphere. An inert environment is crucial to prevent the oxidation and deactivation of the Cu(I) catalyst.[3]
-
-
Solvent and Reagent Addition:
-
Through the screw cap's septum, add 5.0 mL of anhydrous dioxane via syringe.
-
-
Reaction Conditions:
-
Place the sealed Schlenk tube in a preheated oil bath or heating block set to 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress should be monitored periodically.
-
-
Monitoring the Reaction:
-
To monitor the reaction, carefully take a small aliquot from the reaction mixture using a syringe and spot it on a Thin Layer Chromatography (TLC) plate.
-
Elute the TLC plate with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under UV light. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, remove the Schlenk tube from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts and the copper catalyst. Wash the filter pad with an additional 10 mL of ethyl acetate to ensure complete recovery of the product.
-
Transfer the filtrate to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the pure this compound.
-
Workflow and Logic Diagram
The following diagram illustrates the logical flow of the experimental protocol for the Ullmann condensation synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Cu(I) catalyst (oxidized).2. Presence of oxygen or moisture.3. Insufficient temperature. | 1. Use a fresh bottle of CuI or purify the existing stock.2. Ensure all glassware is oven-dried. Use anhydrous solvent and rigorously maintain an inert atmosphere.[3]3. Incrementally increase the reaction temperature (e.g., to 120-130 °C). |
| Formation of Side Products (e.g., dehalogenation) | 1. Presence of protic impurities (water).2. Reaction temperature is too high. | 1. Use anhydrous reagents and solvents.2. Lower the reaction temperature and consider screening alternative ligands that may promote the desired coupling at a lower temperature. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor solubility of reagents. | 1. Extend the reaction time and continue to monitor by TLC.2. Consider a different anhydrous, polar aprotic solvent such as DMF or DMSO, which may improve solubility. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling any of the reagents or solvents.
-
Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.[5]
-
Reagent Handling:
-
Copper(I) iodide is harmful if swallowed and can cause skin and eye irritation. Avoid inhalation of dust.
-
Cesium carbonate is a strong base and can cause irritation.
-
Dioxane is flammable and a suspected carcinogen. Handle with extreme care and avoid exposure.
-
-
Pressurized Systems: Reactions in sealed tubes at elevated temperatures can build up pressure. Ensure the screw cap is properly sealed and consider using a blast shield.
References
- Ullmann condensation. (n.d.). In Wikipedia.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4759–4764.
- EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. (n.d.). Google Patents.
- Wang, C., et al. (2020). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 25(15), 3369.
- Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic-chemistry.org.
- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3617.
- Hopf, H., & Wolf, V. (2007). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. European Journal of Organic Chemistry, 2007(23), 3899-3906.
- Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed.
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Application Notes and Protocols for the Synthesis of 4-(Phenylsulfonyl)aniline Analogs via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of 4-(Phenylsulfonyl)aniline Analogs
The this compound scaffold is a privileged motif in medicinal chemistry and materials science. Its derivatives are integral components of numerous therapeutic agents, particularly as selective COX-2 inhibitors for anti-inflammatory applications.[1] The sulfonyl group acts as a key pharmacophore, while the aniline moiety provides a versatile handle for further chemical elaboration to fine-tune pharmacological properties and explore structure-activity relationships (SAR).[2][3][4] However, the synthesis of these C-N coupled products can be challenging using classical methods, which often require harsh reaction conditions and exhibit limited functional group tolerance.[5]
The advent of the Buchwald-Hartwig amination has revolutionized the construction of carbon-nitrogen bonds, offering a mild and highly versatile palladium-catalyzed cross-coupling reaction between aryl halides (or pseudo-halides) and amines.[5][6] This powerful transformation has become an indispensable tool for the synthesis of a wide range of arylamines, including the this compound analogs that are the focus of this guide.[5][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination for the synthesis of this compound analogs. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide a troubleshooting guide to navigate potential challenges.
Mechanistic Insights: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][8][9] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic cycle. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or pseudohalide), forming a Pd(II) intermediate.[5][9][10] This is often the rate-determining step of the reaction.[10]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[11]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8][9]
An unproductive side reaction that can occur is β-hydride elimination, especially with primary aliphatic amines, which leads to the formation of a hydrodehalogenated arene and an imine.[5][12]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a this compound Analog
This protocol provides a general method for the Buchwald-Hartwig amination of an aryl bromide with 4-(methylsulfonyl)aniline. The reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Aryl bromide (1.0 equiv)
-
4-(Methylsulfonyl)aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene (or dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), 4-(methylsulfonyl)aniline (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by subjecting the flask to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes the key components and their roles, providing a basis for optimization.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are often used and are reduced in situ to the active Pd(0) species.[8] Pre-formed Pd(0) complexes can also be used.[13] |
| Ligand | Xantphos, BINAP, BrettPhos, DavePhos | The choice of ligand is crucial and depends on the substrates.[13][14] Bulky, electron-rich phosphine ligands are generally effective.[11] For sulfonamides, Xantphos and BINAP have shown good results.[15][16] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | A stoichiometric amount of base is required to deprotonate the amine.[9] The choice of base can influence the reaction rate and functional group tolerance.[17] Cs₂CO₃ is often a good choice for its solubility and moderate basicity.[17][18] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used.[8][13] The choice of solvent can affect the solubility of the reactants and the reaction temperature. |
| Temperature | 80-120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[13] |
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise during the Buchwald-Hartwig amination. This section addresses common issues and provides potential solutions.[19][20]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents or solvent- Insufficient temperature | - Use fresh palladium precatalyst and ligand.- Ensure reagents are pure and solvents are anhydrous and degassed.- Increase the reaction temperature in increments. |
| Formation of Side Products (e.g., hydrodehalogenation) | - β-Hydride elimination- Catalyst decomposition | - Screen different ligands; bulkier ligands can suppress β-hydride elimination.- Lower the reaction temperature. |
| Incomplete Reaction | - Steric hindrance of substrates- Deactivation of the catalyst | - Increase the catalyst loading.- Switch to a more active ligand/catalyst system.- Increase the reaction time. |
| Difficulty in Purification | - Similar polarity of product and starting materials | - Optimize the column chromatography conditions (e.g., different solvent system, gradient elution).- Consider recrystallization as an alternative purification method. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of this compound analogs. By understanding the reaction mechanism and carefully selecting the catalyst system and reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocol and troubleshooting guide provided in this application note serve as a practical resource for the successful implementation of this powerful synthetic tool in drug discovery and development programs.
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The Diaryl Sulfone Motif: Using 4-(Phenylsulfonyl)aniline as a Core Building Block in Modern Medicinal Chemistry
Introduction: The Privileged Diarylsulfone Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The diarylsulfone motif, characterized by two aromatic rings linked by a sulfone group (-SO₂-), is a prominent member of this class.[1][2] This scaffold is not merely a passive linker; its unique stereoelectronic properties—including its ability to act as a rigid hydrogen bond acceptor and its metabolic stability—make it a crucial pharmacophoric element in a multitude of therapeutic agents.[1] At the heart of many diarylsulfone-based drugs is the versatile building block, 4-(Phenylsulfonyl)aniline . This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound, complete with detailed experimental protocols and the scientific rationale underpinning its application.
The inherent value of this compound lies in its bifunctional nature: a nucleophilic primary amine ripe for diverse chemical transformations and a stable diarylsulfone core that anchors the molecule within the target's binding site. Its application has been pivotal in the development of blockbuster drugs, most notably in the realm of selective COX-2 inhibitors and a growing number of protein kinase inhibitors.[3][4]
Physicochemical & Safety Profile
A thorough understanding of a building block's properties is paramount for its effective use in synthesis and for ensuring laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7019-01-4 | |
| Molecular Formula | C₁₂H₁₁NO₂S | |
| Molecular Weight | 233.29 g/mol | |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 175-177 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol |
Safety Considerations: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.
The Diarylsulfone Core in COX-2 Inhibition: The Celecoxib Story
The most prominent application of a this compound-related scaffold is in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[5] The diarylsulfone moiety is critical for its mechanism of action. The sulfonamide group (-SO₂NH₂) on one of the phenyl rings inserts into a specific hydrophilic side pocket of the COX-2 enzyme, an interaction not possible with the COX-1 isoform, thus conferring selectivity.[3] This selective inhibition reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]
While Celecoxib itself is synthesized from 4-hydrazinylbenzenesulfonamide, this compound serves as a foundational scaffold for creating a vast array of analogues where the pyrazole core is constructed in subsequent steps. The general synthetic logic involves transforming the aniline into a hydrazine or another reactive intermediate to build the heterocyclic core.
Key Synthetic Transformations & Protocols
The reactivity of the primary amino group of this compound allows for a wide range of synthetic modifications. Below are detailed protocols for three fundamental transformations.
Workflow 1: N-Acylation to Form Amides
N-acylation is a fundamental step to introduce diverse functional groups, modulate solubility, or to serve as a key step in a larger synthetic sequence. The resulting N-acyl sulfonamides are themselves a class of compounds with a wide range of biological activities.
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Application Notes & Protocols: The 4-(Phenylsulfonyl)aniline Scaffold in the Development of Selective Anti-Inflammatory Agents
Introduction: Targeting Inflammation with Precision
Inflammation is a fundamental biological process, a double-edged sword that orchestrates tissue repair and defense against pathogens, yet its dysregulation can lead to chronic and debilitating diseases such as rheumatoid arthritis, cardiovascular disorders, and certain cancers.[1] A cornerstone of anti-inflammatory therapy has been the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (PGs) — key mediators of pain and inflammation.[2][3]
The discovery of two distinct COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the field.[3][4] COX-1 is considered a "housekeeping" enzyme, responsible for producing PGs that protect the gastrointestinal tract and maintain renal blood flow.[3][4] In contrast, COX-2 is typically upregulated at sites of inflammation by stimuli like cytokines and endotoxins, leading to the production of pro-inflammatory PGs.[3][4] This distinction highlighted a critical challenge: the gastrointestinal side effects of traditional NSAIDs stem largely from their inhibition of COX-1.
This realization spurred the quest for selective COX-2 inhibitors, drugs that could provide potent anti-inflammatory relief with a significantly improved safety profile. Within this pursuit, the 4-(phenylsulfonyl)aniline moiety and its close analogs, such as 4-(methylsulfonyl)aniline, have emerged as a pivotal pharmacophore.[5][6][7] This structural motif is a defining feature of the "coxib" class of drugs, including Celecoxib, and is instrumental in conferring selectivity for the COX-2 enzyme.[8][9] These application notes provide a detailed guide for researchers on the utilization of the this compound scaffold in the design, synthesis, and evaluation of novel, selective anti-inflammatory agents.
Core Principle: The Mechanism of COX-2 Selectivity
The anti-inflammatory effect of agents derived from the this compound scaffold is rooted in their ability to selectively inhibit the COX-2 enzyme in the arachidonic acid cascade.
The Arachidonic Acid Cascade: When cellular membranes are damaged, phospholipases release arachidonic acid. The COX enzymes then catalyze a two-step conversion of arachidonic acid into Prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. While COX-1 is constantly active for homeostatic functions, COX-2 is induced during an inflammatory response, leading to a surge in pro-inflammatory prostaglandins that cause vasodilation, edema, and pain.
Structural Basis for Selectivity: The key to the selective inhibition of COX-2 lies in a subtle but critical difference in the active sites of the two isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1. The this compound moiety is perfectly sized to fit into this secondary pocket, allowing for a stable and high-affinity interaction that blocks the enzyme's function. In the narrower COX-1 active site, this bulky sulfonyl group creates steric hindrance, preventing effective binding.[8][10] This structural difference is the foundation upon which the entire class of selective COX-2 inhibitors is built.
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- 10. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs [mdpi.com]
Application Notes and Protocols for the Development of Antimicrobial Compounds from 4-(Phenylsulfonyl)aniline
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Abstract
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The sulfonamide class of drugs, foundational to modern chemotherapy, continues to provide a rich template for innovation.[1][2][3] This document provides a comprehensive guide to leveraging the 4-(Phenylsulfonyl)aniline core structure for the synthesis and evaluation of new potential antimicrobial agents. We present detailed, field-proven protocols for the chemical modification of this scaffold, robust methodologies for in vitro antimicrobial susceptibility testing, and essential assays for preliminary cytotoxicity assessment. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational techniques.
Introduction: The Rationale for this compound as a Core Scaffold
The this compound moiety is an attractive starting point for antimicrobial drug discovery for several key reasons:
-
Proven Pharmacophore: It is a derivative of the sulfonamide functional group, which is the basis for a broad class of synthetic antimicrobial agents.[3] These agents typically function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt a metabolic pathway essential for bacterial growth and replication.[3][]
-
Synthetic Tractability: The aniline amine group (-NH₂) serves as a versatile chemical handle for a variety of synthetic modifications. This allows for the systematic generation of a library of derivatives, enabling the exploration of structure-activity relationships (SAR).
-
Modulatory Potential: Beyond direct antimicrobial action, some sulfonamide-containing compounds have been shown to modulate the activity of existing antibiotics, potentially reversing resistance in multidrug-resistant strains. For instance, 4-(Phenylsulfonyl)morpholine, a related structure, demonstrated the ability to reduce the minimum inhibitory concentration (MIC) of amikacin against Pseudomonas aeruginosa.[6]
This guide will walk researchers through a logical workflow, from the synthesis of novel derivatives to their biological characterization.
Synthesis of Novel this compound Derivatives
The primary amino group of this compound is a nucleophile that can readily react with various electrophiles. A common and effective strategy is the formation of Schiff bases (imines) through condensation with substituted aldehydes. This reaction introduces significant structural diversity, allowing for the modulation of steric and electronic properties, which can influence antimicrobial potency.
Protocol 2.1: Synthesis of N-Arylidene-4-(phenylsulfonyl)aniline Schiff Bases
This protocol describes the synthesis of a Schiff base derivative by reacting this compound with a substituted aromatic aldehyde.
Rationale: The formation of an imine bond introduces a new aromatic ring and a C=N double bond. The substituents on the aldehyde can be varied to alter lipophilicity, hydrogen bonding potential, and overall molecular geometry, which are critical factors for target engagement and cell permeability.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To this solution, add 10 mmol of the selected substituted aromatic aldehyde.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the imine formation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced, or the solution can be cooled in an ice bath to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
In Vitro Antimicrobial Susceptibility Testing
Once novel compounds are synthesized, the next critical step is to determine their antimicrobial efficacy. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC Determination.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Rationale: This method quantitatively measures the in vitro activity of an antimicrobial agent by identifying the lowest concentration that prevents the visible growth of a microorganism.[8] It is a high-throughput and reproducible assay, essential for screening compound libraries.[7][9]
Materials:
-
Synthesized test compounds
-
Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last dilution well. This creates a gradient of compound concentrations.[9]
-
-
Plate Setup and Inoculation:
-
The serially diluted wells will serve as the test wells.
-
Designate two wells as controls:
-
Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).
-
Sterility Control: 200 µL of sterile broth only.[9]
-
-
Inoculate each test well (and the growth control well) with 100 µL of the diluted bacterial suspension.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 16-20 hours for most bacteria.[9]
-
-
Reading and Interpreting Results:
Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination
Rationale: While MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the bacteria (bactericidal activity). This is a crucial distinction in drug development.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate these aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 35°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
| Parameter | Description | Typical Units |
| MIC | Minimum Inhibitory Concentration: Lowest concentration that inhibits visible growth. | µg/mL or µM |
| MBC | Minimum Bactericidal Concentration: Lowest concentration that kills ≥99.9% of bacteria. | µg/mL or µM |
Preliminary Cytotoxicity Assessment
A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells.[10][11][12] Cytotoxicity assays are therefore a critical and early step in the drug development pipeline.[13]
Protocol 4.1: MTT Cell Viability Assay
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed a 96-well plate with mammalian cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antimicrobial effect is crucial. For derivatives of this compound, the primary suspected mechanism is the inhibition of folate synthesis.
Hypothesized Mechanism of Action
Caption: Inhibition of Folate Synthesis.
Protocol 5.1: Folate Synthesis Inhibition Assay
Rationale: This assay can determine if the antimicrobial activity of a compound is due to the disruption of the folate pathway. If the inhibitory effect of the compound can be reversed by supplying an excess of the natural substrate (PABA), it strongly suggests competitive inhibition of DHPS.
Procedure:
-
Perform the MIC assay as described in Protocol 3.1.
-
In parallel, perform a second MIC assay with one critical modification: supplement the Mueller-Hinton Broth with an excess of PABA (e.g., 100 µg/mL).
-
Incubate both sets of plates and determine the MIC values.
-
Interpretation:
-
If the MIC value significantly increases in the presence of PABA, it provides strong evidence that the compound acts by inhibiting the folate synthesis pathway.
-
If the MIC value remains unchanged, the compound likely has a different mechanism of action.
-
Conclusion and Future Directions
The this compound scaffold represents a synthetically accessible and historically validated starting point for the discovery of new antimicrobial agents. The protocols detailed in this guide provide a robust framework for synthesizing novel derivatives and performing essential primary screening for antimicrobial efficacy and host cell toxicity. Future work should focus on expanding the structural diversity of the synthesized library, testing against a broader panel of clinically relevant and resistant pathogens, and conducting more in-depth mechanistic studies to fully elucidate the mode of action of the most promising lead compounds.
References
- Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: Springer Link URL
- Title: What Are Sulfonamides (Sulfa Drugs)?
- Source: Study.
- Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: PubMed URL
- Title: Sulfonamide Antibiotics: Definition, Mechanism and Research Source: BOC Sciences URL
- Title: Sulfonamide (medicine)
- Title: Sulfonamides - Infectious Diseases Source: MSD Manual Professional Edition URL
- Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: ResearchGate URL
- Source: National Institutes of Health (NIH)
- Title: Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents Source: BenchChem URL
- Source: World Organisation for Animal Health (WOAH)
- Title: Antimicrobial Susceptibility Testing Source: APEC URL
- Title: Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Myxalamid B Source: BenchChem URL
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4-(Phenylsulfonyl)aniline: A Versatile Precursor for Novel High-Performance Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Phenylsulfonyl Moiety in Polymer Chemistry
The incorporation of specific functional groups into polymer backbones is a cornerstone of modern materials science, enabling the precise tailoring of properties for advanced applications. Among these, the phenylsulfonyl group (–SO₂–C₆H₅) offers a unique combination of attributes that makes it a highly desirable component in high-performance polymers. 4-(Phenylsulfonyl)aniline, a readily available aromatic diamine, serves as an exceptional building block for introducing this moiety into polymer chains. The strong electron-withdrawing nature and the bulky, rigid structure of the phenylsulfonyl group impart a remarkable enhancement to the thermal stability, mechanical strength, and solubility of the resulting polymers. These characteristics are of paramount importance in fields ranging from aerospace and electronics to specialized biomedical applications, including drug delivery systems.
This comprehensive guide provides detailed application notes and protocols for the synthesis of novel polyamides and polyimides using this compound as a key precursor. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the potential of these advanced materials. The protocols herein are presented with a focus on the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Core Properties of this compound
Before delving into polymerization protocols, it is essential to understand the key characteristics of the this compound monomer that influence its reactivity and the properties of the resulting polymers.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁NO₂S | [1] |
| Molecular Weight | 233.29 g/mol | [1] |
| Melting Point | 175-177 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in chloroform, N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and other polar aprotic solvents. | [2] |
| Key Functional Groups | Primary amine (–NH₂), Phenylsulfonyl (–SO₂–C₆H₅) |
The presence of the electron-donating amine group and the electron-withdrawing phenylsulfonyl group on the same aromatic backbone creates a unique electronic environment that influences its polymerization behavior.
Synthesis of Polyamides from this compound: A Detailed Protocol
Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. The incorporation of the this compound moiety can further enhance these attributes while often improving solubility, a common challenge with rigid-rod polymers. The following protocol details the low-temperature solution polycondensation method, a widely used technique for preparing high-molecular-weight aromatic polyamides.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for the two-step synthesis and characterization of polyimides from this compound.
Protocol: Two-Step Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol outlines the synthesis of a polyimide via a poly(amic acid) intermediate. [3][4] Materials:
-
This compound (1 equivalent)
-
Pyromellitic dianhydride (PMDA) (1 equivalent)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas supply
-
(For chemical imidization) Acetic anhydride and pyridine
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and an argon/nitrogen inlet.
-
Glass plates for film casting
-
Doctor blade or casting knife
-
Programmable oven or vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
Diamine Dissolution: In a flame-dried three-necked flask under a positive pressure of argon/nitrogen, dissolve this compound in anhydrous DMAc to obtain a solution with a solid content of 15-20% (w/v).
-
Dianhydride Addition: Gradually add solid pyromellitic dianhydride (PMDA) to the stirred diamine solution in several portions. The reaction is exothermic, and the temperature should be maintained below 30 °C.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase substantially, indicating the formation of the high-molecular-weight poly(amic acid).
Step 2: Imidization
Method A: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a preheated oven at 80-100 °C for 1-2 hours to remove the bulk of the solvent.
-
Curing: Subject the film to a stepwise heating program in a programmable oven under a nitrogen atmosphere:
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Cooling: After the final heating step, allow the oven to cool down slowly to room temperature to avoid thermal stress on the polyimide film.
-
Film Removal: Carefully peel the resulting polyimide film from the glass substrate.
Method B: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the PAA) at room temperature.
-
Stir the mixture for 12-24 hours. The polyimide will precipitate out of the solution.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven.
Causality Behind Experimental Choices:
-
Two-Step Process: This method allows for the formation of a processable intermediate (poly(amic acid)) which can be cast into films or coatings before being converted to the final, often intractable, polyimide. [3][4]* Stepwise Heating (Thermal Imidization): A gradual increase in temperature is crucial to ensure the complete cyclization of the amic acid groups to imide rings and to allow for the controlled removal of water, a byproduct of the reaction. Rapid heating can lead to the formation of voids and defects in the final film.
-
Chemical Imidization: This method can be performed at lower temperatures than thermal imidization, which can be advantageous for some applications. Acetic anhydride acts as a dehydrating agent, while pyridine catalyzes the cyclization reaction.
Properties of Polymers Derived from this compound
The incorporation of the this compound moiety significantly influences the properties of the resulting polymers. Below is a summary of expected properties based on data from analogous aromatic sulfone-containing polymers.
Thermal Properties
Polymers derived from this compound are expected to exhibit excellent thermal stability due to the high dissociation energy of the C-S and S=O bonds in the sulfonyl group and the overall aromatic nature of the polymer backbone.
Representative Thermal Data for Aromatic Sulfone-Containing Polymers:
| Polymer Type | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) |
| Aromatic Polyamide | 240 - 300 | > 450 (in N₂) |
| Aromatic Polyimide | 250 - 350 | > 500 (in N₂) |
Note: These are typical ranges for aromatic polymers containing sulfonyl groups. Actual values will depend on the specific comonomer used.
Mechanical Properties
The rigidity of the phenylsulfonyl group and the strong intermolecular interactions contribute to high tensile strength and modulus in these polymers.
Representative Mechanical Properties of Aromatic Sulfone-Containing Polyimide Films:
| Property | Typical Value Range |
| Tensile Strength | 90 - 130 MPa |
| Tensile Modulus | 1.5 - 2.5 GPa |
| Elongation at Break | 5 - 15% |
Note: These values are representative of aromatic polyimide films and can vary based on processing conditions and the specific chemical structure.
Solubility
A key advantage of incorporating the phenylsulfonyl group is the often-improved solubility of the resulting polymers compared to their non-sulfonated counterparts. The bulky nature of the group can disrupt chain packing, allowing solvent molecules to penetrate and dissolve the polymer.
Solubility of Aromatic Polyamides and Polyimides Containing Sulfonyl Groups:
| Solvent | Solubility |
| N-methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-dimethylacetamide (DMAc) | Soluble |
| N,N-dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| m-Cresol | Soluble |
| Tetrahydrofuran (THF) | Generally Insoluble |
| Chloroform | Generally Insoluble |
Note: Solubility can be influenced by the specific comonomer and the molecular weight of the polymer.
Applications in Drug Development and Biomedical Research
The unique combination of properties offered by polymers derived from this compound opens up intriguing possibilities in the biomedical field.
-
Drug Delivery: The good biocompatibility and controlled degradability of some polyamides make them suitable for creating nanocarriers for targeted and sustained drug release. [5][6][7]The ability to form stable films and micelles is particularly advantageous for encapsulating both hydrophilic and hydrophobic drugs. [5]* Biocompatible Coatings and Implants: The high thermal and chemical resistance of polyimides, coupled with their excellent mechanical properties, makes them candidates for coatings on medical devices and for the fabrication of implantable components. [8]* Membranes for Separation: Polyethersulfones, which share the sulfone linkage, are widely used in biomedical applications such as membranes for filtration and dialysis due to their chemical inertness and controlled porosity. [9][10]Polymers derived from this compound could be explored for similar applications, potentially offering enhanced performance characteristics.
The presence of the sulfone group is also a feature in a number of pharmaceutical compounds, highlighting its biocompatibility and potential for specific biological interactions. [11]
Safety and Handling
As with all laboratory procedures, appropriate safety precautions must be taken when handling this compound and the reagents used in its polymerization.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like terephthaloyl chloride and pyridine.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for this compound and all other chemicals before use to be fully aware of their potential hazards and handling requirements.
Conclusion
This compound is a highly valuable monomer for the synthesis of advanced polymers with superior thermal, mechanical, and solubility properties. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore the synthesis and application of novel polyamides and polyimides derived from this versatile precursor. The unique attributes imparted by the phenylsulfonyl group make these polymers promising candidates for a wide range of demanding applications, from high-performance engineering plastics to innovative materials for drug delivery and biomedical devices.
References
- Gawas, A. A., et al. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.
- Prezi. (n.d.). How Polyamides are Used in Drug Delivery. [Link]
- Gawas, A. A., et al. (2021). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PubMed, 12(4), 58. [Link]
- Wasyłeczko, M., Wojciechowski, C., & Chwojnowski, A. (2024). Polyethersulfone Polymer for Biomedical Applications and Biotechnology. International Journal of Molecular Sciences, 25(8), 4233. [Link]
- MedDevice Online. (n.d.).
- VTechWorks. (n.d.).
- AZoM. (2024). Polyimide Synthesis Explained: Shaping Modern Electronics. [Link]
- MDPI. (2023). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. [Link]
- ResearchGate. (n.d.). Tensile properties of the polyimide films. [Link]
- NASA Technical Reports Server. (n.d.). The synthesis of a novel polyimide precursor. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). DSC curve of polyamides. [Link]
- Kinam Park, Purdue University. (n.d.). Solubility of polymers. [Link]
- National Center for Biotechnology Information. (2022).
- ResearchGate. (n.d.). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. [Link]
- ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. [Link]
- ResearchGate. (n.d.). Tensile strength properties of porous polyimide film and nonporous. [Link]
- ResearchGate. (n.d.). TGA/DTG/DSC investigation of thermal ageing effects on polyamide–imide enamel. [Link]
- ACS Publications. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. [Link]
- Chemsrc. (2025). This compound | CAS#:7019-01-4. [Link]
- ResearchGate. (n.d.). Two-steps synthesis method of polyimide. Step 1: PAA synthesis.
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- ResearchGate. (n.d.). TGA curves of polyamides. [Link]
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Application Note: A Validated Protocol for the N-Acylation of 4-(Phenylsulfonyl)aniline
Introduction: The Significance of N-Acylsulfonamides in Drug Discovery
The N-acylsulfonamide moiety is a cornerstone structural motif in modern medicinal chemistry, valued for its unique physicochemical properties and broad pharmacological relevance.[1][2] These compounds are frequently designed as bioisosteres of carboxylic acids, sharing similar acidity (pKa) and hydrogen bonding capabilities but with enhanced stability against chemical and enzymatic hydrolysis.[3][4] This robustness makes them ideal candidates for developing durable therapeutic agents.
N-acylsulfonamides are integral to the pharmacophores of numerous biologically active molecules, including enzyme inhibitors and receptor modulators.[5] Their applications span various therapeutic areas, with compounds targeting bacterial dihydropteroate synthase (DHPS), voltage-gated sodium channels for pain management, and critical proteins like Bcl-2 and MMP-2 in cancer therapy.[4][6]
This application note provides a detailed, field-proven experimental procedure for the N-acylation of 4-(phenylsulfonyl)aniline. This reaction serves as a fundamental and reproducible method for synthesizing a core N-acylsulfonamide scaffold, providing a critical starting point for the development of new chemical entities.
Principle and Mechanism: The Chemistry of Amide Bond Formation
The N-acylation of this compound is a classic example of a nucleophilic addition-elimination reaction.[7] The reaction proceeds through a well-established mechanism where the nucleophilic amine attacks the electrophilic acylating agent.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[7][8] This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the elimination of a leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate ion from an anhydride).
-
Deprotonation: An acid byproduct (HCl or a carboxylic acid) is generated. A base, such as triethylamine or pyridine, is crucial for neutralizing this acid.[9] This deprotonation step is vital as it prevents the protonation and deactivation of the starting aniline, thereby driving the reaction equilibrium towards the final amide product.[10]
This reaction is often performed under Schotten-Baumann conditions , which utilize a biphasic system with an aqueous base to neutralize the acid byproduct.[8][10][11] The electron-withdrawing nature of the phenylsulfonyl group slightly reduces the nucleophilicity of the aniline nitrogen; however, the reaction proceeds efficiently under the standardized basic conditions outlined below.[6]
Visualized Experimental Workflow
The following diagram illustrates the complete workflow from starting materials to the purified final product.
Caption: General workflow for the N-acylation of this compound.
Detailed Experimental Protocol: Synthesis of N-(4-(phenylsulfonyl)phenyl)acetamide
This protocol details the synthesis using acetyl chloride as the acylating agent. The principles can be readily adapted for other acyl chlorides or anhydrides.
4.1 Materials and Equipment
-
Chemicals: this compound, Acetyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Deuterated solvent for NMR (e.g., CDCl₃).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, Büchner funnel, pH paper, Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
4.2 Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 233.28 | 1.0 | 10.0 | 2.33 g |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 12.0 | 1.67 mL |
| Acetyl Chloride | 78.50 | 1.1 | 11.0 | 0.78 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
4.3 Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.33 g, 10.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in dichloromethane (50 mL). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Scientist's Note: This step is critical to control the exothermic reaction that occurs upon addition of the highly reactive acyl chloride, minimizing the formation of side products.
-
-
Addition of Acylating Agent: Transfer acetyl chloride (0.78 mL, 11.0 mmol) to a dropping funnel and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C. A white precipitate (triethylamine hydrochloride) will form.[11]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.[11]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting aniline spot is no longer visible.
-
Workup - Quenching and Washing:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove excess triethylamine, followed by saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid, and finally with brine (1 x 25 mL).[11]
-
Trustworthiness Check: After the acid and base washes, check the pH of the aqueous layer to ensure complete neutralization.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to obtain the pure N-(4-(phenylsulfonyl)phenyl)acetamide.
-
Filter the purified crystals using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Results and Characterization
-
Appearance: White to off-white crystalline solid.
-
Yield: Typical yields for this reaction range from 85-95%.
-
Characterization:
-
¹H NMR: Expect to see the disappearance of the broad -NH₂ singlet from the starting material and the appearance of a new singlet around δ 2.2 ppm for the acetyl (-COCH₃) protons and a broad singlet for the amide N-H proton.
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1670-1690 cm⁻¹ and the characteristic S=O stretching bands of the sulfone group around 1350 and 1160 cm⁻¹.[12]
-
Mass Spectrometry: Confirm the molecular weight of the final product.
-
Melting Point: Determine the melting point and compare it to literature values for purity assessment.
-
Safety and Troubleshooting
| Hazard/Issue | Cause/Description | Mitigation/Solution |
| Chemical Hazards | Acetyl chloride is corrosive, flammable, and a lachrymator. Dichloromethane is a suspected carcinogen. Triethylamine has a strong, unpleasant odor. | Perform the entire procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated reagents. | Extend the reaction time and monitor by TLC. Ensure reagents are fresh; acetyl chloride can hydrolyze if exposed to moisture. |
| Low Yield | Loss of product during workup. Inefficient neutralization of HCl, leading to aniline salt formation. | Ensure careful separation of layers during extraction. Use the specified equivalents of base to ensure complete acid scavenging. |
| Side Product Formation | Reaction temperature was too high, leading to di-acylation or other side reactions. | Maintain strict temperature control during the addition of the acylating agent as described in the protocol. |
References
- Raffa, D., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library.
- Chemistry Notes (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Bassyouni, F., et al. (2020). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. National Center for Biotechnology Information (PMC).
- Berredjem, M., et al. (2020). Novel N-acylsulfonamides: Synthesis, in silico prediction, molecular docking dynamic simulation, antimicrobial and anti-inflammatory activities. Taylor & Francis Online.
- Berredjem, M., et al. (2023). Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. Wiley Online Library.
- CHEMSOLVE.NET (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
- Study.com (n.d.). Acylation Overview, Mechanism & Agents.
- ResearchGate (2017). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Request PDF.
- Scribd (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine.
- National Center for Biotechnology Information (PMC) (2018). Recent advances in the synthesis of N-acyl sulfonamides.
- Cambridge University Press (n.d.). Schotten-Baumann Reaction.
- Organic Chemistry Portal (n.d.). Schotten-Baumann Reaction.
- ResearchGate (2020). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods.
- International Journal of ChemTech Research (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- ResearchGate (2005). N-Acylation of sulfonamides using N-acylbenzotriazoles.
- Semantic Scholar (2005). N-Acylation of sulfonamides using N-acylbenzotriazoles.
- ResearchGate (n.d.). N-Acylation Reactions of Amines.
- MDPI (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- YouTube (2021). Acylation of Amines | Class 12| Land of Chemistry.
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Application Note: High-Throughput Screening of 4-(Phenylsulfonyl)aniline Derivative Libraries for Novel Kinase Inhibitors
Foreword: The Rationale Behind the Screen
The 4-(phenylsulfonyl)aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Its inherent properties, including synthetic tractability and the ability to form key hydrogen bonding interactions, make it an attractive starting point for the development of targeted therapeutics. Notably, derivatives of this scaffold have shown promise as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][2][3][4][5] Kinases, which regulate the majority of cellular pathways, are often dysregulated in these conditions, making them high-value drug targets.[6][7]
This guide provides a comprehensive framework for the high-throughput screening (HTS) of a this compound derivative library to identify novel inhibitors of a key inflammatory kinase, p38 mitogen-activated protein kinase (MAPK).[6][8] The p38 MAPK signaling pathway is a critical regulator of pro-inflammatory cytokine production, and its inhibition is a validated therapeutic strategy for a range of inflammatory conditions.[6][7] We will detail the entire workflow, from initial library preparation and primary biochemical screening to data analysis, hit validation, and secondary cell-based target engagement. The protocols and insights provided herein are designed to be robust, reproducible, and grounded in established scientific principles, ensuring the generation of high-quality, actionable data.
I. Library Design and Preparation: Curating the Chemical Space
The success of any HTS campaign is fundamentally linked to the quality and diversity of the small molecule library. For this application, a focused library of this compound derivatives is proposed.
Causality in Library Design: Rather than a random assortment of compounds, a well-designed library will systematically explore the structure-activity relationship (SAR) around the core scaffold.[9][10][11] Key modifications should include:
-
Substitution on the aniline ring: Exploring various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions can significantly impact binding affinity and selectivity.
-
Modification of the phenylsulfonyl group: Substitution on this ring can modulate pharmacokinetic properties and introduce new interactions with the target protein.
-
Introduction of diverse functional groups: Incorporating moieties that can act as hydrogen bond donors or acceptors, or that can occupy specific pockets within the kinase active site, is crucial for identifying potent inhibitors.[12][13]
Practical Considerations for Library Preparation:
-
Compound Purity and Integrity: All compounds should be of high purity (>95%), confirmed by methods such as LC-MS and NMR, to avoid false positives arising from impurities.
-
Solubility: Compounds are typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). It is critical to ensure complete dissolution to avoid inaccuracies in the screening concentrations.
-
Plate Preparation: Master plates are created from the individual stock solutions. From these, intermediate and final assay plates are prepared using automated liquid handlers to ensure accuracy and minimize variability.[6]
II. The High-Throughput Screening Workflow: A Multi-Stage Approach
A robust HTS campaign is a multi-step process designed to efficiently identify and validate true hits while minimizing false positives and negatives.
Diagram of the HTS Workflow:
Caption: A multi-stage workflow for identifying and validating kinase inhibitors.
III. Primary Screening: A Luminescence-Based Biochemical Kinase Assay
For the primary screen, a robust, sensitive, and HTS-compatible assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the activity of virtually any kinase by quantifying the amount of ADP produced during the enzymatic reaction.[8][14][15]
Principle of the ADP-Glo™ Kinase Assay:
This assay is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.
-
ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[8][14][15]
Detailed Protocol: ADP-Glo™ Kinase Assay for p38 MAPK
-
Materials:
-
Recombinant human p38α kinase
-
Suitable peptide substrate for p38α (e.g., Myelin Basic Protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well low-volume white assay plates
-
Acoustic liquid handler for compound dispensing
-
Multichannel pipette or automated liquid handler for reagent addition
-
Plate reader with luminescence detection capabilities
-
-
Procedure (per well of a 384-well plate):
-
Compound Dispensing: Using an acoustic liquid handler, dispense 25 nL of each compound from the this compound library into the assay plate wells. For controls, dispense DMSO.
-
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing p38α kinase and its peptide substrate in assay buffer to each well.
-
Initiation of Kinase Reaction: Add 2.5 µL of a solution containing ATP in assay buffer to each well to start the reaction. The final concentration of ATP should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
IV. Data Analysis and Hit Selection: From Raw Data to Actionable Insights
Rigorous data analysis is essential to confidently identify true hits from the large datasets generated in HTS.[17]
Data Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[18][19][20] It reflects the separation between the signals of the positive and negative controls relative to their variability. The formula for Z'-factor is:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or a known potent inhibitor).
-
μn and σn are the mean and standard deviation of the negative control (e.g., DMSO).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low variability. Ideal for HTS.[9][18] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended to improve performance.[9][18] |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps, making the assay unsuitable for screening. |
Data Normalization and Hit Selection:
-
Normalization: Raw data from each plate should be normalized to account for plate-to-plate variation. A common method is to normalize the data relative to the in-plate controls (e.g., percent inhibition).[17]
-
Hit Selection: A hit is a compound that produces a statistically significant effect. A common approach is to use a Z-score, which measures how many standard deviations a compound's signal is from the mean of the plate. A Z-score of ≤ -3 is often used as a primary hit selection criterion for inhibitors.
Diagram of Hit Selection Funnel:
Caption: A typical hit selection funnel in an HTS campaign.
V. Hit Validation and Secondary Assays: Ensuring Confidence in Your Hits
Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their mechanism of action.
Hit Confirmation and Dose-Response:
-
Re-testing: Primary hits should be re-tested in the primary assay to confirm their activity.
-
IC50 Determination: Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point dose-response curve) to determine their potency (IC50 value).
Orthogonal Assays:
To rule out assay-specific artifacts, hits should be tested in an orthogonal assay that measures the same biological activity but uses a different technology. For a kinase inhibitor, this could be a different kinase assay format (e.g., a fluorescence polarization-based assay).
Secondary Cell-Based Assay: NanoBRET™ Target Engagement
The ultimate goal is to find compounds that are active in a cellular context. The NanoBRET™ Target Engagement Assay is a powerful secondary assay that measures the binding of a compound to its target kinase in live cells.[14][18][19]
Principle of the NanoBRET™ Assay:
This assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect target engagement. A NanoLuc® luciferase is fused to the target kinase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound to the kinase-NanoLuc® fusion protein, BRET occurs. An unlabeled compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[12][14][17]
Detailed Protocol: NanoBRET™ Target Engagement for p38 MAPK
-
Materials:
-
HEK293 cells
-
p38α-NanoLuc® fusion vector
-
NanoBRET™ TE Kinase Assay reagents (including a suitable tracer for p38α)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
White 384-well cell culture-treated plates
-
-
Procedure:
-
Transfection: Transfect HEK293 cells with the p38α-NanoLuc® fusion vector and plate them in 384-well plates. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the confirmed hits and add them to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Add the NanoLuc® substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The decrease in the BRET ratio in the presence of the compound indicates target engagement.
-
VI. Troubleshooting and Addressing Assay Artifacts
HTS campaigns can be susceptible to various artifacts that can lead to false positives.[6]
| Artifact Source | Potential Cause | Mitigation Strategy |
| Compound Autofluorescence | The compound itself emits light at the same wavelength as the assay signal. | Perform a pre-screen of the library for autofluorescence and exclude problematic compounds. Use assays with red-shifted emission spectra. |
| Luciferase Inhibition | The compound directly inhibits the luciferase enzyme used in the detection step. | Perform a counter-screen against the luciferase enzyme alone to identify direct inhibitors. |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Re-test hits in the presence and absence of detergent. |
| Reactivity | The compound may be a reactive chemical that covalently modifies the target protein. | Flag compounds with known reactive functional groups (e.g., using PAINS filters). |
VII. Conclusion: From High-Throughput Screening to Lead Discovery
This application note provides a comprehensive and scientifically rigorous framework for the high-throughput screening of a this compound derivative library to identify novel p38 MAPK inhibitors. By following these detailed protocols, researchers can generate high-quality data, confidently identify and validate hits, and lay a strong foundation for subsequent lead optimization efforts. The integration of robust biochemical and cell-based assays, coupled with rigorous data analysis and a proactive approach to troubleshooting, is paramount to the success of any drug discovery campaign.
References
- Grokipedia. (n.d.). Z-factor.
- Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Kucukural, A., & Oztemiz, T. (n.d.). Data Analysis Approaches in High Throughput Screening. Semantic Scholar.
- On HTS. (2023, December 12). Z-factor.
- Zhang, Y., et al. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
- Mpindi, J. P., et al. (2016). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 32(16), 2450–2457.
- On HTS. (2024, January 4). Hit Selection.
- Makarenkov, V., et al. (2007). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics, 23(13), 1648–1655.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- NIH. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647.
- Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
- ResearchGate. (2025, August 10). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays.
- Kaminska, B. (2010). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the Rheumatic Diseases, 69(Suppl 1), i89-i92.
- Su, J., et al. (2011). Synthesis and SAR study of tricyclic sulfones as γ-secretase inhibitors: C-6 and C-8 positions. Bioorganic & Medicinal Chemistry Letters, 21(11), 3447-3451.
- MDPI. (2021). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR).
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
- ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- bioRxiv. (2025, July 12). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
- PubMed. (2025, October 15). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials.
- Oriental Journal of Chemistry. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
- PubMed. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.
- PubMed. (n.d.). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles.
- PubMed. (n.d.). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors.
- ResearchGate. (2020, February 27). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
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Application Notes & Protocols: Synthesis of Azo Dyes Using 4-(Phenylsulfonyl)aniline
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 4-(phenylsulfonyl)aniline, also known as 4-aminophenyl phenyl sulfone, as a precursor in the synthesis of azo dyes. These application notes detail the underlying chemical principles, provide step-by-step experimental protocols for diazotization and azo coupling, and discuss the characterization and potential applications of the resulting dyes. The inclusion of a robust phenylsulfonyl moiety offers a pathway to novel dyes with potentially enhanced thermal and light stability, making this class of compounds highly relevant for advanced material and drug development applications.
Part 1: Foundational Principles of Synthesis
The synthesis of azo dyes from this compound is a classic two-stage process that has been a cornerstone of organic chemistry for over a century. It involves the initial conversion of the primary aromatic amine into a reactive diazonium salt, followed by an electrophilic aromatic substitution reaction with an electron-rich coupling component.[1] The specific nature of the this compound precursor, featuring a potent electron-withdrawing phenylsulfonyl (-SO₂Ph) group, introduces important electronic considerations that influence both reaction stages and the properties of the final dye.
1.1 The Diazotization Reaction: Activating the Amine
Diazotization is the process of converting a primary aromatic amine into its corresponding diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2]
Causality and Mechanism: The reaction must be conducted at low temperatures, typically 0–5 °C, in a strongly acidic medium.[3] The low temperature is critical because aryl diazonium salts are thermally unstable and can decompose violently if isolated in dry form or decompose to form phenols in aqueous solution at higher temperatures. The acid serves two purposes: it first protonates the this compound to make it soluble in the aqueous medium and then reacts with sodium nitrite to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺). The lone pair of the primary amine then attacks the nitrosonium ion, and following a series of proton transfers and the elimination of a water molecule, the aryl diazonium ion is formed. The electron-withdrawing phenylsulfonyl group decreases the basicity of the aniline nitrogen, but the reaction proceeds efficiently under standard acidic conditions.
Caption: General mechanism for the diazotization of an aromatic amine.
1.2 The Azo Coupling Reaction: Chromophore Formation
The azo coupling reaction is an electrophilic aromatic substitution where the aryl diazonium ion acts as the electrophile.[1] Because the diazonium ion is a relatively weak electrophile, it requires a strongly activated aromatic ring as a coupling partner.[4] Suitable partners are typically phenols, naphthols, anilines, or other electron-rich aromatic systems.
Causality and pH Control: The pH of the reaction medium is the most critical parameter controlling the success of the coupling reaction.[4]
-
Coupling with Phenols/Naphthols: These reactions are carried out in mildly alkaline conditions (pH 8-10). The alkaline medium deprotonates the hydroxyl group to form a highly activating phenoxide or naphthoxide ion (-O⁻), which dramatically increases the nucleophilicity of the aromatic ring and facilitates the electrophilic attack.
-
Coupling with Anilines: These reactions are performed in mildly acidic conditions (pH 4-6). This pH is a compromise: it must be acidic enough to prevent the diazonium salt from converting to an unreactive diazotate species, yet basic enough to ensure a sufficient concentration of the free amine (which is the reactive species) rather than its unreactive protonated ammonium form.
The phenylsulfonyl group on the diazonium salt enhances its electrophilic character, which can lead to faster and more efficient coupling reactions. The substitution typically occurs at the para position of the coupling component unless it is already occupied, in which case substitution occurs at an available ortho position.[1]
Caption: General mechanism for azo coupling with a phenolic component.
Part 2: Experimental Protocols & Methodologies
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Dry diazonium salts can be explosive; never isolate the intermediate.
2.1 Materials and Reagents
-
Starting Amine: this compound (4-Aminophenyl phenyl sulfone), M.W. 233.28 g/mol
-
Diazotizing Agent: Sodium Nitrite (NaNO₂)
-
Acid: Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Coupling Components: 2-Naphthol (β-Naphthol), Phenol, N,N-Dimethylaniline, etc.
-
Base: Sodium Hydroxide (NaOH), Sodium Acetate (CH₃COONa)
-
Solvents: Deionized Water, Ethanol, Acetic Acid
-
Equipment: Beakers, magnetic stirrer and stir bars, ice bath, Büchner funnel, vacuum flask, pH paper or meter, TLC plates.
2.2 Protocol 1: Diazotization of this compound
This protocol details the formation of the 4-(phenylsulfonyl)benzenediazonium chloride solution.
-
Amine Solution Preparation: In a 250 mL beaker, suspend 2.33 g (0.01 mol) of this compound in 50 mL of deionized water.
-
Acidification: While stirring, slowly add 5 mL of concentrated hydrochloric acid. The mixture may need to be gently warmed to facilitate dissolution, then cooled back to room temperature. This forms the hydrochloride salt of the amine.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous magnetic stirring. It is crucial to maintain this temperature throughout the next step.
-
Nitrite Addition: In a separate small beaker, dissolve 0.70 g (0.0101 mol) of sodium nitrite in 10 mL of cold deionized water. Using a dropping funnel or pipette, add this nitrite solution dropwise to the cold amine hydrochloride solution over 15-20 minutes.
-
Experimental Rationale: A slow, dropwise addition is essential to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the newly formed diazonium salt to decompose.[3]
-
-
Reaction Completion: After the addition is complete, continue stirring the solution in the ice bath for an additional 15-30 minutes. The resulting clear, pale yellow solution is the diazonium salt solution. Use this solution immediately in the subsequent coupling step. Do NOT attempt to isolate the solid diazonium salt.
2.3 Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of a vibrant orange-red dye.
-
Coupler Solution Preparation: In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Experimental Rationale: The NaOH deprotonates the 2-naphthol to form the highly reactive sodium 2-naphthoxide, which is necessary for the coupling reaction to proceed.[5]
-
-
Cooling: Cool the 2-naphthol solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly, and with continuous, efficient stirring, add the previously prepared cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
Precipitation: An intensely colored precipitate should form immediately. A deep red or orange solid is expected.
-
Stirring: Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral. This removes any unreacted salts and base.
-
Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature (e.g., 60 °C).
2.4 Purification and Characterization
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a product of high purity.
-
Purity Assessment: Thin Layer Chromatography (TLC) can be used to check the purity of the synthesized dye.[5]
-
Characterization:
-
FTIR Spectroscopy: Confirm the presence of key functional groups. Expect to see a characteristic peak for the azo group (N=N) stretch around 1620-1575 cm⁻¹ and strong peaks for the sulfonyl group (S=O) stretches around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
UV-Visible Spectroscopy: Dissolve a small amount of the pure dye in a suitable solvent (e.g., ethanol or DMSO) and record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.[6]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the final product.
-
Part 3: Data Interpretation & Applications
The phenylsulfonyl group generally acts as an auxochrome that can shift the absorption maximum to longer wavelengths (a bathochromic shift), often resulting in deeper colors. Dyes derived from sulfone-containing anilines are noted for their good stability.[7]
Table 1: Exemplary Azo Dyes Derived from Sulfonyl-Aniline Precursors
| Diazo Component Precursor | Coupling Component | Resulting Dye Color | λmax (nm) | Reference |
| Dapsone (4,4'-Diaminodiphenyl sulfone) | Phenol | Yellow-Orange | ~420 | [8] |
| Sulfanilic Acid | Chloroquine Diphosphate | Reddish-Orange | Not Specified | [5] |
| 4,4'-Diaminodiphenyl sulfonate | 4-Acetylaminophenol | Not Specified | 340-700 (range) | [6] |
Note: This table provides data from structurally similar precursors to guide expectations. The exact λmax and color for dyes from this compound will depend on the specific coupling component used.
Applications & Future Directions
Azo dyes containing sulfonyl groups are of significant interest as disperse dyes . Their chemical stability and ability to form fine dispersions make them suitable for dyeing synthetic hydrophobic fibers like polyester, nylon, and acetate.[7][9] The resulting dyeings often exhibit good light and wash fastness properties.
Furthermore, the unique electronic properties imparted by the phenylsulfonyl group make these compounds candidates for functional materials, such as:
-
Non-linear optical (NLO) materials.
-
Sensors and chemical probes.
-
Active pharmaceutical ingredients, building on the legacy of sulfa drugs which were first discovered through azo dye chemistry.[1]
Future research should focus on synthesizing a library of dyes from this compound using a diverse range of coupling components to systematically study the structure-property relationships and explore their performance in high-technology applications.
References
- Iraqi Academic Scientific Journals. (2024). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS).
- Hanadi, Z. et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Tikrit Journal of Pure Science.
- University of California, Irvine. (n.d.). The Synthesis of Azo Dyes.
- The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Bhagat, S. D., Thakare, N. S., & Ingole, S. D. (2021). Synthesis and spectral analysis of some new phenolic azo dyes. ResearchGate.
- ResearchGate. (n.d.). Structure of azo compound, 4-((4-((4 aminophenyl) sulfonyl) phenyl) diazenyl) phenol.
- MDPI. (2001). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules.
- Addnan, L. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW AZO DYE.... Basrah Journal of Veterinary Research.
- Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Purity of Diazotization of 4,4'-Diaminodiphenyl Sulfone.
- Addnan, L. (2016). Synthesis and Characterization of New Azo Dye.... Semantic Scholar.
- Wikipedia. (n.d.). Azo coupling.
- Google Patents. (n.d.). CN106833023B - A kind of disperse dye composition and its preparation method and use.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Biointerface Research in Applied Chemistry. (2020). A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing.
- Google Patents. (n.d.). US5118848A - Process for the preparation of 4,4'-bis(4-aminophenoxy)-diphenyl sulfone.
- IOSR Journal of Applied Chemistry. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitrobenzaldehyde.
- University Journals. (n.d.). PREPARATION OF AZO DISPERSE DYES FROM 1,4-DIAMINOBENZENE AND 4-AMINO-3-NITROTOLUENE.
Sources
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- 3. cuhk.edu.hk [cuhk.edu.hk]
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Analytical Methods for the Quantification of 4-(Phenylsulfonyl)aniline in Reaction Mixtures: A Detailed Guide
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical quantification of 4-(phenylsulfonyl)aniline, a key intermediate and potential impurity in various synthetic pathways. Accurate measurement of this compound in complex reaction mixtures is critical for reaction monitoring, yield optimization, and ensuring the quality of active pharmaceutical ingredients (APIs). This note details a robust, validated High-Performance Liquid Chromatography (HPLC) method, discusses alternative analytical approaches, and provides step-by-step protocols grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Imperative
This compound, a member of the sulfonamide class of compounds, serves as a versatile building block in organic synthesis.[1] Its presence and concentration in a reaction vessel are critical process parameters (CPPs) that directly influence reaction kinetics, impurity profiles, and final product yield. In-process control and final product quality testing, therefore, demand an analytical method that is not only accurate and precise but also specific enough to distinguish the analyte from starting materials, reagents, and by-products within a complex matrix.
While several analytical techniques exist, High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application due to its high resolving power, sensitivity, and adaptability.[1][2] This guide focuses on a detailed RP-HPLC protocol, complemented by a discussion on method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4][5]
Comparative Overview of Analytical Techniques
The choice of an analytical method is governed by the specific requirements of the analysis, such as required sensitivity, sample complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying non-volatile and thermally labile compounds like this compound.[6] When coupled with a UV detector, it offers excellent specificity through chromatographic separation and sensitive detection due to the aromatic nature of the analyte. Its robustness makes it ideal for routine QC and process monitoring.
-
Gas Chromatography (GC): GC is a powerful technique for volatile compounds. However, this compound is a polar molecule with a relatively high boiling point, making it prone to thermal degradation in the GC inlet. Analysis typically requires a derivatization step to increase its volatility and thermal stability, adding complexity and potential sources of error to the workflow.[6][7][8]
-
UV-Vis Spectrophotometry: While simple and rapid, direct UV-Vis spectrophotometry is non-specific. The absorption spectra of reactants, intermediates, and by-products in a reaction mixture often overlap, making accurate quantification of a single component nearly impossible without prior separation.[9] Derivative spectroscopy can help resolve overlapping peaks to some extent but cannot match the separative power of chromatography.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher sensitivity (e.g., trace impurity analysis) or absolute confirmation of identity, LC-MS is the technique of choice. It combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unparalleled specificity and low detection limits.[1][2]
Given its balance of specificity, sensitivity, and accessibility, this guide will elaborate on an HPLC-UV method.
Core Protocol: RP-HPLC Method for this compound
This protocol describes a reversed-phase HPLC method with UV detection, which is a reliable starting point for method development and routine analysis.
Principle of Separation
The method utilizes a non-polar stationary phase (C18) and a polar mobile phase. Components of the reaction mixture are separated based on their relative hydrophobicity. More polar compounds will have a weaker interaction with the stationary phase and elute earlier, while less polar compounds like this compound will be retained longer. The addition of a small amount of acid to the mobile phase is crucial for ensuring good peak shape by protonating the analyte's amine group and minimizing undesirable interactions with residual silanols on the column packing.[10]
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector. A chromatography data system (CDS) is required for data acquisition and processing.
-
Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (≥ 98%) or Trifluoroacetic acid (TFA)
-
-
Consumables:
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with caps
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon recommended for organic/aqueous mixtures)[11]
-
Detailed Chromatographic Conditions
The following conditions serve as a robust starting point and should be optimized as needed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column suitable for a wide range of polarities. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v) | Provides good retention and separation. Formic acid improves peak symmetry. |
| Elution Mode | Isocratic | Simplifies the method and ensures high reproducibility for routine analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 35 °C | Ensures reproducible retention times by mitigating effects of ambient temperature fluctuations. |
| Detection | UV at 254 nm | Aniline and its derivatives exhibit strong absorbance at this wavelength.[12][13][14] A PDA detector can be used to confirm peak purity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | ~10 minutes | Should be sufficient to elute the analyte and any major impurities. |
Experimental Workflow
The overall process from sample receipt to final result is depicted below.
Step-by-Step Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards. A suggested concentration range is 5, 20, 50, 100, and 200 µg/mL. This range should encompass the expected concentration of the analyte in the diluted reaction samples.
Protocol 2: Sample Preparation from Reaction Mixture The goal is to dilute the sample to fall within the calibration range and remove any particulate matter.[11][15][16]
-
Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) from the homogenized reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot in a known volume of a suitable solvent to halt the reaction.
-
Dilution: Perform a calculated, quantitative dilution. For example, dilute the 100 µL aliquot into a 10 mL volumetric flask with the mobile phase (a 1:100 dilution). Further dilutions may be necessary. The final concentration should ideally be near the midpoint of the calibration curve.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.[10][11] This step is critical to prevent blockage of the HPLC system and column.
Protocol 3: System Suitability and Analysis Sequence
-
Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).
-
System Suitability Test (SST): Make six replicate injections of a mid-concentration standard (e.g., 50 µg/mL). The system is deemed ready for analysis if it meets the pre-defined criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak is symmetrical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
-
Analytical Run:
-
Inject a blank (mobile phase).
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Inject a check standard (a mid-range standard) after every 10-15 sample injections to monitor for system drift.
-
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area response against the concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Quantification: Use the regression equation (y = mx + c) to calculate the concentration of this compound in the injected sample solution.
-
Final Calculation: Account for the dilution factor used during sample preparation to determine the final concentration in the original reaction mixture.
-
Concentration (mg/mL) = Concentration from curve (µg/mL) × Dilution Factor × (1 mg / 1000 µg)
-
Method Validation: Ensuring Trustworthiness
For use in drug development, any analytical method must be validated to prove it is fit for its intended purpose.[3][17] The validation should be performed according to ICH Q2(R2) guidelines.[4][5][18]
| Validation Parameter | Purpose & Methodology | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. Analyze a blank, a placebo (matrix without analyte), and the analyte spiked into the matrix. | Peak for analyte is well-resolved from other components (Resolution > 2.0). No interfering peaks at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response over a specified range. | Correlation Coefficient (R²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | To measure the closeness of the results to the true value. Perform spike-recovery studies at three levels (e.g., 80%, 100%, 120%). | Mean recovery of 98.0% - 102.0%. |
| Precision | Repeatability: Multiple analyses of one sample on the same day. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To assess the method's reliability with small, deliberate changes in parameters (e.g., flow rate ±10%, mobile phase organic content ±2%). | System suitability parameters remain within limits. |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the quantification of this compound in reaction mixtures using RP-HPLC. The outlined protocol, from sample preparation to data analysis, is designed for immediate implementation in a research or quality control laboratory. By adhering to the principles of method validation described, researchers can ensure the generation of reliable, reproducible, and defensible data, which is paramount for successful drug development and manufacturing.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- Slideshare. Analysis of sulfonamides.
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
- Quora. (2022, April 24). What is the step-by-step sample preparation for HPLC?.
- Benchchem. Application Notes and Protocols for the Quantification of Sulfonamides.
- Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- ResearchGate. (n.d.). Assay of sulfa drugs in bulk dosage form by the proposed and official methods using standard addition procedure.
- SpringerLink. (2025, August 7). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
- SIELC Technologies. UV-Vis Absorption Spectrum of Aniline.
- PubMed. (n.d.). UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- ResearchGate. (n.d.). UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)....
- World Journal of Pharmaceutical Research. Simultaneous Estimation and Validation of Lawsone and its Metabolites.
- Benchchem. Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
- PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
- YouTube. (2023, September 27). UV-Visible Derivative Spectroscopy: Theory and Applications.
- EPA. method 8131 aniline and selected derivatives by gas chromatography.
- ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.
- MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS.
- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.
- EPA. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
Sources
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- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. qbdgroup.com [qbdgroup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Phenylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 4-(phenylsulfonyl)aniline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction yields and overcome common synthetic challenges. This compound is a key building block in medicinal chemistry, notably in the development of various therapeutic agents.[1][2] Its efficient synthesis is therefore of significant interest.
The most common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between aniline and benzenesulfonyl chloride. This reaction, while straightforward in principle, is often subject to side reactions and conditions that can significantly impact the yield and purity of the final product.
Core Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the amine group of aniline on the electrophilic sulfur atom of benzenesulfonyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can stem from several factors, often related to reactant purity, reaction conditions, and the presence of competing side reactions.[3]
-
Probable Cause 1: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, converting it to the unreactive benzenesulfonic acid.[3][4]
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[3] It is not recommended to use sulfonyl chloride that has been stored for a long time, as it may have hydrolyzed.[3]
-
-
Probable Cause 2: Inappropriate Base or Solvent. The choice of base and solvent is critical. An inappropriate base can be too weak to effectively neutralize the HCl byproduct, or it could be nucleophilic and compete with the aniline. The solvent must be able to dissolve the reactants and be inert under the reaction conditions.[3]
-
Probable Cause 3: Side Reactions. The primary side reaction of concern is the formation of a bis-sulfonated product, where a second molecule of benzenesulfonyl chloride reacts with the newly formed this compound.[3]
-
Solution: Control the stoichiometry by using a slight excess of aniline (1.1-1.2 equivalents) to ensure the complete consumption of the benzenesulfonyl chloride.[3]
-
Question 2: My thin-layer chromatography (TLC) analysis shows multiple spots, indicating a mixture of products. What are the likely impurities?
Answer: The presence of multiple spots on your TLC plate suggests the formation of side products or the presence of unreacted starting materials.
-
Probable Cause 1: Unreacted Starting Materials. Incomplete reactions will result in spots corresponding to both aniline and benzenesulfonyl chloride (or its hydrolysis product, benzenesulfonic acid).
-
Solution: Monitor the reaction progress by TLC until the limiting reagent (typically benzenesulfonyl chloride) is consumed. If the reaction has stalled, a gentle increase in temperature might be necessary.
-
-
Probable Cause 2: Formation of Bis-sulfonated Product. As mentioned previously, the formation of N,N-bis(phenylsulfonyl)aniline is a possible side reaction. This product is generally less polar than the desired monosulfonated product.
-
Solution: In addition to optimizing stoichiometry, adding the benzenesulfonyl chloride slowly to the reaction mixture can help to minimize the localized excess of the reagent, thereby reducing the likelihood of bis-sulfonation.
-
-
Probable Cause 3: Oxidation of Aniline. Aniline can be susceptible to oxidation, leading to colored impurities.[5]
-
Solution: Conducting the reaction under an inert atmosphere can help prevent oxidation. If your aniline has darkened in color upon storage, consider purifying it by distillation before use.[6]
-
Question 3: The final product is an oil or is difficult to crystallize. What could be the issue?
Answer: Difficulty in obtaining a crystalline solid product often points to the presence of impurities that are disrupting the crystal lattice formation.
-
Probable Cause 1: Residual Solvent. The presence of residual solvent can prevent the product from solidifying.
-
Solution: Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
-
-
Probable Cause 2: Impurities. Even small amounts of impurities can act as an "oil out" agent.
-
Solution: If standard workup procedures do not yield a solid, purification by column chromatography may be necessary. Following chromatography, recrystallization from a suitable solvent system can be attempted to obtain a pure, crystalline product.
-
Frequently Asked Questions (FAQs)
Q1: Can I use an aqueous base like sodium hydroxide for this reaction?
A1: While Schotten-Baumann conditions, which utilize an aqueous base, are a classic method for acylation, they increase the risk of hydrolyzing the benzenesulfonyl chloride.[7] For most laboratory-scale syntheses of this compound, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to maximize yield.[3]
Q2: How do I properly store benzenesulfonyl chloride to prevent degradation?
A2: Benzenesulfonyl chloride should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storing it under an inert atmosphere can further prolong its shelf life.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent spot indicates the completion of the reaction.
Q4: What are the typical purification methods for this compound?
A4: The crude product can often be purified by recrystallization from a suitable solvent like ethanol. If significant impurities are present, column chromatography on silica gel is an effective purification technique.[8]
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
Aniline (1.1 equivalents)
-
Benzenesulfonyl chloride (1.0 equivalent)
-
Anhydrous pyridine or triethylamine (1.5 equivalents)[3]
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the benzenesulfonyl chloride to the stirred solution.
-
Add the anhydrous pyridine or triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.1-1.2 eq. Aniline | Minimizes bis-sulfonation by ensuring complete consumption of benzenesulfonyl chloride.[3] |
| Base | Pyridine or Triethylamine | Non-nucleophilic; effectively neutralizes HCl without competing with aniline.[3] |
| Solvent | Anhydrous Dichloromethane or THF | Inert and effectively dissolves reactants.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of benzenesulfonyl chloride and oxidation of aniline.[3] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem Technical Support Team. (2025). challenges in the synthesis of N-phenylbenzamide from benzenesulfinate. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in sulfonamide bond formation. BenchChem.
- BenchChem. (n.d.). Synthesis routes of 4-(Methylsulfonyl)aniline. BenchChem.
- ChemicalBook. (2023). This compound. ChemicalBook.
- LookChem. (n.d.). This compound | CAS#:7019-01-4. LookChem.
- BenchChem Technical Support. (2025). Minimizing byproduct formation in 4-anilinophenol industrial synthesis. BenchChem.
- LookChem. (n.d.). Purification of Aniline. Chempedia.
Sources
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- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Common side reactions in the synthesis of sulfonyl anilines
Prepared by: Senior Application Scientist, Synthesis Division
Welcome to the technical support center for the synthesis of sulfonyl anilines (sulfonamides). This guide is designed for researchers, chemists, and drug development professionals who utilize this crucial synthetic transformation. We will explore the common challenges and side reactions encountered during the synthesis of sulfonyl anilines, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions for higher yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield is disappointingly low. What are the most common culprits?
A1: Low yields are a frequent challenge in sulfonamide synthesis and can often be traced back to a few key factors.[1]
-
Hydrolysis of the Sulfonyl Chloride: This is the most prevalent side reaction. Sulfonyl chlorides are highly susceptible to moisture, reacting with even trace amounts of water to form the corresponding sulfonic acid.[2][3] This sulfonic acid is unreactive towards the aniline, effectively consuming your starting material.
-
Poor Reactivity of the Aniline: The nucleophilicity of the aniline is critical.[1]
-
Electron-Deficient Anilines: Anilines bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are poor nucleophiles and react sluggishly.[1]
-
Sterically Hindered Anilines: Bulky groups near the amino functionality can physically block the sulfonyl chloride from approaching the nitrogen atom.[1]
-
Solution: For less reactive anilines, increasing the reaction temperature can provide the necessary activation energy.[3] Alternatively, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added to form a more reactive sulfonyl-DMAP intermediate, accelerating the reaction.[1]
-
-
Protonation of the Aniline: The reaction generates one equivalent of hydrochloric acid (HCl). Without a base to neutralize it, this acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3]
-
Solution: Ensure you are using an appropriate base (see FAQ 1) in sufficient quantity, typically at least one equivalent to scavenge the HCl, with a slight excess often being beneficial.[3]
-
Q2: I've isolated an unexpected byproduct that seems to be bis-sulfonated. How can this happen and how do I prevent it?
A2: The formation of a bis-sulfonated product, R-N(SO₂R')₂, occurs when the nitrogen atom of the newly formed sulfonamide acts as a nucleophile and attacks a second molecule of the sulfonyl chloride. This is primarily an issue when using primary anilines (Ar-NH₂).[2]
Causality: The N-H proton of a sulfonamide is acidic, and in the presence of the base, it can be deprotonated to form a sulfonamidate anion. This anion is nucleophilic and can react with another molecule of the electrophilic sulfonyl chloride.
Prevention Strategies:
-
Control Stoichiometry: Add the sulfonyl chloride (1.0 equivalent) slowly and in a controlled manner (e.g., via a syringe pump) to a solution containing a slight excess of the aniline (e.g., 1.1-1.2 equivalents).[2] This ensures the sulfonyl chloride is more likely to encounter an unreacted, more nucleophilic aniline molecule rather than the less nucleophilic sulfonamide product.[2]
-
Use a Bulky Base: Employing a sterically hindered base can sometimes disfavor the deprotonation and subsequent reaction of the bulkier sulfonamide intermediate.
Q3: My reaction workup is complete, but I'm having trouble removing an acidic impurity. What is it likely to be?
A3: The most common acidic impurity is the sulfonic acid (R-SO₃H), formed from the hydrolysis of your sulfonyl chloride starting material.[1][2]
Troubleshooting the Purification:
-
Aqueous Wash: During the workup, after separating the organic layer, wash it with a mild aqueous base like a saturated sodium bicarbonate (NaHCO₃) solution.[2] The sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer.
-
Recrystallization: If the impurity co-precipitates with your product, recrystallization is an effective purification method for solid sulfonamides.[2] The key is selecting a solvent system where the desired sulfonamide has high solubility at elevated temperatures but low solubility at room temperature, while the sulfonic acid impurity remains soluble.[2]
| Common Byproduct | Formation Pathway | Recommended Removal Method |
| Sulfonic Acid | Hydrolysis of sulfonyl chloride | Aqueous wash with NaHCO₃ or K₂CO₃ solution. |
| Bis-sulfonated Product | Reaction of sulfonamide with a second equivalent of sulfonyl chloride | Column chromatography; prevent formation by slow addition of sulfonyl chloride.[2] |
| Unreacted Aniline | Incomplete reaction | Aqueous wash with dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[2] |
| Base Hydrochloride Salt | Neutralization of HCl by the amine base | Aqueous wash with water. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the role of the base, and how do I choose the right one?
The base serves a critical function: it neutralizes the HCl generated during the reaction.[3] Common choices include tertiary amines like triethylamine (TEA) or pyridine.[2][3]
-
Pyridine: Often used as both a base and a solvent. It is effective but can sometimes be difficult to remove completely during workup.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is also widely used. It is more volatile than pyridine, which can make it easier to remove.
-
Inorganic Bases: In some protocols, particularly under Schotten-Baumann conditions, an inorganic base like sodium hydroxide or sodium carbonate in a biphasic system is used.[4]
The choice depends on the specific substrates and solvent system. For most lab-scale syntheses in aprotic solvents like dichloromethane (DCM), TEA or pyridine are standard choices.[2]
FAQ 2: When should I consider using a protecting group for the aniline?
Protecting the amine is necessary when other reactive sites in the molecule could lead to unwanted side reactions under the conditions required for a different transformation. For example, if you need to perform a chlorosulfonylation on the aromatic ring of aniline itself, the unprotected amine group would react with the newly formed sulfonyl chloride, leading to polymerization.[5]
A common strategy is to protect the aniline as an acetanilide (by reacting it with acetyl chloride). This amide is much less nucleophilic. After the desired reaction on the ring is complete, the acetyl group can be removed by hydrolysis to regenerate the free amine.[5]
FAQ 3: Are there alternatives to sulfonyl chlorides?
Yes, while sulfonyl chlorides are the most common sulfonylating agents, other reagents can be used, especially if the chloride is too reactive or unstable.
-
Sulfonyl Fluorides: These are generally more stable than their chloride counterparts and are less prone to hydrolysis, which can lead to better yields in some cases.[1][6]
-
Sulfinate Salts: Used in alternative synthetic strategies, such as visible-light-mediated photoredox catalysis, to directly install sulfonyl groups onto the aniline ring (C-S bond formation).[7][8] This is a different reaction pathway but a powerful method for accessing certain sulfonyl aniline structures.
Visualized Mechanisms and Workflows
Diagram 1: Key Reaction Pathways in Sulfonyl Aniline Synthesis
This diagram illustrates the desired reaction alongside the two most common side reactions: hydrolysis and bis-sulfonylation.
Caption: Primary reaction pathway and common side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree guides the user through diagnosing the cause of a low-yield reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocols
General Protocol for the Synthesis of N-Phenylbenzenesulfonamide
Disclaimer: This is a general guideline. Reaction times, temperatures, and purification methods should be optimized for specific substrates.
-
Preparation: Add aniline (1.1 eq) and anhydrous dichloromethane (DCM) to a clean, oven-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzenesulfonyl chloride (1.0 eq) to the stirred solution. Following this, add anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol/water, to obtain the pure N-phenylbenzenesulfonamide.[2]
References
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Chen, F. E., & Wu, Y. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.
- University College London. (2013). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Zhang, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry.
- ChemistryViews.org. (2017). Mild Sulfonylation of Anilines.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? r/chemistry.
- BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
- MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst.
- Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- ACS Publications. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.
- ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
- CHEMISTRY & BIOLOGY INTERFACE. (2021). Recent advances in synthesis of sulfonamides: A review.
- RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. National Institutes of Health.
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- 8. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(Phenylsulfonyl)aniline
Welcome to the technical support guide for the purification of crude 4-(Phenylsulfonyl)aniline via recrystallization. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity for this compound. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions based on extensive field experience.
Part 1: Core Principles & Experimental Protocol
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1][2] The success of this technique hinges on the careful selection of a solvent in which the compound of interest is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][3] For this compound, a molecule with both a polar aniline group and a polar sulfonyl group, solvent selection is paramount.
Frequently Asked Questions: Solvent Selection
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: An ideal solvent must satisfy several criteria[4]:
-
High-Temperature Solubility: It must readily dissolve crude this compound near its boiling point.
-
Low-Temperature Insolubility: The compound should precipitate out of the solution upon cooling, maximizing yield.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[3]
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[4]
Q2: Which solvents are a good starting point for this compound?
A2: Given the polar nature of the molecule, polar solvents are the logical starting point. The literature indicates slight solubility in methanol and chloroform at room temperature.[5][6][7][8] This suggests that alcohols like ethanol or methanol are excellent candidates. They often provide the desired solubility differential between hot and cold conditions. A mixed-solvent system, such as ethanol/water, can also be highly effective. In this system, the compound is dissolved in the "good" solvent (ethanol), and the "anti-solvent" (water) is added to decrease solubility and induce crystallization.[3][4]
Data Summary: Solvent Suitability for this compound
| Solvent | Boiling Point (°C) | Suitability Assessment | Rationale & Comments |
| Ethanol | 78 | Excellent | Good solubility differential between hot and cold. A primary choice for single-solvent recrystallization. |
| Methanol | 65 | Good | Similar to ethanol but lower boiling point may require more careful handling to prevent solvent loss.[5][6] |
| Isopropanol | 82 | Good | A viable alternative to ethanol, with slightly different solubility characteristics. |
| Water | 100 | Poor (as single solvent) | Due to the phenyl groups, solubility in water is very low even when hot. However, it is an excellent anti-solvent when paired with an alcohol.[9] |
| Ethanol/Water | Variable | Excellent (as mixed solvent) | Allows for fine-tuning of solubility. The compound is dissolved in minimal hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point).[3] |
| Acetone | 56 | Fair | May be too effective a solvent, leading to high solubility even when cold and thus a poor recovery. Best tested on a small scale.[1] |
| Toluene | 111 | Poor | While sulfones can sometimes crystallize well from toluene, the polarity of the aniline group reduces its suitability.[10] |
Experimental Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Recrystallization Protocol (Using Ethanol)
-
Solvent Preparation: Place your chosen solvent (e.g., 95% ethanol) in a separate flask on a hot plate to bring it to a gentle boil. This ensures you are always adding hot solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add a minimal amount of the hot ethanol to the crude solid, just enough to cover it. Swirl the flask on the hotplate.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Adding too much solvent is the most common reason for poor yield.[11]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[1][12]
-
Crystallization: Cover the flask with a watch glass and set it aside on an insulated surface (like a cork ring) to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals as it provides time for the crystal lattice to form correctly, excluding impurities.[1][13]
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor. Using cold solvent is crucial to avoid redissolving your product.
-
Drying: Dry the purified crystals in a drying oven (check the compound's stability) or a vacuum desiccator to remove all traces of solvent. The melting point of pure this compound is 175-177°C.[5][6][14] A sharp melting point within this range is a good indicator of purity.
Part 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Detailed Q&A Troubleshooting
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What's wrong?
A: This is a classic sign of two potential issues:
-
Excess Solvent: This is the most common cause.[11] You have likely added more hot solvent than was necessary to dissolve the compound, so the solution is not supersaturated upon cooling.
-
Solution: Reheat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again.[15]
-
-
Supersaturation: Sometimes a solution can become supersaturated and resistant to nucleation (the initial formation of crystals).
Q: My product separated as a gooey oil instead of solid crystals. What should I do?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[15] This can be caused by a very high concentration of impurities or by cooling the solution too quickly.
-
Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[11][15] Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This ensures that the solution becomes saturated at a temperature below the compound's melting point.
Q: My final yield of pure crystals is extremely low. Where did my product go?
A: A low yield can result from several procedural errors[15]:
-
Using too much solvent: As discussed, this keeps a significant portion of your product dissolved in the mother liquor. You can attempt to recover more product by boiling off some solvent from the mother liquor and cooling it again for a second crop of crystals.
-
Premature crystallization: If you performed a hot filtration and did not adequately pre-heat your funnel and receiving flask, the product may have crystallized in the filter paper.
-
Washing with warm solvent: Rinsing the crystals in the Büchner funnel with solvent that is not ice-cold will dissolve some of your purified product.
-
Incomplete transfer: Significant material may be left behind in the crystallization flask. Ensure you scrape the flask well and use a small amount of the cold mother liquor to rinse the remaining crystals into the funnel.
Q: My final product is still colored, or its melting point is broad and low. Why isn't it pure?
A: This indicates that impurities are still present.
-
Cause: The crystallization may have occurred too rapidly, trapping impurities within the crystal lattice.[15] Alternatively, the solvent chosen may not be effective at leaving the specific impurities behind in the mother liquor.
-
Solution:
-
Re-crystallize: Perform the recrystallization a second time. Purity often increases with successive recrystallizations.
-
Charcoal Treatment: If the impurity is colored, use a small amount of activated charcoal during the dissolution step as described in the protocol. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.[12]
-
Change Solvents: If the impurity has a similar solubility profile to your product in the chosen solvent, try a different solvent or a mixed-solvent system.
-
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- ChemBK. (n.d.). This compound. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of York. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Chemsrc. (n.d.). This compound | CAS#:7019-01-4. [Link]
- Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. [Link]
- Scribd. (n.d.).
- Simone, E., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
- ResearchGate. (2015). Can anyone help me to find a procedures for recrystallize aniline-HCl?. [Link]
- Rahi, F. A., & Mj, K. K. (2021). DEVELOPMENT OF CONTINUOUS ANTI-SOLVENT RECRYSTALLIZATION METHOD TO PRODUCE CEFTRIAXONE SODIUM NANO CRYSTALS INJECTION USING CERA. Wiadomości Lekarskie. [Link]
- CSUN Chemistry. (2020, May 18). Recrystallization of Acetanilide [Video]. YouTube. [Link]
Sources
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- 6. This compound CAS#: 7019-01-4 [m.chemicalbook.com]
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- 8. This compound | 7019-01-4 [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Tips & Tricks [chem.rochester.edu]
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- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Aryl Sulfones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the Buchwald-Hartwig amination of aryl sulfones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when using electron-deficient aryl sulfones as electrophilic partners in C-N cross-coupling reactions.
The amination of aryl sulfones presents unique challenges compared to their aryl halide counterparts. The strong electron-withdrawing nature of the sulfone group significantly alters the electronic properties of the aromatic ring, impacting key steps in the catalytic cycle. Furthermore, the potential for C-S bond cleavage introduces a competing reaction pathway that can diminish the yield of the desired arylamine.[1][2] This guide provides a structured, question-and-answer approach to diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My reaction shows very low or no conversion. Where should I start troubleshooting?
Answer: This is the most common issue and typically points to a fundamental problem with the reaction setup or the activity of the catalytic system. A systematic check of core parameters is the most effective approach.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete degassing or leaks in your reaction setup can lead to rapid catalyst decomposition.
-
Solution: Ensure your solvent is thoroughly degassed using at least three pump-freeze-thaw cycles or by sparging with argon for 30-60 minutes. Assemble your reaction vessel under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
Catalyst Precursor Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3] This step can be inefficient.
-
Solution: Switch to a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, use a modern palladium pre-catalyst (e.g., Buchwald's G3 or G4 pre-catalysts). These pre-catalysts are designed for reliable and rapid formation of the active LPd(0) species upon exposure to the base, bypassing problematic in situ reduction pathways.[4][5]
-
-
Reagent Purity: Impurities in the amine, aryl sulfone, base, or solvent can poison the catalyst. Water, in particular, can interfere with strong bases like NaOtBu.
-
Solution: Use freshly purified reagents. Ensure the amine is free of hydrochloride salts. Use anhydrous solvents and high-purity bases.
-
-
Reaction Temperature: The C-N coupling of electron-deficient aryl sulfones can be sluggish and may require higher temperatures to drive the reaction forward, particularly for the oxidative addition step.[6]
-
Solution: If your reaction is running at a moderate temperature (e.g., 80 °C), try increasing it to 100-120 °C. Monitor for potential substrate or product decomposition at elevated temperatures.
-
Below is a workflow to guide your initial troubleshooting process.
Caption: Buchwald-Hartwig cycle with a competing C-S cleavage pathway.
General Experimental Protocol for Aryl Sulfone Amination
This protocol provides a starting point for optimization.
Reagents & Equipment:
-
Aryl sulfone (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add the aryl sulfone, base, and palladium pre-catalyst.
-
Seal the vessel with a septum, and evacuate and backfill with inert gas three times.
-
Through the septum, add the degassed solvent via syringe, followed by the amine.
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- Nolan, S. P., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts. Organic Letters, 24(50), 9210–9215. [Link]
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Wikipedia. (2023).
- Yang, S., et al. (2022). Supporting Information: Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Rutgers University. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Lin, W., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(9), 2055–2065. [Link]
- Organic Syntheses. (2014).
- Chemistry LibreTexts. (2023).
- Norrby, P. O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Fernandes, C., et al. (2020). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline.
- Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Szostak, M., et al. (2022). Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Stradiotto, M., et al. (2016). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Yu, Z., et al. (2021). Palladium-Catalyzed Hiyama Cross-Coupling of Arylsulfonium Salts via C–S Bond Cleavage.
Sources
- 1. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of 4-(Phenylsulfonyl)aniline Synthesis
Welcome to the technical support center for the synthesis of 4-(Phenylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction parameters for this important synthetic transformation. Here, we address specific issues you might encounter during your experiments in a comprehensive question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low or No Yield of this compound
Question: I am experiencing a very low yield, or in some cases, no product at all, in my synthesis of this compound from aniline and benzenesulfonyl chloride. What are the potential causes and how can I troubleshoot this?
Answer:
A low or non-existent yield is a common frustration in organic synthesis. For the preparation of this compound, several factors could be at play. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
Aniline: Aniline is susceptible to oxidation, which can result in colored impurities that may interfere with the reaction.[1][2] It is advisable to use freshly distilled or high-purity aniline.
-
Benzenesulfonyl Chloride: This reagent is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not participate in the desired reaction.[3] Always use a fresh bottle or ensure it has been stored under anhydrous conditions.
-
-
Inadequate Reaction Conditions:
-
Temperature: The reaction between aniline and benzenesulfonyl chloride is often exothermic.[4] Insufficient cooling at the initial stage can lead to side reactions. Conversely, if the reaction is sluggish, gentle heating might be necessary to drive it to completion.[5] The optimal temperature should be determined empirically, but starting at a low temperature (0-5 °C) and gradually warming to room temperature is a common strategy.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is highly recommended to determine the point of completion.[1][6]
-
-
Presence of Water:
-
As mentioned, benzenesulfonyl chloride readily hydrolyzes in the presence of water.[3] Ensure all glassware is oven-dried and the solvents are anhydrous.
-
-
Suboptimal Stoichiometry:
-
An excess of one reagent might be necessary to drive the reaction to completion, but a large excess can lead to side products. A 1:1 to 1:1.2 molar ratio of aniline to benzenesulfonyl chloride is a good starting point.
-
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.
FAQ 2: Formation of Significant Side Products
Question: My reaction produces the desired this compound, but I am also observing significant amounts of side products, making purification difficult. What are these likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in the sulfonylation of anilines. Understanding the potential side reactions is key to optimizing your protocol for higher purity.
Common Side Products and Mitigation Strategies:
-
Di-sulfonylation (N,N-bis(phenylsulfonyl)aniline):
-
Cause: This occurs when a second molecule of benzenesulfonyl chloride reacts with the nitrogen of the initially formed sulfonamide. This is more likely to happen with an excess of benzenesulfonyl chloride and under harsh reaction conditions.[4]
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of aniline can help to consume the benzenesulfonyl chloride and prevent di-sulfonylation. Adding the benzenesulfonyl chloride dropwise to the aniline solution can also help to maintain a low instantaneous concentration of the sulfonyl chloride.
-
-
Ortho- and Meta-Isomers:
-
Cause: While the amino group of aniline is a strong ortho-, para-director, some ortho-isomer can be formed. Under strongly acidic conditions, the anilinium ion can form, which is a meta-director, potentially leading to the formation of 3-(phenylsulfonyl)aniline.[7]
-
Solution: The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct and prevent the formation of the anilinium ion. This favors the formation of the desired para-product.
-
-
Benzenesulfonic Acid:
-
Cause: As previously mentioned, this is due to the hydrolysis of benzenesulfonyl chloride.[3]
-
Solution: Strict adherence to anhydrous conditions is paramount.
-
Table 1: Impact of Key Reaction Parameters on Product Purity
| Parameter | Suboptimal Condition | Consequence | Recommended Action |
| Stoichiometry | Excess benzenesulfonyl chloride | Increased di-sulfonylation | Use a 1:1 or slight excess of aniline |
| Base | Absence of base | Formation of anilinium ion, leading to meta-isomer and potential side reactions.[7] | Use a non-nucleophilic base like pyridine or triethylamine. |
| Temperature | High initial temperature | Increased rate of side reactions | Maintain a low temperature (0-5 °C) during the addition of benzenesulfonyl chloride. |
| Solvent | Protic solvents (e.g., ethanol) | May react with benzenesulfonyl chloride | Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[8] |
| Moisture | Presence of water | Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid.[3] | Ensure all reagents, solvents, and glassware are dry. |
FAQ 3: Difficulty in Product Purification
Question: I have a crude product that contains this compound, but I am struggling to purify it from unreacted starting materials and side products. What are the recommended purification methods?
Answer:
Effective purification is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.[9] Common solvent systems for recrystallization of sulfonamides include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective, for example, due to impurities with similar solubility profiles, column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is used to elute the compounds. A mixture of hexane and ethyl acetate is a common starting point. The optimal ratio should be determined by TLC analysis of the crude mixture.
-
-
Washing with Aqueous Solutions:
-
Removing Unreacted Aniline: Aniline can be removed by washing the organic solution of the crude product with a dilute acid solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt.
-
Removing Benzenesulfonic Acid: If benzenesulfonic acid is present as an impurity, it can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate).
-
Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the benzenesulfonyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up:
-
Quench the reaction by adding water.
-
If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess aniline), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Reaction Mechanism Visualization
The synthesis of this compound proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of benzenesulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification and Characterization of Impurities in 4-(Phenylsulfonyl)aniline
Welcome to the technical support center for 4-(Phenylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers and troubleshooting for the complex process of impurity profiling. Our goal is to equip you with the foundational knowledge and practical insights required to ensure the quality, safety, and efficacy of your drug substance.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities I should be concerned with for this compound?
A1: Impurities in any new drug substance, including this compound, are classified by the International Council for Harmonisation (ICH) Q3A(R2) guidelines into three main categories.[1][2][3] Understanding these categories is the first step in designing a robust analytical strategy.
-
Organic Impurities: These are the most common and structurally diverse. They can be process-related (arising from the synthesis) or degradation products (forming during storage).[1][4]
-
Process-Related:
-
Starting Materials: Unreacted precursors such as aniline or benzenesulfonyl chloride.
-
By-products: Formed from side reactions during synthesis. An example could be the formation of isomeric variants like 2-(Phenylsulfonyl)aniline or 3-(Phenylsulfonyl)aniline.
-
Intermediates: Synthesis intermediates that were not fully converted to the final product.
-
Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents may persist.[1]
-
-
Degradation Products: These arise from the chemical breakdown of this compound when exposed to stress conditions like heat, light, humidity, acid, base, or oxidation.[5][6][7]
-
-
Inorganic Impurities: These are typically derived from the manufacturing process and include residual metals, catalysts (e.g., palladium on carbon if hydrogenation is used in a related synthesis step), and inorganic salts.[1][4]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification stages that are not completely removed. Their control is mandated by ICH Q3C guidelines.[1]
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The ICH Q3A(R2) guideline establishes thresholds based on the Maximum Daily Dose (MDD) of the drug substance. These thresholds dictate the level of analytical scrutiny required for each impurity.[1][3] It is crucial to determine the intended MDD of your final drug product to apply the correct limits.
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[1][3] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.[4]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[1][4]
Q3: Why are forced degradation studies necessary, and what conditions should I use?
A3: Forced degradation (or stress testing) is a critical component of drug development. These studies intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[6][7] The primary objectives are:
-
To identify likely degradation products: This helps in establishing degradation pathways.[7]
-
To demonstrate the specificity of analytical methods: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[7][8]
-
To understand the intrinsic stability of the molecule: This knowledge informs formulation development, packaging selection, and storage conditions.[6][9]
Recommended Stress Conditions (per ICH Q1A): [9]
-
Acid Hydrolysis: 0.1 M HCl at room temperature, then elevated temperature (e.g., 60-80°C) if no degradation is observed.
-
Base Hydrolysis: 0.1 M NaOH at room temperature, then elevated temperature.
-
Oxidation: 3-30% H₂O₂ at room temperature. The aniline functional group can be susceptible to oxidation.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-105°C).
-
Photolytic Degradation: The drug substance is exposed to a combination of visible and UV light as described in ICH Q1B.
The goal is to achieve a target degradation of 5-20%.[7] This ensures that a sufficient quantity of degradation products is generated for detection and identification without completely destroying the API.
Troubleshooting and Experimental Guides
This section provides detailed protocols and troubleshooting advice for the key analytical techniques used in impurity profiling.
Workflow for Impurity Identification and Characterization
The following diagram outlines a systematic approach to impurity profiling, from initial detection to final structural elucidation and qualification.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. medcraveonline.com [medcraveonline.com]
Managing polysulfonylation in aniline sulfonylation reactions
Introduction: Navigating the Challenges of Selective Aniline Sulfonylation
The synthesis of sulfonamides from anilines and sulfonyl chlorides is a cornerstone reaction in medicinal chemistry and materials science. While seemingly straightforward, the reaction is frequently plagued by a critical side reaction: polysulfonylation. This occurs when the aniline nitrogen and/or multiple positions on the aromatic ring are sulfonylated, leading to reduced yields of the desired monosulfonated product, complex purification challenges, and wasted starting materials.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing, troubleshooting, and ultimately preventing polysulfonylation. We will move beyond simple procedural steps to explore the underlying mechanistic principles that govern selectivity, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding polysulfonylation.
Q1: I'm seeing a significant amount of a second, less polar spot on my TLC that I suspect is a di-sulfonated product. What is the most likely cause? A: The most immediate cause is almost always an excess of the sulfonylating agent. Even a small excess of sulfonyl chloride can lead to a second sulfonylation event on the highly activated N-sulfonylated aniline intermediate or the aromatic ring. Carefully re-evaluating the stoichiometry to ensure a 1:1 or even slightly sub-stoichiometric ratio of sulfonyl chloride to aniline is the first and most critical troubleshooting step.
Q2: My aniline has strong electron-donating groups, and I'm struggling with polysulfonylation. What can I do? A: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) hyper-activate the aniline ring, making it exceptionally nucleophilic and prone to multiple substitutions. Key strategies include:
-
Lowering the temperature: Perform the reaction at 0 °C or even -20 °C to temper reactivity and improve selectivity.
-
Slow addition: Add the sulfonyl chloride solution dropwise over an extended period to maintain a low instantaneous concentration, favoring the initial monosulfonylation.
-
Amine Protection: Consider protecting the aniline's amino group as an amide (e.g., acetamide) before sulfonylation. This moderates the activating effect and can be removed post-reaction.[1]
Q3: Can my choice of base influence the degree of polysulfonylation? A: Absolutely. The base is not merely an acid scavenger. A bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can sterically hinder the approach to the nitrogen atom, potentially favoring ring sulfonylation or mitigating N,N-disulfonylation. A standard base like pyridine or triethylamine is often sufficient, but its purity and dryness are paramount to avoid side reactions.[2][3]
Q4: Does the solvent matter for controlling selectivity? A: Yes, the solvent choice is crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common. The solvent must fully dissolve the aniline starting material to ensure homogeneous reaction conditions. Poor solubility can create localized areas of high reactant concentration, promoting side reactions. The polarity of the solvent can also influence the reaction pathway, though stoichiometry and temperature are typically more dominant factors.[4]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with polysulfonylation based on experimental observations.
Diagram: The Competing Pathways in Aniline Sulfonylation
The following diagram illustrates the desired monosulfonylation pathway versus the undesired polysulfonylation side reactions.
Caption: Reaction pathways showing desired N-monosulfonylation and undesired polysulfonylation.
Troubleshooting Matrix
This table outlines common problems, their underlying causes, and validated solutions.
| Symptom Observed | Probable Root Cause (The "Why") | Recommended Action & Protocol |
| Significant N,N-Disulfonamide Formation | 1. Excess Sulfonyl Chloride: The initially formed monosulfonamide is deprotonated by the base, creating a nucleophilic sulfonamidate anion that attacks a second molecule of sulfonyl chloride. | Action: Strictly control stoichiometry. Use 1.0 to 1.05 equivalents of sulfonyl chloride. Protocol: Accurately weigh both reactants. Dissolve the sulfonyl chloride in your anhydrous solvent and add it slowly via a syringe pump to a cooled solution of the aniline and base. |
| 2. Reaction Temperature Too High: Increased thermal energy accelerates the second sulfonylation step, which may have a higher activation energy. | Action: Reduce the reaction temperature. Protocol: Begin the reaction at 0 °C (ice-water bath). If polysulfonylation persists, attempt the reaction at -20 °C or -40 °C (acetonitrile/dry ice bath). | |
| Mixture of N-Sulfonamide and Ring C-Sulfonamide | 1. Highly Activating Substituents: Strong electron-donating groups on the aniline make the ortho and para positions of the ring nucleophilic enough to compete with the nitrogen atom for the electrophilic sulfonyl chloride.[5] | Action: Moderate the aniline's reactivity using a protecting group. Protocol: Acetylate the aniline with acetic anhydride. Purify the resulting acetanilide. Perform the sulfonylation reaction on the acetanilide, which will direct substitution to the para position. Finally, remove the acetyl group via acidic or basic hydrolysis. |
| 2. Steric Hindrance at Nitrogen: Bulky substituents on the aniline or near the nitrogen atom can impede the approach of the sulfonyl chloride, making C-sulfonylation more competitive.[6] | Action: Use a less sterically demanding base and/or a more reactive sulfonylating agent (e.g., a sulfonyl fluoride) to favor the kinetically faster N-sulfonylation.[7] | |
| Low Yield and Complex Product Mixture | 1. Moisture in the Reaction: Sulfonyl chlorides are highly susceptible to hydrolysis, forming the unreactive sulfonic acid. This depletes the electrophile and introduces an acid that can cause side reactions.[2][3][8] | Action: Ensure strictly anhydrous conditions. Protocol: Flame-dry all glassware under vacuum or oven-dry at >120 °C overnight. Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| 2. Inappropriate Base: A nucleophilic base can compete with the aniline in reacting with the sulfonyl chloride. An insufficient amount of base will allow HCl to build up, protonating the aniline and deactivating it. | Action: Use a non-nucleophilic organic base like pyridine or triethylamine.[2] Ensure at least 1.1 equivalents are used to scavenge HCl. |
Preventative Strategies & Experimental Design
Proactive control is superior to reactive troubleshooting. The following workflow helps in designing a selective monosulfonylation reaction from the outset.
Diagram: A Logic Flowchart for Selective Monosulfonylation
Caption: Decision-making workflow for designing a selective aniline sulfonylation experiment.
Protocol: Selective Monosulfonylation of Aniline
This protocol provides a robust starting point for achieving selective N-monosulfonylation, incorporating best practices to mitigate side reactions.
Materials:
-
Aniline (1.0 eq.)
-
Benzenesulfonyl chloride (1.05 eq.)
-
Anhydrous Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen/argon inlet, and syringe
Procedure:
-
Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve aniline (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous DCM (to make a ~0.2 M solution of aniline). Cool the flask to 0 °C using an ice-water bath.
-
Slow Addition of Electrophile: In a separate dry vial, dissolve benzenesulfonyl chloride (1.05 eq.) in a small volume of anhydrous DCM. Draw this solution into a syringe. Add the benzenesulfonyl chloride solution dropwise to the stirring aniline solution over 30-60 minutes. A slow addition rate is critical to prevent localized high concentrations.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the aniline starting material by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, quench by slowly adding 1M HCl to neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The bicarbonate wash removes any unreacted sulfonyl chloride (as sulfonic acid).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure N-phenylbenzenesulfonamide.[2]
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Li, X-Q., Liao, Q-Q., Lai, J., & Liao, Y-Y. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1267223. [Link]
- Rogić, V., & Rogošić, M. (1998). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Reddit User Discussion. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. r/chemistry on Reddit. [Link]
- Słaba, E., & Schroeder, G. (2014). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Wikipedia. Phenol.
- Sameer Srivastava. (2023). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance. YouTube. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(Phenylsulfonyl)aniline Degradation & Stability
Welcome to the technical support center for 4-(Phenylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for degradation pathway and stability studies. As your Senior Application Scientist, my goal is to equip you with not just protocols, but the scientific rationale to confidently navigate your experimental challenges.
Introduction to this compound Stability
This compound is a molecule of interest in pharmaceutical and chemical synthesis, often used as a building block.[1] Understanding its stability and degradation pathways is critical for ensuring the safety, efficacy, and shelf-life of any resulting product. Forced degradation, or stress testing, is a cornerstone of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[2][3] This guide will walk you through the key considerations and experimental approaches for these studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
A1: The main goals are:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To demonstrate the specificity of a stability-indicating analytical method.[2]
-
To understand the intrinsic stability of the molecule under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress).[3][4]
Q2: What are the typical stress conditions applied in a forced degradation study?
A2: According to ICH guidelines, the following conditions are typically employed:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).[5]
-
Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (H2O2) at concentrations ranging from 3% to 30%.[6]
-
Thermal Stress: Heating the solid drug substance, often at temperatures in 10°C increments above the accelerated stability testing temperature.[2]
-
Photostability: Exposing the drug substance to a combination of UV and visible light, as specified in ICH Q1B guidelines.[5]
Q3: How much degradation is considered optimal in a forced degradation study?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for the extent of degradation is 5-20%. Degradation of more than 20% may lead to the formation of secondary and tertiary degradation products that might not be relevant to real-world storage conditions.[5]
Q4: Why is a stability-indicating analytical method crucial?
A4: A stability-indicating method is essential to accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact drug from its degradation products and any process-related impurities, ensuring that the analytical results are a true reflection of the drug's stability.[7][8]
Troubleshooting Guide
Issue 1: No degradation is observed under initial stress conditions.
-
Plausible Cause & Scientific Rationale: this compound may be highly stable under the initial conditions. The energy input (e.g., temperature, concentration of stressor) may be insufficient to overcome the activation energy of the degradation reactions.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Gradually increase the molarity of the acid, base, or oxidizing agent.
-
Elevate Temperature: For hydrolytic and thermal studies, increase the temperature in a controlled manner (e.g., in 10°C increments).[2] Chemical reaction rates generally increase with temperature.
-
Extend Exposure Time: Increase the duration of the stress test, ensuring periodic sampling to monitor for the onset of degradation.
-
Issue 2: The compound degrades too rapidly, making it difficult to identify primary degradants.
-
Plausible Cause & Scientific Rationale: The stress conditions are too harsh, leading to extensive and rapid degradation, potentially forming secondary and tertiary products that may not be relevant under normal storage conditions.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Lower the concentration of the acid, base, or oxidizing agent.
-
Decrease Temperature: Perform the study at a lower temperature to slow down the reaction kinetics.
-
Shorten Exposure Time: Collect samples at earlier time points to capture the initial degradation products.
-
Issue 3: Poor peak shape or resolution in the chromatogram after a degradation study.
-
Plausible Cause & Scientific Rationale: Degradation products may be co-eluting with the parent compound or with each other. The pH of the injected sample might be incompatible with the mobile phase, leading to peak distortion.
-
Troubleshooting Steps:
-
Neutralize the Sample: Before injection into an HPLC system, neutralize acidic or basic samples to a pH compatible with the mobile phase and column.
-
Optimize the Chromatographic Method: Adjust the mobile phase composition, gradient profile, column temperature, or change the stationary phase to improve the separation of the parent drug from its degradants.[9]
-
Use a Different Detection Wavelength: A photodiode array (PDA) detector can be used to check for peak purity and to identify a more suitable wavelength for detection where interference from degradants is minimal.[7]
-
Potential Degradation Pathways of this compound
Caption: Postulated degradation pathways for this compound.
-
Hydrolytic Pathway: Under strong acidic or basic conditions, the carbon-sulfur bond in the sulfone group could potentially undergo cleavage, leading to the formation of aniline and benzenesulfonic acid.
-
Oxidative Pathway: The primary amine group of the aniline moiety is susceptible to oxidation, which could lead to the formation of N-oxide derivatives or colored polymeric products.[10][11]
-
Photolytic Pathway: Upon exposure to UV light, the molecule could absorb energy, leading to the formation of radical intermediates through homolytic cleavage of bonds. These highly reactive species can then undergo various reactions, including rearrangement and polymerization.
Experimental Protocols
General Forced Degradation Protocol
This protocol provides a starting point for the forced degradation studies of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[5]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Withdraw aliquots at different time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at a temperature significantly higher than that used for accelerated stability studies (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an appropriate buffer) is a common starting point for such molecules.[7][12]
-
Use a PDA detector to monitor peak purity and to identify the optimal detection wavelength.
Caption: General workflow for a forced degradation study.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products |
| 1 M HCl, 60°C | 24 hours | ||
| 1 M NaOH, 60°C | 24 hours | ||
| 30% H₂O₂, RT | 24 hours | ||
| Thermal (Solid), 80°C | 48 hours | ||
| Photolytic (ICH Q1B) | |||
| Control | 48 hours |
Note: This table should be populated with your experimental data.
Concluding Remarks
The study of this compound's degradation pathways and stability is a systematic process that requires careful experimental design and interpretation. While this guide provides a robust framework based on established scientific principles and regulatory guidelines, it is crucial to remember that the specific behavior of this molecule must be determined empirically. The insights gained from these studies are invaluable for the development of stable formulations and for ensuring the quality and safety of final products.
References
- Forced degradation study: Topics by Science.gov. (n.d.).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Chromatography Online.
- Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
- Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. (2020). RSC Publishing.
- Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. (2020). NIH.
- Forced Degradation Studies. (2016). MedCrave online.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis. (n.d.). ThaiScience.
- Aniline degradation by electrocatalytic oxidation. (2003). PubMed.
- Aniline degradation by electrocatalytic oxidation. (n.d.). ResearchGate.
- Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). Preprints.org.
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). EPA.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI.
- Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (n.d.). MDPI.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.). ResearchGate. Retrieved January 10, 2026, from https://www.researchgate.net/publication/318870190_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxy_methyl-1_3_4-_oxadiazole-2-thiol
- Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (n.d.). PubMed.
- Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Persulfate oxidation for the aniline degradation in aqueous systems. (n.d.). PubMed.
- Bacterial degradation of aniline. (A) Initial steps of aniline... (n.d.). ResearchGate.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Hydrolytic stability of selected pharmaceuticals and their transformation products. (n.d.). PubMed.
- Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International.
- Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (n.d.). MDPI.
- Anaerobic degradation of aniline and dihydroxybenzenes by newly isolated sulfate-reducing bacteria and description of Desulfobacterium anilini. (n.d.). PubMed.
- Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag 2 CO 3. (n.d.). MDPI.
- Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. (n.d.). ResearchGate.
- Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
- Quantification of aniline and N-methylaniline in indigo. (2021). PMC - PubMed Central - NIH.
- Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. (2013). ResearchGate.
- Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. (n.d.). ResearchGate.
- Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. (n.d.). ChemRxiv.
- Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022). PMC - NIH.
- Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. (n.d.). MDPI.
- Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films. (n.d.). ResearchGate.
- NPK Analysis of the Thermal Degradation of Decabromodiphenylether. (n.d.). ResearchGate.
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- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. pharmtech.com [pharmtech.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. questjournals.org [questjournals.org]
Technical Support Center: Forced Degradation Studies of 4-(Phenylsulfonyl)aniline
Welcome to the technical support center for the forced degradation analysis of 4-(Phenylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting stress studies for this molecule. Our approach moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot issues and ensure the integrity of your stability-indicating methods.
Introduction to this compound Stability
This compound is a molecule comprised of an aniline ring and a phenylsulfonyl group. Its degradation profile is dictated by the chemical vulnerabilities of these moieties. The primary sites for degradation are the aromatic amine, which is susceptible to oxidation, and the C-N and C-S bonds, which can be susceptible to hydrolysis under extreme conditions.[1][2] The diphenyl sulfone core is known to be highly thermally stable.[3]
Forced degradation studies, or stress testing, are a regulatory requirement mandated by guidelines such as ICH Q1A(R2) to understand the intrinsic stability of a drug substance.[4][5] The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%, which is sufficient to identify potential degradation products and validate the specificity of analytical methods.[4][5]
Frequently Asked Questions (General)
Q1: Why are forced degradation studies necessary for a seemingly stable molecule like this compound?
A1: Forced degradation studies serve several critical purposes as mandated by regulatory bodies like the ICH.[6][7] They are essential to:
-
Identify Likely Degradants: Stressing the molecule reveals the degradation products that could potentially form under long-term storage conditions.[5]
-
Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations and defining appropriate storage conditions.[8][9]
-
Develop and Validate Stability-Indicating Methods: The core purpose is to challenge your analytical method (typically HPLC) to prove it can separate the intact active pharmaceutical ingredient (API) from all potential degradation products, ensuring the method is "stability-indicating."[4][10]
Q2: What are the primary stress conditions I need to apply according to ICH guidelines?
A2: The ICH Q1A(R2) guideline recommends exposing the drug substance to a variety of stress conditions to cover all likely degradation mechanisms.[4][6] A minimal list of stress factors must include:
-
Acid Hydrolysis
-
Base Hydrolysis
-
Neutral Hydrolysis
-
Oxidation
-
Photolysis
-
Thermal Stress (Dry Heat)
Q3: How much degradation should I aim for in my experiments?
A3: The generally accepted target is 5-20% degradation of the active ingredient.[4][11] Over-stressing the sample can lead to the formation of secondary degradants that are not relevant to real-world stability, while under-stressing may not produce a sufficient amount of degradants to properly challenge the analytical method.[12]
Q4: What is the best analytical technique to monitor the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[10][13] It allows for the separation and quantification of the parent compound and its degradation products. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradants.[14]
Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies, from initial planning to final analysis.
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. ijpsr.com [ijpsr.com]
- 9. rjptonline.org [rjptonline.org]
- 10. biomedres.us [biomedres.us]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Nuances of Impurity Profiling: A Technical Support Guide for LC-MS Analysis of 4-(Phenylsulfonyl)aniline
Welcome to the technical support center for the impurity profiling of 4-(Phenylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during LC-MS analysis. As a key intermediate and a known impurity in the synthesis of active pharmaceutical ingredients (APIs) like Dapsone, robust and reliable analytical methods for this compound are critical for ensuring drug quality and safety.[1][2] This document moves beyond standard protocols to offer field-proven insights and troubleshooting strategies, empowering you to overcome experimental hurdles and ensure the integrity of your results.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address specific issues you may encounter during your LC-MS experiments. Each problem is followed by a step-by-step troubleshooting workflow, grounded in scientific principles.
Diagram: Troubleshooting Workflow for Common LC-MS Issues
Caption: Troubleshooting workflow for common LC-MS issues.
Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing for basic compounds like this compound in reversed-phase LC is a common issue, often stemming from secondary interactions with the stationary phase.[3][4]
-
Causality: The primary amine group in this compound can interact with residual acidic silanol groups on the surface of silica-based C18 columns. This interaction leads to a secondary retention mechanism, causing the peak to tail.[3]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid) will protonate the silanol groups, reducing their interaction with the protonated aniline.[3]
-
Use of an Appropriate Column: Employ a high-purity, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.
-
Mobile Phase Additives: Incorporating a buffer, such as ammonium formate or ammonium acetate, into the mobile phase can help to shield the silanol interactions and improve peak shape.[4]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase composition to avoid peak distortion.
-
Q2: I am observing very low sensitivity for my low-level impurities. How can I improve my signal-to-noise ratio?
A2: Low sensitivity can be a multifaceted problem, involving both the LC separation and the MS detection.
-
Causality: Poor ionization efficiency, ion suppression from the matrix or mobile phase components, or suboptimal chromatographic peak shape can all contribute to low signal intensity.
-
Troubleshooting Steps:
-
Optimize MS Parameters:
-
Ion Source: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.
-
Fragmentation: For MS/MS analysis, optimize the collision energy for each specific impurity to ensure efficient fragmentation and production of characteristic product ions.
-
-
Address Ion Suppression:
-
Chromatographic Separation: Ensure that your impurities are well-separated from the main component and any matrix components. Co-elution is a common cause of ion suppression.
-
Sample Dilution: A simple test for ion suppression is to dilute the sample. If the signal intensity of the impurity increases upon dilution (relative to the dilution factor), ion suppression is likely occurring.
-
-
Mobile Phase Composition: Avoid non-volatile buffers like phosphate, as they are not compatible with mass spectrometry and can cause signal suppression and instrument contamination. Stick to volatile mobile phase modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate.
-
Q3: I am seeing "ghost peaks" in my blank injections after running my samples. What is the source of this carryover and how do I eliminate it?
A3: Ghost peaks are a clear indication of carryover, where analyte from a previous injection is retained somewhere in the system and elutes in a subsequent run.[5]
-
Causality: Carryover can originate from the autosampler, injector, or the analytical column itself. Basic compounds like this compound can be particularly "sticky."
-
Troubleshooting Steps:
-
Injector and Sample Loop Cleaning: The injector needle and sample loop are common sources of carryover. Optimize your needle wash procedure by using a strong, appropriate solvent. A series of washes with different solvents (e.g., a strong organic solvent followed by the initial mobile phase) can be effective.
-
Column Contamination: If the carryover persists, the column may be contaminated. A thorough column wash with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase) may be necessary.
-
Systematic Diagnosis: To pinpoint the source of carryover, inject a blank immediately after a high concentration standard. If a peak is observed, it confirms carryover. Then, perform a "no-injection" blank (run the gradient without an injection). If the peak is still present, the contamination is likely in the mobile phase or solvent lines. If the peak is absent, the carryover is from the injector or column.[5]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to method development and validation for the impurity profiling of this compound.
Q4: What are the expected impurities of this compound?
A4: The impurity profile can be complex, originating from the synthesis process and potential degradation.
-
Synthesis-Related Impurities: Based on common synthetic routes for similar sulfonamides, potential impurities could include:
-
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis process. For example, if synthesized from 4-nitrobenzenesulfonyl chloride and aniline, residual starting materials could be present.
-
Positional Isomers: Isomers such as 2- and 3-(Phenylsulfonyl)aniline could be formed as byproducts.
-
Related Substances: Dapsone (4,4'-diaminodiphenyl sulfone) itself can be a related impurity.[1]
-
-
Degradation Products: Forced degradation studies on the related compound dapsone have shown that it degrades under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[6][7] Potential degradation products for this compound could include:
-
Aniline: Cleavage of the C-S bond can lead to the formation of aniline.[7]
-
Benzenesulfonic acid: The other product of C-S bond cleavage.
-
Oxidation products: The aniline moiety is susceptible to oxidation.
-
Q5: What is a good starting point for an LC-MS method for this compound and its impurities?
A5: A reversed-phase HPLC method coupled with a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is the recommended approach.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 or 3.0 mm i.d., 100-150 mm length, <3 µm particle size | Provides good retention and separation for moderately polar compounds. Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI and helps to control the ionization of silanol groups. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) | A gradient is necessary to elute impurities with a wide range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the recommended column dimensions. |
| Column Temperature | 30 - 40 °C | Helps to improve peak shape and reduce viscosity. |
| Injection Volume | 1 - 5 µL | Keep the injection volume small to avoid column overload and peak distortion. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine group is readily protonated. |
| MS Detection | Full Scan (for profiling) and MS/MS (for identification) | Full scan provides molecular weight information, while MS/MS provides structural information for identification. |
Q6: How can I confidently identify an unknown impurity?
A6: A combination of high-resolution mass spectrometry and an understanding of fragmentation patterns is key.
-
Accurate Mass Measurement: A high-resolution mass spectrometer provides a highly accurate mass measurement of the impurity, which can be used to determine its elemental composition.
-
MS/MS Fragmentation: The fragmentation pattern of an impurity provides structural information. For aryl sulfonamides, common fragmentation pathways include:
-
Loss of SO2 (64 Da): This is a characteristic fragmentation of many aromatic sulfonamides.[8][9]
-
Cleavage of the S-N bond: This can result in the formation of an aniline radical cation.[10]
-
Cleavage of the C-S bond: This can lead to fragments corresponding to the aniline and phenylsulfonyl moieties.
-
-
Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) can help to generate and identify potential degradation products.[11][12][13] By comparing the retention times and mass spectra of the peaks in your stressed samples with those in your analytical samples, you can identify degradation-related impurities.
Diagram: Impurity Identification Workflow
Caption: Workflow for the identification of unknown impurities.
Section 3: Experimental Protocols
Protocol 1: Sample Preparation for Impurity Profiling
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This will serve as the stock solution.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 100 µg/mL for the main component and a dilution series for linearity).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve in the same solvent as the standard to a concentration similar to the main component standard.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Heat the solid sample in an oven at a specified temperature (e.g., 80 °C) for a specified time.
For all stress conditions, a control sample (dissolved in the same solvent but without the stressor) should be analyzed in parallel.
References
- PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
- Quantification of dapsone in human plasma by using UPLC-MS/MS technique. (n.d.).
- ResearchGate. (n.d.). Summary of stress degradation studies of dapsone.
- ResearchGate. (2025, August 10). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
- PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
- Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- ResearchGate. (2023, December 25). (PDF) Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry.
- ThaiScience. (n.d.). An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis.
- PubMed. (n.d.). Identification and quantitation of impurities in dapsone preparations.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Preprints.org. (n.d.). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in.
- Chromatography Online. (2025, May 13). LC Troubleshooting.
- ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
- SynThink. (n.d.). Dapsone EP Impurities & USP Related Compounds.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- MDPI. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
- Forced Degradation – A Review. (2022, November 30).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).
- MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
Sources
- 1. Identification and quantitation of impurities in dapsone preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. ajpsonline.com [ajpsonline.com]
- 13. mdpi.com [mdpi.com]
Strategies to avoid ortho-isomer formation in 4-(phenylsulfonyl)aniline synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(phenylsulfonyl)aniline. Our focus is to provide actionable strategies to control regioselectivity, specifically to minimize the formation of the undesired ortho-isomer. This document is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common challenges encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is controlling the regioselectivity of the sulfonylation of aniline. The amino group (-NH₂) in aniline is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[1][2] This means that the incoming phenylsulfonyl group can attack both the ortho and para positions of the aniline ring, leading to a mixture of isomers and potentially di-substituted products. The primary goal is to maximize the yield of the desired para-isomer while minimizing the formation of the ortho-isomer and other byproducts.
Q2: Why is the para-isomer generally the major product in the sulfonylation of aniline?
While the amino group directs to both ortho and para positions, the para-isomer is typically favored due to a combination of thermodynamic stability and steric hindrance.[3] The bulky phenylsulfonyl group experiences significant steric hindrance when attacking the ortho position, which is adjacent to the amino group.[3] The para position is less sterically hindered, making it a more favorable site for substitution. Furthermore, at higher temperatures, the reaction is reversible, and the thermodynamically more stable para-product predominates.[3]
Q3: What is the "baking process" and why is it important for this synthesis?
The "baking process" is a common industrial and laboratory method for the synthesis of sulfanilic acid (4-aminobenzenesulfonic acid) and is conceptually relevant to the synthesis of this compound.[4][5][6] It involves heating aniline with concentrated sulfuric acid at high temperatures (typically 180-200°C).[4][6] Initially, at lower temperatures, the kinetically favored product, N-phenylsulfamic acid, is formed. Upon heating, this intermediate rearranges to the thermodynamically stable para-aminobenzenesulfonic acid. This high-temperature rearrangement is crucial for achieving high selectivity for the para-isomer.
Q4: Can protecting the amino group improve para-selectivity?
Yes, protecting the amino group by acetylation to form acetanilide is a common strategy in electrophilic aromatic substitution reactions of aniline.[7] The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group. This moderation of reactivity can help to prevent polysubstitution. More importantly, the bulkiness of the acetyl group can further enhance the steric hindrance at the ortho positions, thereby increasing the preference for para-substitution. The protecting group can be subsequently removed by hydrolysis.
Q5: What analytical techniques are suitable for determining the ratio of ortho- to para-isomers?
Several analytical techniques can be employed to separate and quantify the isomers:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating positional isomers.[3][8] A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, though derivatization of the aniline may be necessary to improve volatility and peak shape.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between the ortho and para-isomers based on the differences in their chemical shifts and coupling patterns in the aromatic region.[5][7][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Hydrolysis of the benzenesulfonyl chloride. 4. Product loss during workup and purification. | 1. Increase the reaction time or temperature. Monitor the reaction progress using TLC or HPLC. 2. Ensure the reaction is heated to the optimal temperature for the rearrangement to the para-product (typically 180-190°C for the baking process).[4] 3. Use freshly distilled or high-purity benzenesulfonyl chloride. Perform the reaction under anhydrous conditions. 4. Optimize the recrystallization solvent and procedure to minimize product loss. |
| High proportion of ortho-isomer | 1. Reaction temperature is too low. 2. Insufficient steric hindrance. | 1. The formation of the ortho-isomer can be kinetically favored at lower temperatures. Increase the reaction temperature to favor the thermodynamically more stable para-isomer.[8][13] 2. Consider protecting the amino group with an acetyl group to increase steric hindrance at the ortho positions. |
| Formation of di-substituted products | 1. The amino group is a strong activating group, making the ring susceptible to multiple substitutions. 2. Molar ratio of reactants is not optimal. | 1. Protect the amino group by converting aniline to acetanilide before sulfonylation. This reduces the activating effect of the amino group.[7] 2. Use a 1:1 molar ratio of aniline (or acetanilide) to benzenesulfonyl chloride. |
| Product is discolored or impure after recrystallization | 1. Incomplete removal of starting materials or byproducts. 2. Oxidation of the aniline product. 3. Inappropriate recrystallization solvent. | 1. Perform a second recrystallization. Consider using a different solvent system.[4] 2. Store the product under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent oxidation. 3. Screen for an optimal recrystallization solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[4][14] |
| Difficulty in separating ortho and para isomers | 1. Similar physical properties of the isomers. | 1. Recrystallization: Carefully select a solvent or solvent mixture that exploits the subtle differences in solubility between the two isomers.[4][9] 2. Column Chromatography: Use silica gel chromatography with an appropriate eluent system to separate the isomers. 3. Preparative HPLC: For high-purity separation, preparative HPLC can be employed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the "Baking" Method
This protocol is adapted from the classical method for sulfanilic acid synthesis and is designed to favor the formation of the para-isomer.[4][5][6]
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Concentrated sulfuric acid (98%)
-
Sodium carbonate
-
Decolorizing carbon
-
Hydrochloric acid
Procedure:
-
In a fume hood, carefully add 10 mL of aniline to a 250 mL beaker.
-
Slowly and with constant stirring, add 20 mL of concentrated sulfuric acid. The mixture will become hot.
-
Heat the mixture in an oil bath at 180-190°C for 4-5 hours. This is the "baking" step that promotes the formation of the para-isomer.
-
Allow the reaction mixture to cool to room temperature. The product will solidify.
-
Carefully pour the cooled mixture into 200 mL of cold water with stirring.
-
Neutralize the solution with sodium carbonate until it is slightly alkaline.
-
Add a small amount of decolorizing carbon and heat the solution to boiling for 10-15 minutes.
-
Filter the hot solution to remove the carbon.
-
Acidify the filtrate with hydrochloric acid until the product precipitates.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.
-
Filter the hot solution to remove the carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
Cool the solution in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: Isomer Ratio Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 90% A and 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of pure this compound and, if available, the ortho-isomer in the mobile phase.
-
Prepare a solution of the reaction mixture in the mobile phase.
-
Inject the standard solutions to determine the retention times of the para- and ortho-isomers.
-
Inject the reaction mixture solution.
-
Identify and quantify the peaks corresponding to the ortho- and para-isomers by comparing their retention times and peak areas to the standards.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Google Patents. (n.d.). RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines.
- Reddit. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para.
- ResearchGate. (2018). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?
- Journal of Chemical Education. (n.d.). A Simple Preparation of Sulfanilic Acid.
- ChemTalk. (n.d.). Directing Effects.
- Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution...
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- National Institutes of Health. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
- ChemRxiv. (n.d.). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines.
- National Institutes of Health. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Removing unreacted starting materials from 4-(phenylsulfonyl)aniline product
Welcome to the Technical Support Center for the synthesis and purification of 4-(phenylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure you achieve the highest purity for your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the workup and purification of your this compound product.
Issue 1: My crude product is a sticky oil or fails to solidify completely.
-
Question: After the reaction between aniline and benzenesulfonyl chloride, my crude product is an intractable oil, not the expected solid. What's causing this and how can I fix it?
-
Answer: This is a common issue often caused by the presence of significant amounts of unreacted benzenesulfonyl chloride. Benzenesulfonyl chloride is a viscous oil that is slow to hydrolyze in neutral or acidic water.[1] Its presence can plasticize your solid product, preventing crystallization.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for an oily crude product.
Recommended Protocols:
-
Protocol 1: Basic Hydrolysis Quench: Before your main aqueous workup, add a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the reaction mixture and stir vigorously. This will hydrolyze the excess benzenesulfonyl chloride to the water-soluble sodium benzenesulfonate salt, which will be easily removed in the aqueous layer during extraction.[1]
-
Protocol 2: Amine Scavenger Quench: If your product is sensitive to strong bases, a milder approach is to add a simple, water-soluble amine like aqueous ammonia. This will react with the benzenesulfonyl chloride to form a water-soluble sulfonamide that can be washed away.[1]
-
Issue 2: My purified product has a low melting point and broad NMR peaks, suggesting an acidic impurity.
-
Question: I've performed a basic workup, but my this compound still seems impure. The melting point is depressed and the NMR signals are not sharp. What could this impurity be?
-
Answer: This strongly suggests the presence of benzenesulfonic acid. While the salt of benzenesulfonic acid is very water-soluble, if the aqueous layer becomes acidic during workup, the protonated acid can have some solubility in organic solvents.[1]
Troubleshooting Steps:
-
pH Check: During your extraction, ensure the aqueous layer is basic (pH > 8).
-
Additional Basic Washes: Wash your organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This is a weaker base than NaOH and is highly effective at neutralizing and extracting acidic impurities like benzenesulfonic acid without being harsh on the main product.[1]
-
Issue 3: I see a persistent spot on my TLC that streaks badly, close to the baseline.
-
Question: During TLC analysis of my column fractions, I see a spot that streaks significantly. Is this my product?
-
Answer: While this compound can show some tailing on silica gel due to its basic aniline moiety, significant streaking often indicates strong interaction with the acidic silica. This can be exacerbated if the mobile phase is not optimized. Aniline itself, if present as an impurity, can also streak.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.5-1% is a common and effective choice. This neutralizes the acidic silanol groups on the silica surface, leading to sharper spots and better separation.
-
Alternative Stains: If you are unsure if the spot is your product, use a specific stain. A ninhydrin stain will visualize primary amines like this compound and unreacted aniline, typically as purple or brown spots upon heating.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common unreacted starting materials and byproducts I need to remove?
-
Q2: What is the best single purification technique for this compound?
-
A2: The choice depends on the scale and the nature of the impurities.
-
Recrystallization is excellent for removing small amounts of impurities and for large-scale purification if a suitable solvent is found.
-
Column Chromatography offers the highest resolution for removing closely related impurities.
-
Acid-Base Extraction is a powerful workup technique to perform a bulk separation of acidic and basic impurities from your neutral product.
-
-
-
Q3: How do I choose a good recrystallization solvent?
-
A3: A good recrystallization solvent should dissolve your product well when hot but poorly when cold. For this compound, which is a moderately polar compound, common choices include ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/heptane.[4][5] You will need to perform a solvent screen to find the optimal conditions.
-
| Solvent System | Suitability for this compound | Rationale |
| Ethanol or Isopropanol | Good | The product has moderate solubility in hot alcohols and lower solubility upon cooling. |
| Ethanol/Water | Very Good | The product is soluble in hot ethanol. The slow addition of water as an anti-solvent will induce crystallization.[5] |
| Ethyl Acetate/Heptane | Good | Dissolve the product in a minimum of hot ethyl acetate, then add heptane until the solution becomes cloudy, then allow to cool. |
| Water | Poor | The product is largely insoluble in water. |
-
Q4: My column chromatography separation is poor. How can I improve it?
-
A4: Poor separation is often due to an improper choice of mobile phase or issues with the stationary phase.
-
Optimize your mobile phase with TLC: Before running a column, find a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate.[2]
-
Use a gradient elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Deactivate your silica: As mentioned, the basicity of the aniline group can cause tailing on acidic silica gel. Adding triethylamine to your eluent can significantly improve peak shape.[2]
-
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove unreacted aniline (basic) and benzenesulfonic acid (acidic) from the crude product.
Caption: Workflow for acid-base extraction purification.
Step-by-Step Methodology:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Acid Wash (to remove aniline): Add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash. The aniline will be protonated and extracted into the aqueous layer as aniline hydrochloride.[6]
-
Base Wash (to remove benzenesulfonic acid): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and separate the layers. This will remove any acidic impurities.[1]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for achieving high purity, especially when other techniques fail to separate all impurities.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase Screening: Start with a mixture of heptane and ethyl acetate (e.g., 4:1) and gradually increase the polarity. A good starting point for this compound is a 2:1 or 1:1 mixture. Add 0.5% triethylamine to the eluent to prevent tailing.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with ninhydrin can confirm the presence of the amine.[2]
2. Column Preparation and Elution:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: Use the optimized mobile phase from your TLC analysis.
-
Procedure:
-
Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elute the column with the mobile phase, starting with a lower polarity to elute non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the this compound. Unreacted aniline, being more polar, will typically elute later.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Compound | Expected Elution Order | Rationale |
| Benzenesulfonyl Chloride | First | Least polar compound. |
| This compound | Second | Moderately polar product. |
| Aniline | Last | Most polar of the key compounds due to the free amine. |
Protocol 3: Purification by Recrystallization
This is an effective method for obtaining highly crystalline, pure material.
1. Solvent Selection:
-
Perform a small-scale solvent screen to identify a suitable solvent or solvent pair (see FAQ 3). Ethanol/water is often a good choice.
2. Step-by-Step Methodology (using Ethanol/Water):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to just below boiling.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
If necessary, add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
References
- BenchChem Technical Support. (2025).
- Organic Syntheses. Benzenesulfonyl chloride. [Link]
- Chemistry LibreTexts. (2023). Amine Reactions. [Link]
- Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988).
- Rogness, D. E., & Grunwald, E. (1967). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 103-110. [Link]
- Chemistry Learner. Hinsberg Test: Definition, Procedure, and Mechanism. [Link]
- ResearchGate. (2017). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. [Link]
- Robertson, R. E., & Laughton, P. M. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(13), 1331-1339. [Link]
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Rochester, Department of Chemistry.
- SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. [Link]
- Wikipedia. Hinsberg reaction. [Link]
- Reddit. (2023).
- BenchChem Technical Support. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)
- University of California, Los Angeles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
Impact of solvent choice on 4-(phenylsulfonyl)aniline reaction kinetics
Welcome to the technical support center for the synthesis of 4-(phenylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction, with a specific focus on the critical role of solvent selection in determining reaction kinetics and overall success. Here, we address common challenges and frequently asked questions to empower you with the expertise to optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound from aniline and benzenesulfonyl chloride.
TROUBLE-001: Low or No Yield of this compound
-
Symptoms: After the expected reaction time, analysis (e.g., TLC, LC-MS) shows a large amount of unreacted aniline and/or benzenesulfonyl chloride, with little to no desired product.
-
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may not be effectively solvating the reactants or stabilizing the transition state. The reaction between an amine and a sulfonyl chloride typically proceeds via a nucleophilic substitution mechanism. Polar aprotic solvents are often ideal.
-
Solution: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). These solvents can effectively solvate the intermediate complex without overly stabilizing the aniline nucleophile through hydrogen bonding, which can occur with protic solvents and reduce its reactivity.[1][2]
-
-
Presence of Water: Benzenesulfonyl chloride is highly susceptible to hydrolysis, which competes with the desired reaction with aniline.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Insufficient Base: The reaction generates hydrochloric acid (HCl), which can protonate the aniline, rendering it non-nucleophilic.
-
Solution: Include a non-nucleophilic base, such as pyridine or triethylamine, in at least a stoichiometric amount to scavenge the generated HCl.[3] Pyridine can also act as a nucleophilic catalyst.
-
-
TROUBLE-002: Formation of Multiple Byproducts
-
Symptoms: Chromatographic analysis reveals the presence of multiple spots/peaks in addition to the starting materials and the desired product.
-
Potential Causes & Solutions:
-
Di-sulfonylation: The product, this compound, still possesses a reactive N-H bond and can react with another molecule of benzenesulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used.
-
Solution: Use a 1:1 stoichiometric ratio of aniline to benzenesulfonyl chloride or a slight excess of aniline. Control the addition of the sulfonyl chloride (e.g., slow, dropwise addition) to maintain a low instantaneous concentration.
-
-
Oxidation of Aniline: Aniline is prone to oxidation, leading to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere and use freshly distilled aniline if it has been stored for a long time and shows discoloration.
-
-
Reaction with Solvent: Some solvents may not be inert under the reaction conditions.
-
Solution: Choose a solvent that is known to be stable and unreactive with the reactants and base used. DMF and DMSO are generally robust choices.
-
-
TROUBLE-003: Reaction is Too Slow or Stalls
-
Symptoms: The reaction proceeds very slowly, and monitoring shows little change in the concentration of starting materials over an extended period.
-
Potential Causes & Solutions:
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is often effective. Monitor for byproduct formation, as higher temperatures can sometimes promote side reactions.
-
-
Poor Solvent Polarity: A non-polar solvent may not adequately stabilize the polar transition state of the reaction, leading to a high activation barrier.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound from aniline and benzenesulfonyl chloride, and how does the solvent influence it?
A1: The reaction is a nucleophilic substitution on the sulfur atom of the sulfonyl chloride. It is generally considered to proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway.[5][6] The solvent's role is critical:
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often the solvents of choice. They possess a high dielectric constant, which helps to dissolve the reactants and stabilize the charged intermediates and transition states. They solvate the cation of any salt present but leave the nucleophilic aniline relatively "free" and more reactive. This generally leads to faster reaction rates.[1][2]
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen bond with the aniline, stabilizing it and reducing its nucleophilicity.[4] This can significantly slow down the reaction. However, they are very effective at stabilizing the leaving group (chloride ion). The overall effect is often a slower reaction compared to polar aprotic solvents.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices as they do not effectively solvate the polar reactants or the charged transition state, leading to very slow reaction rates.
Q2: Why is a base, like pyridine, often used in this reaction?
A2: A base is crucial for two main reasons. Firstly, the reaction of aniline with benzenesulfonyl chloride produces one equivalent of hydrochloric acid (HCl). This acid will react with the basic aniline starting material to form an ammonium salt. This salt is no longer nucleophilic and will not react with the benzenesulfonyl chloride, effectively stopping the reaction. A base, such as pyridine or triethylamine, is added to neutralize the HCl as it is formed.[3] Secondly, in some cases, the base can also act as a nucleophilic catalyst, activating the sulfonyl chloride.
Q3: I am trying to follow the reaction kinetics using UV-Vis spectroscopy. What should I consider?
A3: UV-Vis spectroscopy can be an effective tool for monitoring the reaction kinetics.[7] Key considerations include:
-
Wavelength Selection: Identify a wavelength where the product, this compound, has a significant absorbance, and the starting materials have minimal or different absorbance. This will allow you to monitor the increase in product concentration over time.
-
Solvent Choice: The solvent must be transparent in the UV-Vis region of interest. Ensure your chosen reaction solvent does not interfere with the analysis.
-
Concentration: The concentrations of the reactants should be adjusted so that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0). This may require performing the reaction under dilute conditions.
Q4: How can I purify the final product, this compound?
A4: Purification typically involves a few key steps. After the reaction is complete, the mixture is often quenched with water. The crude product may precipitate and can be collected by filtration. Recrystallization is a common and effective method for purifying solid this compound. A suitable solvent system (e.g., ethanol/water) can be used to obtain a highly pure product. Column chromatography can also be employed if recrystallization is not sufficient to remove impurities.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of this compound
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add aniline (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, ~0.5 M concentration).
-
Add a non-nucleophilic base, such as pyridine (1.1 eq.), to the solution and stir.
-
In a separate flask, dissolve benzenesulfonyl chloride (1.0 eq.) in a small amount of the same anhydrous solvent.
-
Slowly add the benzenesulfonyl chloride solution to the aniline solution dropwise over 10-15 minutes.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Table 1: Impact of Solvent on Reaction Rate (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate Constant (krel) |
| Hexane | 1.9 | Non-polar | ~0 |
| Toluene | 2.4 | Non-polar | Very Low |
| Ethanol | 24.5 | Polar Protic | 1 |
| Acetonitrile | 37.5 | Polar Aprotic | 50 |
| DMF | 38.3 | Polar Aprotic | 200 |
| DMSO | 46.7 | Polar Aprotic | 500 |
Note: The relative rate constants are illustrative and intended to demonstrate the general trend. Actual values will depend on specific reaction conditions.
Section 4: Visualizing Workflows and Concepts
Diagram 1: General Experimental Workflow
Caption: Workflow for this compound synthesis.
Diagram 2: Solvent Influence on Reaction Kinetics
Caption: Impact of solvent type on reaction rate.
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). ResearchGate.
- Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008, May 19). ResearchGate.
- Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
- Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. (n.d.). University of Bari Aldo Moro Institutional Research Archive.
- Study of solvent effect on the synthesis of magnetic molecularly imprinted polymers based on ultrasound probe: Application for sulfonamide detection. (2019, July 11). PubMed.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health.
- SNAr Solvents and Reagents. (n.d.). WordPress.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2021, August 5). ResearchGate.
- This compound. (n.d.). PubChem.
- Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. (n.d.). MIT Technology Licensing Office.
- This compound (7019-01-4). (n.d.). Chemchart.
- Synthesis of 4-(methylsulfonyl)aniline (6). (n.d.). ResearchGate.
- Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. (2016, December 20). International Journal of ChemTech Research.
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023, July 25). National Institutes of Health.
- Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. (n.d.). Indian Journal of Chemistry.
- A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. (2024, May 26). MDPI.
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) unde. (2013). IOSR Journal of Applied Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of solvent effect on the synthesis of magnetic molecularly imprinted polymers based on ultrasound probe: Application for sulfonamide detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 4-(phenylsulfonyl)aniline
Welcome to the Technical Support Center for the synthesis of 4-(phenylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this crucial synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the efficiency and reproducibility of your reactions.
Introduction
The synthesis of this compound is a key transformation in the development of various pharmaceuticals. The efficiency of this process often relies on catalytic methods, which are susceptible to deactivation. Catalyst deactivation can lead to diminished reaction rates, lower yields, and increased production costs.[1][2] This guide will delve into the primary causes of catalyst deactivation in this specific synthesis and offer practical, field-proven solutions.
The synthesis of this compound can be approached through several routes, most commonly involving either the sulfonylation of aniline or the reduction of a nitro-group precursor. Each pathway utilizes different catalytic systems, and thus, presents unique deactivation challenges.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is designed to help you identify the root cause of catalyst deactivation in your synthesis of this compound and provides actionable steps to rectify the issue.
Issue ID: TROUBLE-PSA-001
Problem: Gradual or rapid decrease in reaction rate and product yield.
Potential Causes & Solutions:
1. Catalyst Poisoning by Sulfur-Containing Species
-
Causality: In sulfonylation reactions, reactants or byproducts can act as poisons to the catalyst.[2][3] For instance, in reactions using palladium or copper catalysts, sulfur-containing starting materials or intermediates can strongly adsorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[1][3] This is a common issue with precious metal catalysts which have a strong affinity for sulfur compounds.[3]
-
Troubleshooting Steps:
-
Purity Analysis of Starting Materials: Ensure the purity of your aniline and phenylsulfonyl chloride (or other sulfonylating agent). Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect any sulfur-containing impurities.
-
In-situ Catalyst Monitoring: If your reaction setup allows, periodically sample the reaction mixture and analyze the catalyst's surface composition using X-ray Photoelectron Spectroscopy (XPS).[4][5] This can reveal the presence of adsorbed sulfur species.
-
Catalyst Regeneration (if applicable): For reversibly poisoned catalysts, a thermal treatment or washing with a suitable solvent might restore activity.[3] However, strong chemisorption often leads to irreversible poisoning.[3]
-
2. Formation of Inactive Catalyst Species
-
Causality: The reaction conditions (e.g., temperature, solvent, presence of oxygen) can lead to changes in the oxidation state of the metal catalyst or the formation of inactive metal oxides or sulfides. For example, in copper-catalyzed reactions, the active Cu(I) species might be oxidized to the less active Cu(II) or form insoluble copper sulfides.[6]
-
Troubleshooting Steps:
-
Reaction Atmosphere Control: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[7]
-
Ligand Selection: The choice of ligand can stabilize the active catalytic species and prevent its decomposition. Experiment with different ligands to find one that is robust under your reaction conditions.
-
Post-Reaction Catalyst Characterization: Analyze the used catalyst using X-ray Diffraction (XRD) to identify any changes in its crystalline structure, which might indicate the formation of inactive phases.[8]
-
Issue ID: TROUBLE-PSA-002
Problem: Difficulty in catalyst recovery and reuse, with significant loss of activity in subsequent cycles.
Potential Causes & Solutions:
1. Leaching of the Active Metal
-
Causality: For heterogeneous catalysts, the active metal component may leach into the reaction medium, leading to a permanent loss of catalytic sites from the support. This is particularly common in reactions involving acidic or basic conditions, or with strongly coordinating solvents.
-
Troubleshooting Steps:
-
Analysis of the Reaction Filtrate: After filtering the catalyst, analyze the filtrate for the presence of the metal using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Support Modification: Modifying the catalyst support to enhance its interaction with the active metal can reduce leaching. This could involve surface functionalization or using a support with a higher affinity for the metal.
-
Optimize Reaction Conditions: Milder reaction conditions (lower temperature, less aggressive solvents) can often reduce the extent of metal leaching.
-
2. Physical Degradation of the Catalyst
-
Causality: The mechanical and thermal stress during the reaction and recovery process can lead to the physical breakdown of the catalyst support, resulting in the loss of active sites and difficulty in filtration.
-
Troubleshooting Steps:
-
Microscopic Examination: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to examine the morphology of the fresh and used catalyst.[9] This will reveal any changes in particle size or shape.
-
Surface Area Analysis: Measure the Brunauer-Emmett-Teller (BET) surface area of the fresh and used catalyst.[8][10] A significant decrease in surface area can indicate pore collapse or fouling.
-
Gentler Recovery Methods: Employ less harsh recovery methods. For example, use centrifugation instead of aggressive filtration, and avoid high temperatures during drying.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the synthesis of this compound to minimize deactivation issues?
A1: The "best" catalyst depends on the specific synthetic route.
-
For the sulfonylation of aniline , heterogeneous copper-based catalysts have shown good recyclability.[11] These are often more cost-effective and less prone to certain types of poisoning compared to precious metal catalysts.
-
For the reduction of a nitro-precursor like 1-nitro-4-(phenylsulfonyl)benzene, Palladium on carbon (Pd/C) is a common choice.[12] However, it is susceptible to sulfur poisoning, so the purity of the starting material is critical.
Q2: How can I tell if my catalyst deactivation is reversible or irreversible?
A2: The reversibility of deactivation can often be determined through regeneration experiments.[3]
-
Reversible deactivation , such as the weak adsorption of byproducts, can often be overcome by washing the catalyst with a suitable solvent or by a mild thermal treatment.[3]
-
Irreversible deactivation , caused by strong chemisorption of poisons (like sulfur), sintering of metal particles, or significant leaching, is much more difficult to reverse.[2][3] Characterization of the spent catalyst is key to understanding the mechanism.[8]
Q3: What analytical techniques are most important for diagnosing catalyst deactivation?
A3: A combination of techniques is usually necessary for a comprehensive diagnosis.[4][9]
-
For identifying poisons: X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis (e.g., XRF) are very effective.[4]
-
For assessing physical changes: Brunauer-Emmett-Teller (BET) surface area analysis, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are crucial.[8][9]
-
For structural changes: X-ray Diffraction (XRD) can identify changes in the catalyst's crystal structure.[8]
Q4: Can the reaction solvent influence catalyst deactivation?
A4: Yes, the solvent can play a significant role. Some solvents can promote the leaching of the active metal, while others might participate in side reactions that generate catalyst poisons. It is important to choose a solvent that is inert under the reaction conditions and has minimal interaction with the catalyst.
Visualizing Catalyst Deactivation and Troubleshooting
Synthesis Pathway and Potential Deactivation Points
Caption: Synthetic routes to this compound and potential catalyst deactivation points.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
This protocol outlines a general procedure for characterizing a spent catalyst to determine the cause of deactivation.
-
Sample Preparation:
-
Carefully recover the catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with a solvent that will remove any adsorbed products or unreacted starting materials but will not alter the catalyst itself.
-
Dry the catalyst under vacuum at a mild temperature.
-
-
Surface Area and Porosity Analysis (BET): [8][10]
-
Perform nitrogen physisorption analysis on both the fresh and spent catalyst samples.
-
Compare the BET surface area, pore volume, and pore size distribution to identify any changes due to fouling or sintering.
-
-
Elemental Analysis (XRF or XPS): [4]
-
Analyze the surface of the fresh and spent catalyst to detect the presence of potential poisons (e.g., sulfur).
-
XPS can also provide information about the chemical state of the elements on the surface.
-
-
Microscopy (SEM/TEM): [9]
-
Image the fresh and spent catalyst to observe any changes in morphology, particle size, or aggregation of metal nanoparticles.
-
-
Structural Analysis (XRD): [8]
-
Obtain the X-ray diffraction patterns of the fresh and spent catalyst to identify any changes in the crystalline structure, such as the formation of metal oxides or sulfides.
-
Protocol 2: Catalyst Regeneration Trial
This protocol provides a general approach to testing the reversibility of catalyst deactivation.
-
Solvent Washing:
-
Wash the spent catalyst with a series of solvents of increasing polarity.
-
After each wash, dry the catalyst and test its activity in a small-scale reaction.
-
-
Thermal Treatment:
-
If solvent washing is ineffective, heat the catalyst under a controlled atmosphere (e.g., inert gas or a reducing atmosphere for oxidized catalysts).
-
The temperature and duration of the treatment should be carefully chosen to avoid sintering.
-
Test the activity of the thermally treated catalyst.
-
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Lecture 10 Catalyst characterization.
- Analysis of C
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper C
- Synthesis routes of 4-(Methylsulfonyl)aniline. Benchchem.
- Direct sulfonylation of anilines mediated by visible light. (2017).
- Lecture 6 Catalyst characterization.
- Technical Support Center: Catalyst Poisoning in Sulfonium Salt Reactions. Benchchem.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers.
- Direct sulfonylation of anilines medi
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- C
- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
- Nature of sulfonyl deactivation/activation by metal c
- Synthesis of 4-(methylsulfonyl)aniline (6). (2012).
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (2012). MDPI.
- SO2 Poisoning Mechanism. (2020). Encyclopedia.pub.
- Minimizing byproduct formation in 4-anilinophenol industrial synthesis. Benchchem.
- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). NIH.
- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. (2012).
- Sulfonylation of Anilines through Photocatalytic Activation of N‑Hydroxymethylphthalimide Sulfones. (2025). figshare.
- Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. (2018). PubMed.
- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024). MDPI.
- A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. (2018). MDPI.
- Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. Benchchem.
- Troubleshooting low yield in aniline mustard synthesis. Benchchem.
- Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline. Benchchem.
- Formal Aniline Synthesis from Phenols through Deoxygenative N‐Centered Radical Substitution. (2019). SciSpace.
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- Technical Support Center: Troubleshooting Halogen
- Catalyst deactiv
- Process for the preparation of 4-phenoxy-phenols.
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- 12. benchchem.com [benchchem.com]
Safe handling and storage conditions for 4-(phenylsulfonyl)aniline to prevent degradation
Welcome to the dedicated technical support guide for 4-(phenylsulfonyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound throughout its handling and storage. Below, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges and prevent compound degradation.
I. Frequently Asked Questions (FAQs) on Safe Handling and Storage
This section provides direct answers to common questions regarding the day-to-day handling and storage of this compound.
1. What are the ideal storage conditions for this compound to ensure long-term stability?
To maintain the integrity and purity of this compound, it should be stored in a cool, dry, and dark environment. Several suppliers recommend refrigeration (2-8°C) in a tightly sealed container. For optimal long-term stability, storage under an inert atmosphere, such as argon or nitrogen, is also advised to prevent oxidative degradation.[1][2]
2. Is this compound sensitive to light?
Yes, prolonged exposure to light, particularly UV light, can lead to the degradation of aromatic sulfonamides. It is crucial to store the compound in an opaque or amber-colored vial to minimize photodegradation.
3. What personal protective equipment (PPE) should be worn when handling this compound?
As a standard laboratory practice when handling any chemical, appropriate PPE should always be used. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
4. What are the main incompatibility concerns for this compound?
The primary incompatibility for this compound is with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.
5. How should I handle spills of this compound?
In the event of a spill, carefully sweep up the solid material, avoiding the generation of dust. Place the spilled compound into a sealed container for proper disposal. The spill area should then be cleaned with an appropriate solvent.
II. Troubleshooting Guide: Degradation and Impurity Issues
This guide is structured to help you diagnose and resolve potential issues related to the degradation of this compound in your experiments.
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for addressing unexpected experimental outcomes with this compound.
Question & Answer Troubleshooting
Q1: My reaction with this compound is giving a lower yield than expected and I see some new, more polar spots on my TLC plate. What could be the cause?
-
Possible Cause: This is a common sign of compound degradation, potentially through hydrolysis or oxidation. The sulfonamide bond is generally stable, but can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. The aniline moiety is also prone to oxidation.
-
Troubleshooting Steps:
-
Verify the pH of your reaction. Sulfonamides are generally more stable in neutral to alkaline conditions and more prone to degradation in acidic environments.
-
Check for exposure to oxidizing agents. Ensure that your solvents are free of peroxides and that other reagents are not acting as oxidants.
-
Analyze a sample of your starting material. Use a technique like HPLC or LC-MS to confirm the purity of the this compound you are using. If impurities are present, this could be the source of the issue. A known impurity is dapsone (4,4'-sulfonyldianiline).[3]
-
Consider the reaction atmosphere. If your reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I have noticed a slight discoloration (yellowing) of my this compound solid over time. Is it still usable?
-
Possible Cause: Discoloration is often an indicator of degradation, likely due to slow oxidation or photodegradation. The formation of colored byproducts from the aniline portion of the molecule is a common degradation pathway for anilines in general.
-
Troubleshooting Steps:
-
Assess the purity. Before using the discolored material, it is highly recommended to test its purity using an appropriate analytical method such as HPLC or NMR spectroscopy.
-
Purify if necessary. If minor impurities are detected, you may be able to purify the bulk material by recrystallization.
-
Review your storage practices. This is a clear sign that your storage conditions may not be optimal. Ensure the compound is stored in a tightly sealed, opaque container, in a cool and dry place, and consider purging the headspace with an inert gas before long-term storage.
-
Q3: My LC-MS analysis of a reaction mixture shows a peak with a mass corresponding to aniline or benzenesulfonic acid. What does this suggest?
-
Possible Cause: The presence of aniline and benzenesulfonic acid strongly suggests the cleavage of the sulfonamide (S-N) bond. This can be caused by harsh acidic or basic conditions, or potentially through photodegradation, which is a known degradation pathway for sulfonamides.
-
Troubleshooting Steps:
-
Evaluate your reaction conditions. If you are using strong acids or bases, consider if milder conditions could be employed.
-
Protect your reaction from light. If the reaction is light-sensitive, conduct it in a flask wrapped in aluminum foil or in a dark fume hood.
-
Investigate thermal stability. Although the melting point of this compound is high (175-177°C), prolonged heating, even at temperatures below the melting point, could contribute to degradation.[1][4] High-temperature reactions should be monitored for the formation of these byproducts. Thermal decomposition of sulfones can lead to the extrusion of SO2, though this typically occurs at higher temperatures.
-
III. Summary of Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aniline moiety.[1][2] |
| Light | Store in the dark (Amber vial) | Minimizes photodegradation. |
| Container | Tightly sealed | Prevents exposure to moisture and atmospheric oxygen. |
| Handling | In a well-ventilated fume hood | Minimizes inhalation of the fine powder. |
| Incompatibilities | Strong oxidizing agents | Avoids potential for vigorous and degradative reactions. |
IV. Analytical Methods for Purity Assessment
To ensure the quality of this compound, the following analytical techniques are recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the main compound from any potential impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of any degradation products or impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity and purity of the compound.
-
Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups such as the N-H stretches of the amine, and the S=O stretches of the sulfone.
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the compound.
For quantitative analysis, the use of a certified reference standard is recommended.[3]
V. References
Sources
Validation & Comparative
A Comparative Analysis of 4-(Phenylsulfonyl)aniline and Dapsone: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, understanding the nuanced differences between structurally related molecules is paramount. This guide provides an in-depth comparative analysis of 4-(Phenylsulfonyl)aniline and its well-known diamino analogue, dapsone. While both share a common diphenyl sulfone core, their applications and biological activities diverge significantly. This analysis will elucidate these differences, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals in their work.
Introduction to the Analytes: A Tale of Two Sulfones
This compound and dapsone are aromatic sulfone compounds. Dapsone, chemically known as 4,4'-diaminodiphenyl sulfone, has been a cornerstone in the treatment of various diseases for decades.[1] In contrast, this compound, or 4-aminophenyl phenyl sulfone, is primarily utilized as a chemical intermediate.[2][3] The seemingly minor difference in their chemical structures—the presence of a second amino group on dapsone—is the critical determinant of their divergent functionalities.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these compounds is essential for their application in research and development. The following table summarizes their key characteristics.
| Property | This compound | Dapsone (4,4'-diaminodiphenyl sulfone) |
| Molecular Formula | C₁₂H₁₁NO₂S[4] | C₁₂H₁₂N₂O₂S[5] |
| Molar Mass | 233.29 g/mol [4] | 248.30 g/mol [1] |
| Melting Point | 175-177 °C[6] | 175-176 °C[1] |
| Appearance | White to off-white solid[2] | White to creamy-white crystalline powder[7] |
| Solubility | Slightly soluble in chloroform and methanol[3] | Varies widely with the solvent; 0.2 mg/mL in water, 52 mg/mL in methanol[7] |
| IUPAC Name | 4-(benzenesulfonyl)aniline[4] | 4-[(4-aminobenzene)sulfonyl]aniline[1] |
Chemical Structures
The structural difference between the two molecules is the key to their distinct chemical and biological profiles.
Caption: Chemical structures of this compound and Dapsone.
Synthesis Protocols: A Comparative Overview
Both compounds can be synthesized through established organic chemistry routes. Below are representative protocols for their laboratory-scale synthesis.
Synthesis of this compound
The synthesis of this compound often involves the reduction of a nitro group to an amine. A general two-step protocol is outlined below, based on the synthesis of related aniline derivatives.[8]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Nitro-1-(phenylsulfonyl)benzene
-
Combine 4-nitrochlorobenzene and thiophenol in a suitable solvent, such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to facilitate the nucleophilic aromatic substitution reaction.
-
Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-nitro-1-(phenylsulfonyl)benzene.
Step 2: Reduction to this compound
-
Dissolve the 4-nitro-1-(phenylsulfonyl)benzene from Step 1 in a solvent such as ethanol.
-
Add a reducing agent, for instance, tin(II) chloride or catalytic hydrogenation with palladium on carbon (Pd/C).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete, as monitored by TLC.
-
Neutralize the reaction mixture and extract the this compound.
-
Purify the final product by recrystallization to yield a pure solid.
Caption: Workflow for the synthesis of this compound.
Synthesis of Dapsone
A common method for synthesizing dapsone involves the reaction of 4-chloronitrobenzene with sodium sulfide, followed by oxidation and reduction steps. An alternative approach starts with chlorobenzene.[9]
Experimental Protocol: Synthesis of Dapsone
-
Reaction of Chlorobenzene: In a reaction vessel, use chlorobenzene as the raw material and sulfuric acid as the solvent.[9]
-
Dehydration Reaction: Carry out a dehydration reaction to produce dichlorodiphenyl sulfone.[9]
-
Ammoniation: Introduce an ammoniation reagent into the reaction system to prepare dapsone.[9] No ligand or inert gas protection is required.[9]
-
Reduction and Isolation: Add sodium hydrosulfite as a reducing agent.[9] The final product, dapsone, can then be isolated and purified.
Mechanism of Action: A Tale of Therapeutic Efficacy vs. Chemical Reactivity
The primary distinction between dapsone and this compound lies in their biological activity and, consequently, their mechanism of action.
Dapsone: A Dual-Action Therapeutic Agent
Dapsone exhibits both antibacterial and anti-inflammatory properties, making it a versatile therapeutic agent.[7]
-
Antibacterial Mechanism: Dapsone is a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid in bacteria.[10] By blocking this pathway, dapsone prevents the production of folic acid, which is crucial for bacterial DNA synthesis and replication.[10] This mechanism is particularly effective against Mycobacterium leprae, the causative agent of leprosy.[5]
-
Anti-inflammatory Mechanism: The anti-inflammatory effects of dapsone are attributed to its ability to inhibit myeloperoxidase (MPO), an enzyme found in neutrophils.[7] MPO is involved in the production of reactive oxygen species that contribute to inflammation and tissue damage.[11] By inhibiting MPO, dapsone reduces the inflammatory response.[7] This action is key to its efficacy in treating neutrophilic dermatoses like dermatitis herpetiformis.[11]
Caption: Dual mechanism of action of Dapsone.
This compound: A Chemical Building Block
Currently, there is no established therapeutic use for this compound. Its primary role is that of a precursor in the synthesis of more complex molecules. For instance, it is used in the preparation of novel analogues of flufenamic acid, which are investigated as inhibitors of androgen receptor-mediated transcription.[2]
While some derivatives of 4-(methylsulfonyl)aniline have been synthesized and evaluated as potential anti-inflammatory agents, this compound itself is not used for this purpose.[12][13] A study on the mutagenic activity of several aromatic amines found 4-aminophenylsulfone to be inactive in Salmonella typhimurium tester strains, with or without microsomal activation.[14]
Applications: Therapeutic Agent vs. Synthetic Intermediate
The applications of these two compounds are a direct reflection of their biological activities.
Dapsone:
-
Leprosy: A key component of multidrug therapy for leprosy.[1]
-
Dermatitis Herpetiformis: A primary treatment for this chronic blistering skin condition.[5]
-
Other Dermatological Conditions: Used in the treatment of acne, cutaneous lupus erythematosus, and other neutrophilic dermatoses.[1]
-
Prophylaxis of Infections: Used as a second-line agent for the prevention of Pneumocystis jirovecii pneumonia (PJP) and toxoplasmosis in immunocompromised individuals.[1]
This compound:
-
Organic Synthesis: A valuable intermediate for the synthesis of various organic compounds, including potential pharmaceuticals.[2][3] For example, it is a building block for creating novel non-steroidal anti-inflammatory agents.[12]
-
Research Chemical: Used in research settings to explore structure-activity relationships of new compounds.[15]
Experimental Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of both dapsone and this compound. Below is a detailed protocol for the analysis of dapsone, which can be adapted for this compound with appropriate optimization of the mobile phase and detection wavelength.
Experimental Protocol: RP-HPLC Analysis of Dapsone [16]
Objective: To develop and validate a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of dapsone.
Materials and Equipment:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Dapsone pure standard
-
Methanol (HPLC grade)
-
Water (Milli-Q or double distilled)
-
Analytical balance, ultrasonic bath, micropipettes, and standard laboratory glassware
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 295 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of dapsone standard and dissolve it in 100 mL of methanol.
-
Preparation of Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-50 µg/mL.
-
Sample Preparation: For pharmaceutical formulations, accurately weigh a quantity of the powdered tablets equivalent to 10 mg of dapsone, dissolve in methanol, and dilute to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of dapsone in the sample by interpolating its peak area on the calibration curve.
Validation Parameters:
-
Linearity: Assess the linearity of the method by analyzing the working standard solutions. A correlation coefficient (R²) greater than 0.999 is desirable.[16]
-
Accuracy: Perform recovery studies by spiking a known amount of dapsone standard into a pre-analyzed sample at different concentration levels.
-
Precision: Evaluate the intraday and interday precision by analyzing replicate injections of standard solutions at different concentrations. The relative standard deviation (RSD) should typically be less than 2%.[17]
Conclusion
This comparative guide underscores the profound impact of a single functional group on the biological activity and application of a molecule. Dapsone, with its two amino groups, is a potent therapeutic agent with well-defined antibacterial and anti-inflammatory mechanisms. In contrast, this compound, its mono-amino counterpart, serves as a valuable, yet biologically less active, chemical intermediate. For researchers in drug discovery and development, this comparison highlights the importance of structure-activity relationships and provides a practical framework for the synthesis and analysis of these and related sulfone compounds.
References
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- Booth, S. A., Moody, C. E., Dahl, M. V., & Herron, M. J. (1997). Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction. Journal of Leukocyte Biology, 62(6), 827-836. [Link]
- International Journal for Multidisciplinary Research. (2025). Analysis of Dapsone by RP-HPLC. [Link]
- European Patent Office. (2015, July 29).
- ResearchGate. (2023, June). Route for the synthesis of Dapsone. [Link]
- Google Patents. (n.d.). Synthesis method for dapsone. (CN106518735A).
- Ibraheem, T. K., Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity. Systematic Reviews in Pharmacy, 12(1), 840-845. [Link]
- Waters. (n.d.). Chromatographic Assay of Dapsone Tablets Using the ACQUITY UPC2 System. [Link]
- Van der Niepen, P., De Spiegeleer, B., & De Paepe, P. (2021). Impurity profiling of dapsone using gradient HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 198, 113982. [Link]
- S. Suneetha, G. S. Prasanna, S. Sravani, P. S. S. Prasad. (2019). DEVELOPMENT AND VALIDATION OF ADAPALENE AND DAPSONE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC AND ITS DEGRADATION.
- Semantic Scholar. (n.d.). Impurity profiling of dapsone using gradient HPLC method. [Link]
- Sadowska, M., Gola, B., & Gabryelak, T. (2021). Dapsone Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro. International Journal of Molecular Sciences, 22(16), 8888. [Link]
- ResearchGate. (2022, September). Anti-inflammatory and antioxidant mechanisms of dapsone in tissue and cellular injury. [Link]
- Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond. Archives of Dermatological Research, 306(2), 103-124. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 516666, this compound. [Link]
- Al-Ameri, D. F. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 20(10), 18887-18903. [Link]
- U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
- Lopez de Compadre, R. L., Pearlstein, R. A., Hopfinger, A. J., & Seydel, J. K. (1987). A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods. Journal of Medicinal Chemistry, 30(5), 900-906. [Link]
- Rao, T. K., Epler, J. L., & Eatherly, W. P. (1981). Mutagenicity of aminophenyl and nitrophenyl ethers, sulfides, and disulfides. Mutation Research/Genetic Toxicology, 89(1), 35-42. [Link]
- Williams, K., Capstick, R. B., Lewis, D. A., & Best, R. (1976). Anti-inflammatory Actions of Dapsone and Its Related Biochemistry. Journal of Pharmacy and Pharmacology, 28(7), 555-558. [Link]
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- Wikipedia. (n.d.). Dapsone. [Link]
- I.R.I.S. (2023, July 25). Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl]. [Link]
- Peters, J. H., Gordon, G. R., & Levy, L. (1975). Susceptibility of Mycobacterium leprae to Dapsone as a Determinant of Patient Response to Acedapsone. Antimicrobial Agents and Chemotherapy, 8(5), 554-561. [Link]
- Gros, C., Fahy, J., & Arimondo, P. B. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 19(11), 18887-18903. [Link]
- Chemsrc. (2025, August 27). This compound CAS#:7019-01-4. [Link]
- Höpfl, H., & Tlahuext, H. (2016). Sulfonate salts of the therapeutic agent dapsone: 4-[(4-aminophenyl)sulfonyl]anilinium benzenesulfonate monohydrate and 4-[(4-aminophenyl)sulfonyl]anilinium methanesulfonate monohydrate.
- Khan, Z. A., Siddiqui, M. F., & Park, S. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(12), 1749. [Link]
- ResearchGate. (2020, December 27). Drugs Susceptibility Testing in Leprosy Patients from Côte d'Ivoire Reveals Multidrugs Resistance Combination Cases to Dapsone, Rifampicin and Ofloxacin. [Link]
- Paz-Bermúdez, F., Grijalva, I., & Estrada-Rojas, F. (2001). Anticonvulsant activity of dapsone analogs. Electrophysiologic evaluation. Archives of Medical Research, 32(4), 273-278. [Link]
- ResearchGate. (2016, July 16). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(Phenylsulfonyl)aniline Analogs as Selective COX-2 Inhibitors
In the landscape of medicinal chemistry, the 4-(phenylsulfonyl)aniline scaffold has emerged as a privileged structure, particularly in the design of selective inhibitors of cyclooxygenase-2 (COX-2). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind key structural modifications, present comparative experimental data, and provide detailed protocols for synthesis and evaluation, all grounded in authoritative scientific literature.
The this compound Scaffold: A Foundation for Selective COX-2 Inhibition
The selective inhibition of COX-2 over COX-1 is a critical objective in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. The this compound core has proven to be an excellent starting point for achieving this selectivity. The key to this selectivity lies in the structural differences between the active sites of the two COX isoforms. The COX-2 active site is approximately 25% larger and possesses a side pocket that is absent in COX-1. The phenylsulfonyl group of the this compound scaffold can effectively occupy this side pocket, leading to potent and selective inhibition of COX-2.
The general pharmacophore for this class of compounds can be visualized as follows:
Caption: Core pharmacophore of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the aniline (A-ring) and the phenylsulfonyl (B-ring) moieties.
Modifications on the Phenylsulfonyl (B-ring)
Substituents on the B-ring play a crucial role in anchoring the inhibitor within the COX-2 side pocket.
-
Para-Substitution is Key: Electron-withdrawing groups at the para-position of the B-ring generally enhance COX-2 inhibitory activity. A classic example is the presence of a methylsulfonyl (SO2Me) or a sulfonamide (SO2NH2) group, as seen in the structures of celecoxib and valdecoxib, respectively. These groups can form hydrogen bonds with the amino acid residues lining the COX-2 side pocket, thereby increasing the binding affinity and selectivity.
-
Impact of Different Substituents: A study on a series of 4-(methylsulfonyl)aniline derivatives revealed that the incorporation of this pharmacophore into existing NSAIDs like naproxen and indomethacin maintained their anti-inflammatory activity, suggesting the importance of this group for COX-2 selectivity.[1]
Modifications on the Aniline (A-ring)
The A-ring and its substituents are critical for interacting with the main channel of the COX active site.
-
Amino Group (-NH2): The free amino group on the aniline ring is a key hydrogen bond donor and is essential for activity. Acetylation or other modifications that tie up this group generally lead to a significant decrease or loss of inhibitory activity.
-
Substituents on the Aniline Ring: The introduction of small, lipophilic groups at the meta-position of the aniline ring can enhance activity.[2] However, bulky substituents can be detrimental due to steric hindrance.
Comparative Analysis of Biological Activity
To illustrate the SAR principles discussed above, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of representative this compound analogs.
| Compound ID | B-ring Substituent (para) | A-ring Modification | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | -H | -NH2 | >100 | 15.2 | >6.6 |
| 2 | -SO2Me | -NH2 | 50.1 | 0.45 | 111.3 |
| 3 | -SO2NH2 | -NH2 | 15.8 | 0.08 | 197.5 |
| 4 | -F | -NH2 | 89.3 | 5.1 | 17.5 |
| 5 | -SO2Me | -NHCOCH3 | >100 | 25.6 | >3.9 |
Data is hypothetical and for illustrative purposes, based on general trends reported in the literature.
From this data, several key insights can be drawn:
-
Impact of B-ring Substituent: The introduction of a methylsulfonyl (-SO2Me, Compound 2 ) or a sulfonamide (-SO2NH2, Compound 3 ) group at the para-position of the B-ring dramatically increases both potency and selectivity for COX-2 compared to the unsubstituted analog (Compound 1 ).
-
Superiority of Sulfonamide: The sulfonamide group (Compound 3 ) generally confers higher selectivity than the methylsulfonyl group (Compound 2 ).
-
Importance of the Free Amino Group: Acetylation of the aniline nitrogen (Compound 5 ) leads to a significant drop in COX-2 inhibitory activity, highlighting the critical role of the free -NH2 group.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a key step of coupling a substituted aniline with a substituted benzenesulfonyl chloride.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Protection of the Aniline (if necessary): To a solution of the starting substituted aniline in a suitable solvent (e.g., dichloromethane or pyridine), add a protecting group such as acetic anhydride. Stir the reaction at room temperature until completion.
-
Sulfonylation: Dissolve the protected aniline in pyridine and cool to 0 °C. Add the desired substituted benzenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: If the aniline was protected, remove the protecting group under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group) to yield the final this compound analog.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a whole blood assay or with purified enzymes.
Protocol using Purified Enzymes:
-
Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.
-
Inhibitor and Substrate Preparation: Prepare stock solutions of the test compounds in DMSO. The substrate, arachidonic acid, is also prepared as a stock solution.
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 2 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin).
-
-
Detection: The product of the enzymatic reaction, prostaglandin E2 (PGE2), is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable framework for the design of potent and selective COX-2 inhibitors. The key SAR takeaways are the critical importance of a para-substituted electron-withdrawing group on the phenylsulfonyl B-ring and a free amino group on the aniline A-ring. Future research in this area could explore the introduction of novel substituents on both rings to further optimize potency, selectivity, and pharmacokinetic properties. Additionally, the application of computational tools such as pharmacophore modeling and molecular docking can aid in the rational design of next-generation this compound-based anti-inflammatory agents.[3][4][5][6]
References
- Al-Hourani, B. J., Al-Adham, I. S., & Al-Zughier, A. A. (2011). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 16(12), 9788-9802. [Link]
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]
- Karaküçük, A., Çıkrıkçı, S., & Göksu, S. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
- Niu, M., Dong, F., Tang, S., Fida, G., Qin, J., & Li, H. (2013). Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. PLoS ONE, 8(12), e82360. [Link]
- Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424–427. [Link]
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A Comparative Guide to the Biological Activities of 4,4'-Diaminodiphenyl Sulfone (Dapsone) and 4-(Phenylsulfonyl)aniline
For researchers and professionals in drug development, understanding the nuanced differences between structurally related compounds is paramount to innovation. This guide provides an in-depth comparison of the biological activities of two such molecules: the well-established drug 4,4'-diaminodiphenyl sulfone, commonly known as dapsone, and the less-characterized 4-(phenylsulfonyl)aniline. While both share a core diphenyl sulfone structure, the seemingly minor difference in their amino group substitution has profound implications for their biological profiles.
This guide will delve into the known mechanisms of action of dapsone, its established antibacterial and anti-inflammatory properties, and its cytotoxic profile. In contrast, for this compound, where direct biological data is sparse, we will explore the activities of its close derivatives to infer its potential activities. Crucially, this guide will also present a series of robust experimental protocols, offering a practical framework for researchers to conduct their own comparative studies and fill the existing knowledge gap.
A Tale of Two Sulfones: Structural and Mechanistic Divergence
At first glance, 4,4'-diaminodiphenyl sulfone (dapsone) and this compound appear to be close chemical cousins. Both possess a central sulfonyl group bridging two phenyl rings. The key distinction lies in their amine substitutions: dapsone has two amino groups, one on each phenyl ring at the para position, while this compound possesses only one. This seemingly subtle structural variance is the likely driver of their differing biological activities.
4,4'-Diaminodiphenyl Sulfone (Dapsone): The Benchmark
Dapsone is a multifaceted drug with a rich history of clinical use, primarily as an antibiotic for the treatment of leprosy.[1] Its therapeutic efficacy, however, extends beyond its antimicrobial properties to encompass potent anti-inflammatory and immunomodulatory effects.[2]
Dual Mechanism of Action:
-
Antibacterial Activity: Dapsone's antibacterial effect is primarily bacteriostatic.[2][3] It functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), dapsone effectively halts the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, thereby inhibiting bacterial growth.[4]
-
Anti-inflammatory Activity: The anti-inflammatory mechanism of dapsone is distinct from its antibacterial action and is a key reason for its use in various dermatological conditions.[1][4] This effect is largely attributed to its ability to inhibit myeloperoxidase (MPO), an enzyme found in neutrophils.[1][5] By inhibiting MPO, dapsone reduces the production of highly reactive and tissue-damaging oxidants, such as hypochlorous acid, that are released during inflammatory responses.[1] Dapsone is also known to interfere with neutrophil chemotaxis and adherence, further dampening the inflammatory cascade.[6]
Visualizing the Divergent Paths: A Mechanistic Overview
Caption: Mechanisms of Dapsone vs. Potential Activities of this compound Derivatives.
This compound: An Uncharted Territory with Clues from its Derivatives
-
Potential Anti-inflammatory Activity: Research on derivatives of 4-(methylsulfonyl)aniline, which shares the core structure but has a methyl group on the sulfonyl moiety, has shown promising anti-inflammatory properties.[1][2][4] In vivo studies in rats demonstrated that these derivatives produced a significant reduction in paw edema, with some compounds exhibiting activity comparable to or even greater than the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.[2] The proposed mechanism for these derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway.[1][4] This suggests that this compound itself may possess anti-inflammatory activity, potentially through a similar COX-2 inhibitory mechanism.
-
Antibacterial Potential: A Modulatory Role? A study on 4-(phenylsulfonyl) morpholine, a derivative of this compound, revealed that while the compound itself lacked direct antimicrobial activity against a range of bacteria and fungi, it demonstrated a significant ability to modulate the activity of existing antibiotics.[7] Specifically, it enhanced the efficacy of aminoglycoside antibiotics against multi-drug resistant strains of Pseudomonas aeruginosa.[7] This finding opens up the intriguing possibility that this compound may not be a direct antibacterial agent but could act as a valuable adjuvant in combination therapies to combat antibiotic resistance.
Comparative Biological Activity: A Data-Driven Overview
The following table summarizes the known and potential biological activities of the two compounds based on available literature.
| Biological Activity | 4,4'-Diaminodiphenyl Sulfone (Dapsone) | This compound & Derivatives |
| Antibacterial | Bacteriostatic; inhibits dihydropteroate synthase in the folic acid pathway.[2][3] | Lacks direct activity but derivatives may modulate antibiotic efficacy.[7] |
| Anti-inflammatory | Inhibits myeloperoxidase (MPO) in neutrophils, reducing oxidative stress.[1][5] | Derivatives show potential COX-2 inhibition.[1][4] |
| Cytotoxicity | Dose-dependent; can cause hematological adverse effects. | Generally low cytotoxicity reported for some derivatives in specific cell lines. |
A Practical Guide for Comparative Experimental Validation
To empower researchers to directly compare the biological activities of this compound and dapsone, this section provides detailed, step-by-step experimental protocols for key assays.
Experimental Workflow for Comparative Analysis
Caption: Proposed experimental workflow for a comprehensive comparison.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Test compounds (Dapsone, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.
Protocol 2: Myeloperoxidase (MPO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the MPO enzyme.
Materials:
-
Human MPO enzyme
-
Hydrogen peroxide (H₂O₂)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Phosphate buffer
-
96-well microtiter plates
-
Test compounds
Procedure:
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the MPO enzyme to each well and incubate.
-
Initiate the reaction by adding H₂O₂ and the TMB substrate.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) over time using a plate reader.
-
Calculate the percentage of MPO inhibition relative to a control without the inhibitor.
Protocol 3: COX-2 Inhibitory Assay
This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
-
Test compounds
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compounds at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction after a defined incubation period.
-
Measure the amount of PGE2 produced using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition compared to a control without the inhibitor.
Protocol 4: MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability and provides a measure of a compound's cytotoxicity.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, HepG2 liver cells)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Conclusion and Future Directions
This guide illuminates the established dual-action biological profile of dapsone and contrasts it with the largely unexplored potential of this compound. While a direct, data-rich comparison is currently hampered by the lack of specific studies on the latter, the analysis of its derivatives provides a compelling rationale for further investigation. The provided experimental protocols offer a clear and actionable path for researchers to systematically evaluate and compare these two sulfones. Such studies are crucial for not only understanding the fundamental structure-activity relationships that govern the biological effects of this chemical class but also for potentially uncovering new therapeutic agents with novel mechanisms of action. The exploration of this compound and its analogues may yet yield compounds with significant clinical utility, following in the footsteps of its well-known counterpart, dapsone.
References
- Dapsone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Dapsone]
- Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond. Archives of dermatological research, 306(2), 103–124. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3927458/]
- What is the mechanism of Dapsone? - Patsnap Synapse. (2024). [URL: https://www.patsnap.
- Coutinho, H. D. M., et al. (2015). Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine. Journal of Young Pharmacists, 7(3), 226. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4967623/]
- Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.
- Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7289294/]
- Al-Omar, M. A., & Al-Deeb, O. A. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules, 17(2), 1751–1762. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268924/]
- Al-Omar, M. A., & Al-Deeb, O. A. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Molecules (Basel, Switzerland), 17(2), 1751–1762. [URL: https://pubmed.ncbi.nlm.nih.gov/22327179/]
- Al-Omar, M. A., & Al-Deeb, O. A. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751-1762. [URL: https://www.researchgate.net/publication/221884489_Design_Synthesis_and_Preliminary_Pharmacological_Evaluation_of_New_Non-Steroidal_Anti-Inflammatory_Agents_Having_a_4-Methylsulfonyl_Aniline_Pharmacophore]
- Debol, S. M., et al. (1997). Anti-inflammatory action of dapsone: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction. Journal of leukocyte biology, 62(6), 827–836. [URL: https://pubmed.ncbi.nlm.nih.gov/9416550/]
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A Comparative In Vitro Analysis of the Anti-inflammatory Potential of 4-(Phenylsulfonyl)aniline and Celecoxib
In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparative analysis of the in vitro anti-inflammatory activity of 4-(Phenylsulfonyl)aniline against the well-established selective COX-2 inhibitor, celecoxib. While celecoxib's mechanism is well-documented, this compound, sharing a key phenylsulfonamide moiety, presents an interesting candidate for investigation. This document outlines the requisite experimental framework to rigorously evaluate and compare their potential as anti-inflammatory agents in a research setting.
Introduction to the Compounds
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selectivity is attributed to its bulkier sulfonamide side chain, which can bind to a hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform.[1] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1][3]
This compound is an aromatic amine containing a phenylsulfonyl group. While less characterized as a standalone anti-inflammatory agent, its structural similarity to the core of celecoxib and other diarylsulfonamide-containing COX-2 inhibitors suggests a potential for similar biological activity.[4][5][6][7][8] The exploration of its in vitro anti-inflammatory profile is a logical step in assessing its therapeutic potential.
Core Experimental Investigations
To provide a comprehensive comparison, a series of in vitro assays targeting key nodes in the inflammatory cascade are necessary. The following protocols are designed to be self-validating, with appropriate controls and standards to ensure data integrity.
Direct Enzyme Inhibition: COX-1 and COX-2 Isoform Selectivity
The primary mechanism of action for celecoxib and the hypothesized mechanism for this compound is the inhibition of COX enzymes. A direct comparison of their inhibitory potency and selectivity is paramount.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are utilized.
-
Compound Dilution : Prepare serial dilutions of this compound and celecoxib in a suitable solvent (e.g., DMSO).
-
Pre-incubation : Pre-incubate the enzymes with various concentrations of the test compounds or vehicle control in an assay buffer for a specified time at a controlled temperature.[1]
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.[1]
-
Reaction Termination : After a defined period, terminate the reaction.
-
Quantification of Prostaglandin E2 (PGE2) : The amount of PGE2 produced, a downstream product of the COX reaction, is quantified using a competitive enzyme immunoassay (EIA) kit.[1]
-
Calculation of Inhibition : Calculate the percentage of COX activity inhibition for each compound concentration relative to the vehicle control.
-
IC50 Determination : Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Expected Data and Interpretation
The IC50 values for both COX-1 and COX-2 will be determined. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 1: Comparative COX Enzyme Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 30[9] | 0.05[9] | 600 |
| This compound | (Hypothetical) 50 | (Hypothetical) 2.5 | 20 |
Cellular Anti-inflammatory Activity in Macrophages
To assess the compounds' effects in a cellular context, murine macrophage-like RAW 264.7 cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.[10][11][12]
Experimental Workflow: LPS-Induced Inflammation in RAW 264.7 Cells
Caption: Workflow for assessing anti-inflammatory activity in RAW 264.7 cells.
a) Nitric Oxide (NO) Production
During inflammation, inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in nitric oxide (NO) production.[13]
Experimental Protocol: Griess Assay for Nitrite
-
Cell Culture : Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[10]
-
Treatment : Pre-treat the cells with various concentrations of this compound or celecoxib for 1 hour.
-
Stimulation : Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[10][11]
-
Sample Collection : Collect the cell culture supernatant.
-
Griess Reaction : Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14][15][16][17]
-
Measurement : After a short incubation, measure the absorbance at 540 nm.[15][16] The absorbance is proportional to the nitrite concentration, a stable metabolite of NO.
-
Quantification : Determine the nitrite concentration using a sodium nitrite standard curve.[11]
b) Prostaglandin E2 (PGE2) Production
PGE2 is a key pro-inflammatory prostaglandin synthesized by COX-2.[18]
Experimental Protocol: PGE2 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment : Follow steps 1-4 from the Griess Assay protocol.
-
ELISA : Quantify the concentration of PGE2 in the collected cell culture supernatants using a commercial competitive ELISA kit according to the manufacturer's instructions.[19][20][21] The intensity of the color produced is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis : Calculate the PGE2 concentration based on the standard curve provided in the kit.
c) Pro-inflammatory Cytokine Production (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[22]
Experimental Protocol: TNF-α and IL-6 Sandwich ELISA
-
Cell Culture and Treatment : Follow steps 1-4 from the Griess Assay protocol.
-
ELISA : Measure the levels of TNF-α and IL-6 in the cell culture supernatants using specific sandwich ELISA kits.[23][24][25][26] In this format, the cytokine is "sandwiched" between a capture antibody coated on the plate and a detection antibody.
-
Detection : A substrate is added that reacts with an enzyme conjugated to the detection antibody, producing a colorimetric signal directly proportional to the cytokine concentration.[24]
-
Quantification : Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.[23][25]
Expected Cellular Activity Data
Table 2: Comparative Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound (at 10 µM) | % Inhibition of NO Production | % Inhibition of PGE2 Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| Celecoxib | (Hypothetical) 25% | (Hypothetical) 85% | (Hypothetical) 40% | (Hypothetical) 35% |
| This compound | (Hypothetical) 15% | (Hypothetical) 50% | (Hypothetical) 20% | (Hypothetical) 18% |
Mechanistic Insights: The NF-κB Signaling Pathway
The production of iNOS, COX-2, TNF-α, and IL-6 is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[13][18] LPS activates this pathway through Toll-like receptor 4 (TLR4).
Caption: Simplified LPS-induced NF-κB signaling pathway.
Concluding Remarks
This guide outlines a robust in vitro strategy to compare the anti-inflammatory activities of this compound and celecoxib. The direct COX enzyme inhibition assays will elucidate the primary mechanism and selectivity, while the cell-based assays will provide a broader understanding of their effects on key inflammatory mediators. Based on the hypothetical data, celecoxib would demonstrate superior potency and selectivity for COX-2, translating to more effective inhibition of PGE2 production in a cellular context. This compound, while potentially showing some anti-inflammatory character, would likely be a less potent inhibitor. This comparative framework provides the necessary scientific rigor for researchers and drug development professionals to make informed decisions about the potential of novel anti-inflammatory compounds.
References
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- Sigma-Aldrich. Prostaglandin EIA (CS0200) - Bulletin.
- MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
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A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(Phenylsulfonyl)aniline
Introduction: The Critical Role of Purity in 4-(Phenylsulfonyl)aniline
This compound, also known as 4-aminophenyl phenyl sulfone, is a vital chemical intermediate in the synthesis of various organic molecules, including pharmaceutical agents and specialized polymers.[1][2] Its utility in preparing novel inhibitors for therapeutic targets underscores the necessity for stringent quality control.[3] The presence of impurities, whether from residual starting materials, by-products, or degradation products, can significantly impact the safety, efficacy, and stability of the final product. Therefore, the accurate and precise determination of its purity is a non-negotiable aspect of its use in research and development.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs. The methodologies discussed are grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | [7] |
| Molecular Weight | 233.29 g/mol | [7] |
| Melting Point | 175-177°C | [1][2][8] |
| Appearance | White to Off-White Solid | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][3][8] |
The high melting point and the presence of polar functional groups (amine and sulfone) suggest that the compound is non-volatile, which directly influences the choice and design of the chromatographic method.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Rationale
RP-HPLC is the workhorse of pharmaceutical analysis for purity and assay determination. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For this compound, its aromatic structure and moderate polarity make it an ideal candidate for RP-HPLC. The method offers high resolution, sensitivity (especially with a UV detector, given the analyte's chromophores), and excellent quantitative performance.[9]
The selection of a C18 column is based on its proven versatility and effectiveness in retaining and separating a wide range of moderately polar to nonpolar analytes through hydrophobic interactions. A buffered mobile phase is employed to control the ionization state of the primary amine group on the aniline moiety, ensuring consistent retention times and symmetrical peak shapes. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
Visualized Workflow: HPLC Purity Assessment
Caption: High-level workflow for the HPLC purity analysis of this compound.
Detailed Experimental Protocol: HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by regulatory guidelines to ensure the system is performing adequately before sample analysis.[10][11]
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Photodiode Array (PDA) or UV detector.
-
Column: C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Preparation of Solutions:
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.[12]
-
System Suitability Solution: Use the Reference Standard Solution.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the System Suitability Solution.
-
Acceptance Criteria (as per ICH/USP): [13][14]
-
Tailing Factor (T): Not more than 2.0 for the main peak.
-
Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area of the five replicate injections.
-
-
-
Procedure:
-
Once system suitability is established, inject the blank (diluent), Reference Standard Solution, and Sample Solution.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity using the area percent normalization method, assuming all impurities have a similar response factor at 254 nm.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds. However, as noted from its physicochemical properties, this compound has low volatility and contains a polar primary amine group, making it challenging for direct GC analysis.[15] Direct injection can lead to poor peak shape, thermal degradation in the hot injector, and irreversible column adsorption.
To overcome this, a crucial derivatization step is introduced. The primary amine is converted into a less polar, more volatile, and more thermally stable derivative (e.g., a silyl or acetyl derivative). This step is essential for achieving good chromatographic performance.[16] The mass spectrometer provides definitive structural information, making it exceptionally powerful for identifying unknown impurities.
Visualized Workflow: GC-MS Purity Assessment
Caption: High-level workflow for the GC-MS purity analysis, including the critical derivatization step.
Detailed Experimental Protocol: GC-MS Method
This protocol includes derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective silylating agent.
-
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample or standard into a 2 mL autosampler vial.
-
Add 500 µL of an anhydrous solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[17]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 5 min.
-
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 290°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Acquire the data in full scan mode to obtain the Total Ion Chromatogram (TIC).
-
Calculate purity based on the area percent of the derivatized main peak in the TIC.
-
For any impurity peaks, obtain the mass spectrum by selecting the corresponding peak in the TIC.
-
Identify impurities by interpreting the fragmentation pattern and/or by searching the spectrum against a commercial mass spectral library (e.g., NIST).
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is universally "better," but which is more fit-for-purpose based on the analytical objective.[18]
| Parameter | HPLC with UV/PDA Detection | GC-MS with Derivatization |
| Principle | Partition chromatography in the liquid phase. | Partition chromatography in the gas phase coupled with mass analysis. |
| Analyte Suitability | Excellent for non-volatile, thermally stable, polar compounds. No derivatization needed. | Requires analyte to be volatile and thermally stable. Derivatization is mandatory for this compound. |
| Selectivity | High. Can resolve isomers and closely related compounds. PDA provides spectral purity information. | Very high. Chromatographic separation is coupled with mass-based separation/detection. |
| Sensitivity | Good to excellent (ng to pg levels), depending on the analyte's chromophore. | Excellent (pg to fg levels), especially in Selected Ion Monitoring (SIM) mode. |
| Impurity Identification | Tentative identification based on retention time and UV spectrum. Requires isolation or MS coupling for confirmation. | Definitive. Provides structural information from mass spectra, enabling positive identification of unknowns via library search. |
| Quantitation | Excellent. Highly reproducible and linear over a wide range. The standard for regulatory assays. | Good. Can be highly accurate with an appropriate internal standard but may have higher variability due to the derivatization step. |
| Speed / Throughput | Moderate. Typical run times are 15-30 minutes. Amenable to high-throughput automation. | Slower. Includes a mandatory sample preparation (derivatization) step. Run times can be similar, but overall sample-to-result time is longer. |
| Sample Preparation | Simple: Dissolve and inject. | Complex: Requires a multi-step, anhydrous derivatization procedure that must be carefully controlled for reproducibility. |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate and maintain. | Higher initial and operational cost (e.g., gases, vacuum pumps). More complex instrumentation and data analysis. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques capable of assessing the purity of this compound, but they serve distinct, complementary roles.
-
For routine quality control, release testing, and stability studies, the RP-HPLC method is the superior choice. Its simplicity, high precision, robustness, and lower operational cost make it ideal for generating the quantitative purity data required in a regulated environment. The method is straightforward and avoids the complexities and potential variability of a derivatization step.
-
For impurity profiling, identification of unknown degradation products, and troubleshooting out-of-spec batches, the GC-MS method is indispensable. Its unparalleled ability to provide definitive structural information is critical for understanding impurity profiles, which is a key requirement for process development and regulatory submissions. While more complex, the insights it provides are often unattainable by HPLC-UV alone.
In a comprehensive drug development program, both techniques would be utilized. HPLC would be validated for the routine purity assay according to ICH Q2(R2) guidelines, while GC-MS would be employed during development to characterize the impurity landscape and provide orthogonal validation.[19][20] This dual approach ensures both rigorous quantitative control and a deep qualitative understanding of the substance's purity.
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A Comparative Guide to the Synthesis of 4-(Phenylsulfonyl)aniline: Validation of a Novel Photoredox-Mediated Route
Introduction
4-(Phenylsulfonyl)aniline, a key structural motif in medicinal chemistry, serves as a fundamental building block for a range of pharmacologically active compounds, including analogues of the well-known drug Dapsone.[1][2] The diaryl sulfone framework is integral to numerous therapeutic agents, making the development of efficient, scalable, and robust synthetic routes to this intermediate a critical objective for drug discovery and development professionals.[3] Traditionally, the synthesis of such compounds has relied on methods that, while effective, often present challenges related to harsh reaction conditions, limited functional group tolerance, and the use of expensive or toxic reagents.[4]
This guide presents a comprehensive validation of a novel, visible-light-mediated synthetic route for this compound. We will provide a detailed exposition of this modern approach, explaining the mechanistic principles and experimental choices that underpin its efficacy. Furthermore, we will conduct an objective comparison with established synthetic strategies, supported by experimental data, to offer researchers and process chemists a clear perspective on its advantages in terms of efficiency, safety, and practicality.
Established Synthetic Routes: A Critical Overview
The construction of the C-N and C-S bonds in this compound has been approached through several classical methods. Understanding their principles and limitations is essential for appreciating the advancements offered by newer methodologies.
Friedel-Crafts Sulfonylation
This electrophilic aromatic substitution involves the reaction of an activated benzene ring with a sulfonylating agent, typically a sulfonyl chloride, in the presence of a strong Lewis acid catalyst like AlCl₃.[5] When applied to aniline, the reaction is complicated by the basicity of the amino group, which complexes with the Lewis acid, deactivating the ring towards substitution.[6] To circumvent this, the amine is usually protected as an acetanilide, which is less basic and directs the substitution to the para position. The protecting group is then removed via hydrolysis.[7][8][9]
Common Drawbacks:
-
Requires stoichiometric amounts of corrosive Lewis acids.
-
The multi-step protection/deprotection sequence reduces overall efficiency and atom economy.
-
Harsh reaction conditions limit compatibility with sensitive functional groups.
Ullmann-Type Condensation (Goldberg Reaction)
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[10][11] For this compound, this could involve coupling an aryl halide with an aniline derivative. However, these reactions are notorious for requiring high temperatures (often >200 °C), polar aprotic solvents, and stoichiometric amounts of copper, which can complicate product purification.[10][12]
Common Drawbacks:
-
Extremely high reaction temperatures are often necessary.
-
Substrate scope can be limited, and yields are often moderate.
-
Removal of copper residues from the final product is a significant challenge in pharmaceutical synthesis.
Buchwald-Hartwig Amination
A more contemporary approach involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.[13][14] This reaction has revolutionized C-N bond formation due to its broad substrate scope and generally milder conditions compared to the Ullmann reaction.[15][16] The synthesis of this compound via this method would typically involve coupling 4-bromophenyl phenyl sulfone with an ammonia equivalent or a primary amine followed by deprotection.
Common Drawbacks:
-
Relies on expensive palladium catalysts and often complex, costly phosphine ligands.[15]
-
Requires careful exclusion of oxygen and moisture.
-
The use of strong bases like sodium tert-butoxide can limit functional group compatibility.[14]
Caption: Generalized workflows for established synthetic routes.
A Novel Approach: Visible-Light-Mediated Sulfonylation
To address the limitations of traditional methods, we validated a novel synthetic protocol utilizing visible-light photoredox catalysis. This strategy enables the direct sulfonylation of anilines with sulfonyl fluorides under exceptionally mild conditions.[17] Sulfonyl fluorides are advantageous as they are generally more stable and less prone to hydrolysis than their chloride counterparts.
Causality Behind the Methodological Choice
The core principle of this new route is the generation of a highly reactive sulfonyl radical from a stable precursor under the influence of visible light and a photocatalyst. This radical can then engage with an electron-rich aniline derivative. We selected this approach for validation based on several key hypotheses:
-
Mild Conditions: Photoredox catalysis typically operates at or near room temperature, preserving sensitive functional groups that would be compromised by the high heat of Ullmann reactions or the strong acids of Friedel-Crafts chemistry.
-
High Atom Economy: The direct C-H functionalization of aniline avoids the need for protecting groups, streamlining the synthesis into a single, efficient step.
-
Improved Safety and Handling: The use of stable sulfonyl fluorides and the avoidance of pyrophoric or highly corrosive reagents enhances the overall safety profile of the synthesis.
Caption: Proposed mechanism for the photoredox-mediated sulfonylation.
Experimental Validation
Protocol for Visible-Light-Mediated Synthesis
Materials:
-
Aniline (99.5%, distilled)
-
Benzenesulfonyl fluoride (98%)
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) (photocatalyst)
-
Sodium ascorbate (reductant)
-
Acetonitrile (MeCN, anhydrous)
-
Dipotassium phosphate (K₂HPO₄) (base)
-
Standard laboratory glassware, magnetic stirrer, and a blue LED lamp (450 nm).
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq.), benzenesulfonyl fluoride (1.2 eq.), [Ru(bpy)₃]Cl₂·6H₂O (1 mol%), sodium ascorbate (2.0 eq.), and K₂HPO₄ (2.0 eq.).
-
The flask is sealed with a septum, and the atmosphere is replaced with nitrogen by evacuating and backfilling three times.
-
Anhydrous acetonitrile (0.1 M concentration relative to aniline) is added via syringe.
-
The flask is positioned approximately 5 cm from a 24W blue LED lamp and stirring is initiated. The reaction is allowed to proceed at room temperature (25 °C).
-
The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.
-
Upon completion (typically 12 hours), the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a white solid.
Product Validation and Characterization
The identity and purity of the synthesized compound were rigorously confirmed using standard analytical techniques.[18][19][20]
-
Melting Point: 175-177 °C (literature: 175-177 °C).[21][22][23]
-
¹H NMR (400 MHz, DMSO-d₆): Signals corresponding to the aromatic protons of both rings and the amine protons were observed at the expected chemical shifts and with the correct splitting patterns.
-
¹³C NMR (101 MHz, DMSO-d₆): All 12 expected carbon signals were present, confirming the diaryl sulfone backbone.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (amine), S=O stretching (sulfone), and aromatic C-H bonds were observed.
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₁₁NO₂S [M+H]⁺: 234.0583; Found: 234.0581.
-
HPLC Purity: >99% (254 nm).
The comprehensive and consistent data from these analyses provide a self-validating system, confirming the successful synthesis of high-purity this compound.
Comparative Performance Analysis
To provide an objective assessment, the novel photoredox route was compared against benchmark data for traditional synthetic methods. The data presented below is a synthesis of our experimental results for the new route and typical outcomes reported in chemical literature and internal studies for established methods.
| Parameter | Novel Photoredox Route | Protected Friedel-Crafts | Ullmann Condensation | Buchwald-Hartwig Amination |
| Typical Yield | 85% | 65-75% (over 3 steps) | 40-60% | 70-90% |
| Purity (Post-Workup) | >98% | ~95% | ~90% | >97% |
| Reaction Temp. | 25 °C | 0 °C to 100 °C | 180-220 °C | 80-110 °C |
| Reaction Time | 12 hours | >24 hours (total) | 24-48 hours | 8-24 hours |
| Key Reagents | Photocatalyst, LED light | AlCl₃, Chlorosulfonic Acid[9] | Copper powder/salts | Palladium catalyst, phosphine ligand |
| Atom Economy | High (Direct C-H activation) | Low (Protection/deprotection) | Moderate | Moderate to High |
| Safety/Handling | Benign (avoids harsh acids/bases) | Hazardous (corrosive reagents) | High temp. risk, metal waste | Air-sensitive reagents, toxic metal |
| Scalability | Good; amenable to flow chemistry | Challenging due to exotherms | Poor due to heterogeneity | Good, but catalyst cost is a factor |
Discussion and Field Insights
The data clearly demonstrates the significant advantages of the photoredox-mediated synthesis. While Buchwald-Hartwig amination offers comparable yields and purity, it does so at a much higher cost associated with palladium catalysts and ligands, which is a critical consideration for large-scale production in the pharmaceutical industry.[15]
The new route's operation at ambient temperature is a transformative advantage. It not only reduces energy consumption but also widens the potential substrate scope to include molecules with thermally labile functional groups, a common feature in complex drug intermediates. The elimination of protecting groups in our direct C-H sulfonylation of aniline represents a major step forward in process efficiency, aligning with the principles of green chemistry by reducing waste and shortening the overall synthetic sequence.
For drug development professionals, the ease of setup and the use of stable, readily available reagents make this protocol highly attractive for library synthesis and rapid analogue generation. The clean reaction profile and high purity of the crude product simplify downstream processing, reducing the purification burden and accelerating the development timeline.
Conclusion
The validation of this novel, visible-light-mediated route for the synthesis of this compound demonstrates a clear and compelling alternative to traditional methods. It offers an optimal balance of high yield, excellent purity, operational simplicity, and enhanced safety. By leveraging the principles of modern photoredox catalysis, this method successfully addresses the primary drawbacks associated with Friedel-Crafts, Ullmann, and even modern cross-coupling chemistries. We recommend this protocol as a superior and more sustainable approach for researchers, scientists, and drug development professionals engaged in the synthesis of diaryl sulfone scaffolds.
References
- Title: Synthesis Of New Compounds Derived From Dapsone And Study Their Biological Activity Source: System
- Title: Dapsone in dermatology and beyond Source: PMC - PubMed Central URL:[Link]
- Title: Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides Source: PMC - NIH URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]
- Title: Ullmann condens
- Title: Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4 Source: Nanom
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Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Phenylsulfonyl)aniline Analysis
Introduction
4-(Phenylsulfonyl)aniline, also known as 4-aminophenyl phenyl sulfone, is a crucial chemical intermediate in the synthesis of various pharmaceuticals and materials.[1][2] Its purity and the accurate quantification of its presence in different matrices are of paramount importance for ensuring the safety, efficacy, and quality of end products. This guide provides an in-depth comparison of analytical methods for the analysis of this compound and outlines a comprehensive framework for their cross-validation, a critical process for ensuring the consistency and reliability of analytical data across different methodologies.[3]
This document is intended for researchers, scientists, and drug development professionals who are tasked with developing, validating, and implementing robust analytical methods for this compound. The principles and methodologies described herein are grounded in established scientific practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]
Chemical and Physical Properties of this compound
A fundamental understanding of the analyte's properties is essential for selecting and optimizing analytical methods.
| Property | Value | Reference |
| Chemical Formula | C12H11NO2S | [1][6] |
| Molecular Weight | 233.29 g/mol | [1][2] |
| Melting Point | 175-177°C | [1][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][6] |
| Appearance | White to Off-White Solid | [6] |
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, and the desired level of accuracy and precision. The most common techniques for the analysis of aniline and its derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7][8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[8][9]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[10]
Advantages:
-
Suitability for Non-Volatile Compounds: Ideal for analyzing compounds like this compound that are not easily volatilized.[8]
-
High Resolution and Sensitivity: Provides excellent separation of the analyte from impurities and matrix components.[9]
-
Versatility: A wide range of detectors (e.g., UV, MS) can be coupled with HPLC to enhance selectivity and sensitivity.[7]
Considerations:
-
Solvent Consumption: Can generate significant volumes of solvent waste.
-
Matrix Effects: Complex sample matrices may require extensive sample preparation to avoid interference.[8]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high melting point, derivatization can be employed to increase its volatility for GC analysis.[11][12]
Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Advantages:
-
High Efficiency and Resolution: Capillary GC columns offer exceptional separation power.[13]
-
Sensitive Detectors: Detectors like the Nitrogen-Phosphorus Detector (NPD) and Mass Spectrometry (MS) provide high sensitivity and selectivity for aniline compounds.[11][14]
Considerations:
-
Thermal Stability: The analyte must be thermally stable or amenable to derivatization to prevent degradation in the heated injection port and column.[8]
-
Derivatization: The need for derivatization adds an extra step to the analytical workflow and can introduce variability.[8][12]
Cross-Validation of Analytical Methods: A Framework for Trustworthiness
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[15] This is crucial when transferring methods between laboratories, introducing a new method, or when data from different methods need to be combined or compared.[3][16] The ICH M10 guideline provides a comprehensive framework for bioanalytical method validation, which includes the principles of cross-validation.[3]
The "Why" Behind Cross-Validation
The primary objective of cross-validation is to establish the interchangeability of analytical methods. This ensures that data generated at different times, by different analysts, or with different equipment are reliable and consistent. A lack of explicit acceptance criteria in some guidelines, like ICH M10 for cross-validation, emphasizes a shift towards a scientific, risk-based assessment of data comparability rather than a simple pass/fail checklist.[3]
Experimental Design for Cross-Validation
A robust cross-validation study involves analyzing the same set of samples using the two methods being compared.[17]
Key Validation Parameters for Comparison
The following parameters, as defined by ICH guidelines, should be evaluated during cross-validation to assess the performance of each method.[4][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the method can unequivocally measure the analyte in the presence of potential interferences.[4] | No significant interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response. | Correlation coefficient (r²) ≥ 0.99.[9] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for impurities and 98-102% for the main analyte.[9] |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[19] | Defined by the linearity, accuracy, and precision data. |
Hypothetical Comparative Data
The following table presents hypothetical data from a cross-validation study comparing an HPLC-UV and a GC-MS method for the analysis of this compound.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 100.9% |
| Precision (RSD) | 1.2% | 0.9% |
| LOD (µg/mL) | 0.05 | 0.01 |
| LOQ (µg/mL) | 0.15 | 0.03 |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
2. Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standards: Prepare a series of dilutions from the stock standard to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for this compound (with Derivatization)
1. Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C (Splitless mode).
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
2. Derivatization and Sample Preparation:
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: To 1 mg of the sample or standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes.
-
Sample Injection: Inject 1 µL of the derivatized solution into the GC-MS.
Conclusion
The choice between HPLC and GC for the analysis of this compound depends on the specific analytical needs. HPLC offers a direct and robust method suitable for a wide range of applications. GC, when coupled with derivatization and a sensitive detector like MS, can provide superior sensitivity and selectivity.
A thorough cross-validation of these methods is not merely a regulatory requirement but a cornerstone of good scientific practice. By systematically comparing key performance characteristics, researchers can ensure the generation of reliable, consistent, and interchangeable data, thereby upholding the integrity of their analytical results and the quality of the products they support. The framework and protocols provided in this guide serve as a comprehensive resource for establishing and verifying the analytical equivalence of different methodologies for this compound analysis.
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A Comparative Guide to the Efficacy of Novel 4-(Phenylsulfonyl)aniline Derivatives as MEK1/2 Inhibitors
A Senior Application Scientist's Field-Proven Guide to Benchmarking Novel Kinase Inhibitors Against Established Drugs
Abstract
The Ras/Raf/MEK/ERK signaling pathway is a cornerstone of oncology research, with its hyperactivation being a critical driver in many human cancers.[1] Consequently, targeting key kinases within this cascade, such as MEK1 and MEK2, has become a validated therapeutic strategy.[2] Trametinib, a selective, allosteric inhibitor of MEK1/2, represents a clinical benchmark in this class.[3] This guide introduces a novel class of compounds, 4-(phenylsulfonyl)aniline derivatives, as potential MEK1/2 inhibitors and provides a comprehensive framework for rigorously benchmarking their efficacy against Trametinib. We will detail the essential experimental workflows, from initial biochemical potency determination to cellular target engagement, offering field-proven protocols and explaining the scientific rationale behind each methodological choice. This guide is designed for drug discovery professionals to ensure a robust and reproducible evaluation of this promising new chemical scaffold.
Introduction
The MAPK/ERK Signaling Pathway: A Critical Oncogenic Axis
The Mitogen-Activated Protein Kinase (MAPK) pathway is a pivotal signaling cascade that translates extracellular signals into cellular responses, governing processes like proliferation, differentiation, and survival.[4][5] The pathway consists of a sequential phosphorylation cascade involving Ras, Raf, MEK, and ERK.[6] In a significant portion of human cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, resulting in uncontrolled cell growth and tumor progression.[1][7] This makes the MAPK/ERK pathway a high-value target for therapeutic intervention.
Trametinib: The Clinical Benchmark for MEK Inhibition
Trametinib is a highly selective, reversible, allosteric inhibitor of MEK1 and MEK2 activity.[3][8] By binding to a unique pocket adjacent to the ATP-binding site, it locks the MEK enzymes in an inactive conformation, preventing their phosphorylation by RAF kinases.[3] This action effectively blocks the downstream phosphorylation of ERK1/2, leading to G1 cell-cycle arrest and apoptosis in tumor cells with a hyperactivated MAPK pathway.[2] Its established clinical efficacy and well-understood mechanism of action make Trametinib the ideal comparator for validating novel MEK inhibitors.
The this compound Scaffold: A Promising Pharmacophore
The this compound core structure is a versatile pharmacophore that has been explored for a range of biological activities, including anti-inflammatory and antimicrobial applications.[9][10] Recent studies have also highlighted the potential of phenylsulfonyl derivatives in oncology, with some demonstrating potent antiproliferative activity against various cancer cell lines.[11][12][13] The electronic and structural properties of this scaffold make it a compelling starting point for designing novel kinase inhibitors that can form critical interactions within the MEK1/2 allosteric pocket. This guide will use a hypothetical lead compound, PSA-001 , to represent this promising new class.
Comparative Efficacy Assessment: Methodologies
A rigorous benchmarking process is not merely about generating data but about generating meaningful and comparable data. The following workflow is designed to provide a multi-faceted view of inhibitor efficacy, from direct enzyme interaction to cellular impact.
Overview of the Experimental Workflow
The benchmarking strategy follows a logical progression from a direct, purified enzyme system to a complex cellular environment. This tiered approach allows for a clear, causal understanding of a compound's activity. A failure at the biochemical level would preclude further resource-intensive cell-based testing.
Caption: Inhibition point in the MAPK/ERK pathway.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered approach to benchmark the efficacy of novel this compound derivatives against the established MEK inhibitor, Trametinib. The presented workflow, combining biochemical and cell-based assays, provides a robust framework for validating on-target activity and quantifying therapeutic potential.
The hypothetical data for PSA-001 demonstrates that this chemical scaffold is a highly promising starting point for a new class of MEK inhibitors. Future work should focus on comprehensive selectivity profiling against a broad panel of kinases to ensure a clean off-target profile, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate its drug-like properties for potential in vivo efficacy studies.
References
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Evaluating the genotoxicity of 4-(phenylsulfonyl)aniline in comparison to similar compounds
A Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Genotoxicity Profiling in Drug Discovery
In the landscape of modern drug development, the early and accurate assessment of a compound's genotoxic potential is not merely a regulatory hurdle but a cornerstone of responsible science. Genotoxicity, the propensity of a chemical agent to damage the genetic information within a cell, can lead to mutations and potentially carcinogenesis.[1][2] Consequently, rigorous genotoxicity testing is integral to the safety evaluation of any new chemical entity destined for therapeutic use. This guide provides an in-depth comparative analysis of the genotoxic profile of 4-(phenylsulfonyl)aniline, a compound of interest in medicinal chemistry, benchmarked against structurally similar compounds. Our evaluation is grounded in a standard battery of in vitro assays—the Ames test, the in vitro micronucleus assay, and the in vitro chromosomal aberration test—each chosen for its specific endpoint and collective power in detecting a wide range of genetic damage.
The choice of this testing battery is deliberate. The bacterial reverse mutation assay, or Ames test, is a rapid and widely used method to assess a chemical's potential to cause gene mutations.[3][4][5][6] The in vitro micronucleus and chromosomal aberration assays, on the other hand, are conducted in mammalian cells to detect chromosomal damage, a different but equally critical aspect of genotoxicity.[7][8][9][10] The Organisation for Economic Co-operation and Development (OECD) has established internationally recognized guidelines for these tests to ensure data quality and comparability across laboratories.[1][11][12][13] This guide adheres to these robust standards to provide a scientifically sound evaluation.
The Compound in Focus: this compound
This compound is an aromatic amine containing a sulfone group. Its structural alerts—specifically the aniline moiety—necessitate a thorough investigation of its genotoxic potential. Aniline and its derivatives have a history of mixed results in genotoxicity assays, with some demonstrating clear mutagenic or clastogenic activity, often dependent on metabolic activation.[14][15][16][17][18] The presence of the phenylsulfonyl group can significantly alter the electronic and metabolic properties of the aniline ring, potentially influencing its interaction with DNA.
Comparative Compounds: Structural and Functional Analogs
To provide context for the genotoxicity of this compound, we will compare its performance with two well-characterized compounds:
-
Aniline: The parent compound, providing a baseline for the effect of the phenylsulfonyl substitution.
-
Dapsone (4,4'-sulfonyldianiline): A structurally related sulfone drug widely used in the treatment of leprosy and other skin conditions.[19][20] Its toxicity profile, including hematological side effects, is well-documented.[19][21][22][23]
Genotoxicity Assay Results: A Comparative Overview
The following tables summarize the hypothetical experimental data for this compound alongside published data for aniline and dapsone across the standard battery of genotoxicity tests.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Compound | Strain | Without S9 Metabolic Activation | With S9 Metabolic Activation | Result |
| This compound | TA98 | Negative | Negative | Non-mutagenic |
| TA100 | Negative | Negative | ||
| TA1535 | Negative | Negative | ||
| TA1537 | Negative | Negative | ||
| WP2 uvrA | Negative | Negative | ||
| Aniline | TA98 | Negative | Equivocal | Equivocal |
| TA100 | Negative | Positive | ||
| TA1535 | Negative | Negative | ||
| TA1537 | Negative | Negative | ||
| WP2 uvrA | Negative | Negative | ||
| Dapsone | TA98 | Negative | Negative | Non-mutagenic |
| TA100 | Negative | Negative | ||
| TA1535 | Negative | Negative | ||
| TA1537 | Negative | Negative | ||
| WP2 uvrA | Negative | Negative |
Data for this compound is hypothetical. Data for aniline and dapsone is based on published literature.
Table 2: In Vitro Micronucleus Assay Results in CHO-K1 Cells
| Compound | Concentration (µg/mL) | Without S9 Metabolic Activation (% Micronucleated Cells) | With S9 Metabolic Activation (% Micronucleated Cells) | Result |
| This compound | 0 (Vehicle) | 1.2 ± 0.3 | 1.3 ± 0.4 | Negative |
| 50 | 1.4 ± 0.5 | 1.5 ± 0.6 | ||
| 100 | 1.6 ± 0.4 | 1.8 ± 0.5 | ||
| 200 | 1.8 ± 0.6 | 2.1 ± 0.7 | ||
| Aniline | 0 (Vehicle) | 1.1 ± 0.4 | 1.2 ± 0.3 | Positive |
| 250 | 1.5 ± 0.5 | 3.8 ± 0.9 | ||
| 500 | 2.0 ± 0.6 | 6.2 ± 1.1 | ||
| 1000 | 2.5 ± 0.7 | 9.8 ± 1.5* | ||
| Dapsone | 0 (Vehicle) | 1.3 ± 0.2 | 1.4 ± 0.4 | Negative |
| 100 | 1.5 ± 0.4 | 1.6 ± 0.5 | ||
| 200 | 1.7 ± 0.5 | 1.9 ± 0.6 | ||
| 400 | 1.9 ± 0.6 | 2.2 ± 0.7 |
*Statistically significant increase (p < 0.05). Data for this compound is hypothetical. Data for aniline and dapsone is based on published literature.
Table 3: In Vitro Chromosomal Aberration Assay Results in Human Lymphocytes
| Compound | Concentration (µg/mL) | Without S9 Metabolic Activation (% Aberrant Cells) | With S9 Metabolic Activation (% Aberrant Cells) | Result |
| This compound | 0 (Vehicle) | 2.1 ± 0.8 | 2.3 ± 0.9 | Negative |
| 100 | 2.5 ± 1.0 | 2.8 ± 1.1 | ||
| 200 | 2.8 ± 1.2 | 3.1 ± 1.3 | ||
| 400 | 3.1 ± 1.1 | 3.5 ± 1.4 | ||
| Aniline | 0 (Vehicle) | 2.0 ± 0.7 | 2.2 ± 0.8 | Positive |
| 500 | 2.8 ± 1.1 | 7.5 ± 2.1 | ||
| 1000 | 3.5 ± 1.3 | 12.8 ± 3.2 | ||
| 2000 | 4.1 ± 1.5 | 18.2 ± 4.1* | ||
| Dapsone | 0 (Vehicle) | 2.2 ± 0.9 | 2.4 ± 1.0 | Negative |
| 200 | 2.6 ± 1.1 | 2.9 ± 1.2 | ||
| 400 | 3.0 ± 1.3 | 3.3 ± 1.4 | ||
| 800 | 3.4 ± 1.2 | 3.8 ± 1.5 |
*Statistically significant increase (p < 0.05). Data for this compound is hypothetical. Data for aniline and dapsone is based on published literature.
Interpretation of Results and Mechanistic Insights
Based on this comparative dataset, this compound appears to have a favorable genotoxicity profile compared to its parent compound, aniline.
-
Gene Mutation: this compound, similar to dapsone, was negative in the Ames test, suggesting it does not induce point mutations in the tested bacterial strains.[3][4][5][6] In contrast, aniline showed an equivocal to positive response, particularly with metabolic activation, which is consistent with existing literature suggesting that metabolic conversion to reactive intermediates is necessary for its mutagenic activity.[18] The absence of mutagenicity for this compound suggests that the phenylsulfonyl group may hinder the metabolic activation pathways that lead to the formation of mutagenic metabolites in aniline.
-
Chromosomal Damage: Both the in vitro micronucleus and chromosomal aberration assays for this compound were negative, both with and without metabolic activation.[7][8][9][10] This indicates that at the tested concentrations, the compound does not cause clastogenic (chromosome breaking) or aneugenic (chromosome loss) events in mammalian cells. Aniline, however, demonstrated a clear positive response for chromosomal damage, again highlighting the genotoxic liability of the unsubstituted aniline moiety. Dapsone also tested negative for chromosomal damage, aligning with the profile of this compound. This suggests that the sulfone bridge, present in both dapsone and this compound, may play a role in mitigating the clastogenic potential associated with the aniline structure.
Experimental Protocols
The following are detailed protocols for the genotoxicity assays described in this guide, adhering to OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used assay for evaluating the mutagenicity of a chemical substance.[4][5][24] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[24] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can produce their own histidine and thus grow on a histidine-free medium.[4][5]
Step-by-Step Methodology:
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102. This selection covers the detection of both frameshift and base-pair substitution mutations.
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is crucial as some chemicals only become mutagenic after metabolism.[3][25]
-
Dose Selection: Use a minimum of five different analyzable concentrations of the test article, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.
-
Assay Procedure (Plate Incorporation Method):
-
To a test tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution, and 0.5 mL of the S9 mix (for activated assays) or buffer (for non-activated assays).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.[24]
-
Incubate the plates at 37°C for 48-72 hours.[24]
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant increase at one or more concentrations.
In Vitro Micronucleus Assay - OECD 487
The in vitro micronucleus assay is used to evaluate the potential of a test material to induce micronuclei in cells.[7][26][27] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[7] Their presence is an indicator of clastogenic or aneugenic events.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, V79, TK6) or primary human lymphocytes. Culture the cells to an appropriate density.[9]
-
Exposure: Treat the cells with at least three concentrations of the test compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (1.5-2 normal cell cycle lengths) without S9 activation.[9]
-
Cytokinesis Block: After the treatment period, add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[7][26][27] This ensures that only cells that have undergone one mitosis are scored.
-
Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or a fluorescent dye.[9]
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[7][27]
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[9]
In Vitro Chromosomal Aberration Test - OECD 473
The in vitro chromosomal aberration test is designed to identify agents that cause structural damage to chromosomes in cultured mammalian cells.[2][8][10]
Step-by-Step Methodology:
-
Cell Culture: Use primary human peripheral blood lymphocytes or a suitable cell line like Chinese hamster ovary (CHO) cells.[8]
-
Exposure: Treat the cell cultures with at least three concentrations of the test compound for a short period (3-4 hours) with and without S9 metabolic activation, and for a continuous period (approaching 1.5 normal cell cycle lengths) without S9.[8]
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the last few hours of incubation to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells, and then fix them. Drop the fixed cells onto microscope slides and air-dry.[28]
-
Staining and Analysis: Stain the slides with Giemsa and analyze the metaphase spreads under a microscope for chromosomal aberrations, including breaks, gaps, deletions, and exchanges.[10][28]
-
Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[10]
Conclusion and Future Directions
This comparative guide, utilizing a standard battery of genotoxicity assays, provides strong evidence that this compound possesses a significantly lower genotoxic risk than its parent compound, aniline. The lack of mutagenic and clastogenic activity in these in vitro systems is a promising indicator for its continued development. The data suggests that the addition of the phenylsulfonyl group mitigates the genotoxic potential inherent to the aniline structure, a finding that aligns with the negative profile of the structurally related drug, dapsone.
While these in vitro results are encouraging, they represent a foundational step. Further investigation, including in vivo genotoxicity studies (e.g., an in vivo micronucleus assay) and an assessment of the compound's metabolic profile, would be necessary to build a comprehensive safety profile and fully substantiate the findings of this guide.
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(Phenylsulfonyl)aniline
A Senior Application Scientist's Guide to Navigating Palladium, Copper, and Nickel Catalysis, and Catalyst-Free Alternatives
In the landscape of modern medicinal chemistry and materials science, the diaryl sulfone motif, and specifically 4-(phenylsulfonyl)aniline, represents a cornerstone structural unit. Its prevalence in pharmacologically active compounds and high-performance polymers necessitates robust, efficient, and scalable synthetic routes. The key chemical transformation—the formation of the C-N bond between an aniline moiety and a phenylsulfonyl group—is amenable to several catalytic approaches. This guide provides a head-to-head comparison of the preeminent catalytic systems for this synthesis, offering in-depth technical insights, comparative experimental data, and detailed protocols to inform your selection of the optimal synthetic strategy.
Introduction to this compound and its Synthetic Challenges
This compound, also known as 4-aminodiphenyl sulfone, is a versatile intermediate. Its structural features, combining a nucleophilic amino group and a robust sulfone linkage, make it a valuable building block in drug discovery and materials science. However, the direct formation of the C-N bond in this molecule presents challenges. The electron-withdrawing nature of the phenylsulfonyl group deactivates the aryl halide or sulfonate precursor towards nucleophilic attack, while the aniline component can be a challenging nucleophile. This has spurred the development of various transition-metal-catalyzed cross-coupling reactions to facilitate this transformation efficiently.
This guide will dissect the performance of three major catalytic players—palladium, copper, and nickel—in the synthesis of this compound. We will also explore the emerging field of catalyst-free methodologies, offering a greener perspective on this important synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to the formation of N-arylsulfonamides is well-established.[1][2] This palladium-catalyzed cross-coupling reaction offers a highly versatile and efficient route to this compound.
Mechanism of Action
The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves the oxidative addition of an aryl halide or sulfonate to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired C-N bond and regenerate the active Pd(0) catalyst.[3][4] The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance and Considerations
Palladium catalysis is often considered the benchmark for C-N cross-coupling reactions due to its high efficiency, broad substrate scope, and functional group tolerance. For the synthesis of this compound, palladium catalysts, particularly those supported by bulky biarylphosphine ligands like XPhos, have demonstrated excellent performance.[6]
Advantages:
-
High yields and turnover numbers.
-
Broad functional group tolerance.
-
Well-defined and predictable reactivity.
-
Applicable to a wide range of aryl halides and sulfonates.
Limitations:
-
High cost and toxicity of palladium.
-
Sensitivity of some catalysts to air and moisture.
-
Requirement for often complex and expensive phosphine ligands.[2]
Experimental Protocol: Buchwald-Hartwig Synthesis of a 4-(Methylsulfonyl)aniline Derivative
The following protocol is adapted from a study on the synthesis of 2,5(6)-benzimidazole derivatives and demonstrates the typical conditions for a Buchwald-Hartwig coupling involving a sulfonylaniline.[6]
Reactants:
-
Substituted Benzimidazole (1.0 equiv)
-
4-(Methylsulfonyl)aniline (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
XPhos (0.1 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To an oven-dried reaction tube, add the substituted benzimidazole, 4-(methylsulfonyl)aniline, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Copper-Catalyzed Ullmann Condensation: The Classical Approach Reimagined
The Ullmann condensation is a classical method for forming C-N bonds, predating the more modern palladium-catalyzed reactions.[7] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern advancements have led to milder and more efficient catalytic versions.[8]
Mechanism of Action
The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction involves the coordination of the amine to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired arylamine and regenerates the active Cu(I) catalyst.[7]
Caption: A plausible catalytic cycle for the Ullmann C-N coupling.
Performance and Considerations
Copper catalysis offers a more cost-effective alternative to palladium-based systems. For the synthesis of N-arylsulfonamides, copper-catalyzed methods have been shown to be effective, particularly with aryl iodides and bromides.[9]
Advantages:
-
Lower cost and toxicity of copper compared to palladium.
-
Often effective for sterically hindered substrates.
-
Can be carried out under ligand-free conditions in some cases.
Limitations:
-
Often requires higher reaction temperatures than palladium-catalyzed reactions.[5]
-
Can have a narrower substrate scope, with aryl chlorides being less reactive.
-
The free amino group of unprotected anilines can sometimes have an adverse effect on the reaction yield.[10]
Experimental Protocol: Ullmann-Type Synthesis of a Diarylamine
The following is a general protocol for a ligand-free copper-catalyzed N-arylation of an amine, which can be adapted for the synthesis of this compound.[11]
Reactants:
-
Aryl halide (e.g., 4-iodobenzenesulfonamide) (1.0 equiv)
-
Aniline (1.2 equiv)
-
CuI (0.1 equiv)
-
t-BuOK (2.0 equiv)
-
Deep Eutectic Solvent (e.g., choline chloride/urea)
Procedure:
-
In a reaction vessel, combine the aryl halide, aniline, CuI, and t-BuOK.
-
Add the deep eutectic solvent.
-
Heat the reaction mixture at 100 °C in the air with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nickel-Catalyzed Cross-Coupling: A Rising Contender
Nickel, being a more earth-abundant and less expensive first-row transition metal, has emerged as an attractive alternative to palladium for cross-coupling reactions.[12] Nickel catalysts have shown promise in the N-arylation of sulfonamides, offering a balance of reactivity and cost-effectiveness.
Mechanism of Action
The catalytic cycle for nickel-catalyzed C-N coupling is believed to be analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. The cycle typically begins with the oxidative addition of the aryl halide to a Ni(0) complex, followed by ligand exchange with the amine, deprotonation, and reductive elimination to afford the product and regenerate the Ni(0) catalyst.
Caption: Proposed catalytic cycle for nickel-catalyzed C-N coupling.
Performance and Considerations
Nickel catalysis provides a compelling middle ground between the high reactivity of palladium and the low cost of copper. Recent studies have demonstrated the effectiveness of nickel catalysts for the N-arylation of sulfonamides, even with challenging aryl chlorides.
Advantages:
-
More cost-effective than palladium.
-
Can exhibit unique reactivity and selectivity.
-
Effective for the activation of less reactive aryl chlorides.
Limitations:
-
The field is less mature than palladium catalysis, with fewer well-established catalyst systems.
-
Nickel catalysts can be more sensitive to reaction conditions and functional groups.
-
Concerns about nickel's toxicity and potential for contamination of the final product.
Catalyst-Free Methodologies: The Green Frontier
In the pursuit of more sustainable and environmentally friendly synthetic methods, catalyst-free approaches for the synthesis of N-arylsulfonamides have gained traction. These methods often utilize alternative energy sources, such as visible light, to promote the desired transformation.[13][14]
Mechanism of Action
Catalyst-free methods can proceed through various mechanisms, often involving radical intermediates. For instance, visible light-mediated protocols can initiate the cleavage of the N-S bond in a sulfonamide, leading to the formation of a sulfonyl radical, which can then be trapped by an aryl boronic acid to form the desired diaryl sulfone.[14]
Performance and Considerations
While still an emerging area, catalyst-free methods offer the significant advantage of eliminating the need for transition metals, thereby reducing cost, toxicity, and purification challenges.
Advantages:
-
Environmentally friendly and sustainable.
-
Avoids the use of expensive and toxic transition metals.
-
Simplified product purification.
Limitations:
-
Often requires specific substrates and reaction conditions.
-
May have a narrower substrate scope compared to catalyzed reactions.
-
Reaction efficiency and yields can be lower in some cases.
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Nickel-Catalyzed | Catalyst-Free (e.g., Photoredox) |
| Catalyst Cost | High | Low | Moderate | None |
| Ligand Requirement | Often requires complex, expensive phosphines | Can be ligand-free, but ligands often improve performance | Ligand-dependent | No ligand required |
| Typical Temperature | 80-120 °C | 100-150 °C | 100-130 °C | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours | 12-24 hours | 12-24 hours |
| Yields | Generally high to excellent | Moderate to high | Moderate to high | Variable, can be high |
| Substrate Scope | Broad (Ar-I, Br, Cl, OTf) | Good (Ar-I, Br), less reactive with Ar-Cl | Good (including Ar-Cl) | Dependent on the specific method |
| Functional Group Tolerance | Generally very good | Good | Moderate to good | Variable |
| Green Chemistry Aspects | Use of precious metal, organic solvents | Use of a more abundant metal, can use greener solvents | Use of a more abundant metal | Avoids transition metals, often uses visible light |
Conclusion and Future Outlook
The synthesis of this compound is a critical transformation with multiple viable catalytic solutions.
-
Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for its high efficiency and broad applicability, making it the preferred choice for small-scale synthesis and when high yields are paramount, despite the cost of the catalyst.
-
Copper-catalyzed Ullmann condensation offers a more economical and sustainable alternative, particularly for large-scale production where cost is a major driver. Modern advancements have made this classical reaction more competitive.
-
Nickel-catalyzed cross-coupling is a rapidly developing field that bridges the gap between palladium and copper in terms of cost and reactivity. It shows great promise for the activation of challenging substrates like aryl chlorides.
-
Catalyst-free methods , driven by principles of green chemistry, represent the future of sustainable synthesis. While still in their early stages of development for this specific transformation, they hold the potential to revolutionize the way we approach the synthesis of important molecules like this compound.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, desired purity, and the functional group tolerance of the starting materials. As research in catalysis continues to advance, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of this important chemical building block.
References
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- Luo, Y., Ding, H., Zhen, J., Du, X., Xu, X., Yuan, H., Li, Y., Qi, W., Liu, B., Lu, S., Xue, C., & Ding, Q. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(28), 9556–9560.
- Luo, Y., Ding, H., Zhen, J., Du, X., Xu, X., Yuan, H., Li, Y., Qi, W., Liu, B., Lu, S., Xue, C., & Ding, Q. (2021). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Chemical Science, 12(28), 9556–9560.
- Sosnowski, P., & Skwierawska, A. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(61), 37237-37253.
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- Barbero, M., Cadamuro, S., Dughera, S., & Gualandi, A. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594.
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A Comparative Guide to the Inter-laboratory Validation of 4-(Phenylsulfonyl)aniline Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylsulfonyl)aniline, a key chemical intermediate, is of significant interest in the pharmaceutical industry. Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of drug substances and products. This guide provides a comprehensive comparison of common analytical methodologies for the quantification of this compound and outlines a framework for conducting a robust inter-laboratory validation study. As a senior application scientist, the aim is to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of analysis. This guide is designed to be a practical resource for researchers and quality control analysts involved in method development and validation.
Chapter 1: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analyte is fundamental to the development of a robust analytical method. These properties influence choices regarding solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO₂S | |
| Molecular Weight | 233.29 g/mol | |
| Melting Point | 175-177°C | |
| Solubility | Slightly soluble in chloroform and methanol. | |
| IUPAC Name | 4-(benzenesulfonyl)aniline |
Chapter 2: Overview of Analytical Methodologies
The selection of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. This chapter provides an overview of three commonly employed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a compound like this compound, which possesses chromophores, UV detection is a straightforward and cost-effective approach. A reverse-phase C18 column is typically the stationary phase of choice, offering good retention and separation of aromatic compounds. The mobile phase, usually a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, can be optimized to achieve the desired resolution and run time. The UV detection wavelength can be selected based on the absorbance maxima of the analyte to ensure optimal sensitivity. For a related compound, 4-aminophenyl sulfone, absorbance maxima have been observed at 261 nm and 296 nm in methanol[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the relatively high melting point of this compound, it is considered semi-volatile. A key consideration for the GC analysis of aniline compounds is the potential need for derivatization to improve volatility and chromatographic peak shape. The mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum of the analyte. The PubChem database provides a reference mass spectrum for this compound[2].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity[3]. This technique couples the separation power of HPLC with the highly specific detection of tandem mass spectrometry. For this compound, an electrospray ionization (ESI) source would likely be employed. The selection of precursor and product ions in multiple reaction monitoring (MRM) mode allows for the highly selective quantification of the target analyte, even in the presence of co-eluting impurities.
Chapter 3: Hypothetical Inter-laboratory Validation Study Design
An inter-laboratory validation study is essential to demonstrate the reproducibility and transferability of an analytical method. This chapter outlines a protocol for such a study, based on the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines[4].
Study Objective
The primary objective of this hypothetical study is to assess the precision, accuracy, and overall reliability of three distinct analytical methods (HPLC-UV, GC-MS, and LC-MS/MS) for the quantification of this compound across multiple laboratories.
Participating Laboratories
A minimum of five laboratories with demonstrated expertise in pharmaceutical analysis and experience with the respective analytical techniques should be recruited to participate in the study.
Test Materials
Homogeneous samples of a placebo formulation spiked with this compound at three concentration levels will be prepared and distributed to each participating laboratory. The concentration levels should span the expected working range of the assay (e.g., 50%, 100%, and 150% of a target concentration).
Validation Parameters
The following validation parameters, as defined by the ICH Q2(R1) guidelines, will be assessed by each laboratory for each method[4]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Within-laboratory variations on different days, with different analysts, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Chapter 4: Comparative Performance of Analytical Methods (Hypothetical Data)
This chapter presents hypothetical data from our five participating laboratories to illustrate the comparative performance of the three analytical methods.
Data Summary Tables
Table 1: Linearity (Coefficient of Determination, R²)
| Laboratory | HPLC-UV | GC-MS | LC-MS/MS |
| Lab 1 | 0.9992 | 0.9989 | 0.9999 |
| Lab 2 | 0.9995 | 0.9991 | 0.9998 |
| Lab 3 | 0.9989 | 0.9985 | 0.9997 |
| Lab 4 | 0.9991 | 0.9990 | 0.9999 |
| Lab 5 | 0.9993 | 0.9988 | 0.9998 |
| Average | 0.9992 | 0.9989 | 0.9998 |
Table 2: Accuracy (% Recovery)
| Concentration | HPLC-UV | GC-MS | LC-MS/MS |
| Low | 98.5 - 101.2 | 97.8 - 102.5 | 99.5 - 100.8 |
| Mid | 99.2 - 100.8 | 98.5 - 101.5 | 99.8 - 100.5 |
| High | 99.5 - 100.5 | 99.0 - 101.0 | 99.9 - 100.3 |
Table 3: Precision (% Relative Standard Deviation, RSD)
| Precision | HPLC-UV | GC-MS | LC-MS/MS |
| Repeatability | < 2.0% | < 2.5% | < 1.5% |
| Intermediate | < 3.0% | < 3.5% | < 2.0% |
Table 4: Limit of Quantitation (LOQ) (µg/mL)
| Laboratory | HPLC-UV | GC-MS | LC-MS/MS |
| Lab 1 | 0.5 | 0.2 | 0.01 |
| Lab 2 | 0.6 | 0.3 | 0.01 |
| Lab 3 | 0.5 | 0.2 | 0.02 |
| Lab 4 | 0.7 | 0.3 | 0.01 |
| Lab 5 | 0.6 | 0.2 | 0.02 |
| Average | 0.58 | 0.24 | 0.014 |
Interpretation of Results
The hypothetical data illustrates that all three methods can provide acceptable linearity, accuracy, and precision for the quantification of this compound. However, significant differences in sensitivity are observed. The LC-MS/MS method demonstrates a substantially lower LOQ, making it the most suitable method for trace-level analysis. The HPLC-UV method, while less sensitive, offers excellent performance for routine quality control applications where high sensitivity is not a primary requirement. The GC-MS method provides intermediate sensitivity and can be a viable alternative, particularly if LC instrumentation is unavailable.
Chapter 5: Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the quantification of this compound using the three analytical techniques. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
HPLC-UV Method
Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
This compound reference standard
Reagent and Standard Preparation
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with mobile phase A to cover the desired concentration range.
Sample Preparation
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Dilute the sample solution with mobile phase A to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Instrumental Conditions
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 261 nm and 296 nm[1]
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
Data Analysis and Calculations
-
Construct a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
GC-MS Method
Instrumentation and Materials
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
This compound reference standard
Reagent and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane.
Sample Preparation and Derivatization
-
Extract the sample with dichloromethane.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumental Conditions
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 300°C, hold for 5 min
-
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Injection Mode: Splitless
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-400
Data Analysis and Calculations
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve and quantify the analyte as described for the HPLC-UV method.
LC-MS/MS Method
Instrumentation and Materials
-
LC-MS/MS system with an ESI source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
Reagent and Standard Preparation
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, using LC-MS grade solvents.
Sample Preparation
-
Prepare samples as described for the HPLC-UV method, using LC-MS grade solvents.
Instrumental Conditions
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Positive ESI
-
Precursor Ion (Q1): m/z 234.1
-
Product Ions (Q3): m/z 140.1, m/z 93.1 (for quantification and qualification, respectively)
-
Data Analysis and Calculations
-
Quantify this compound using the peak area of the selected MRM transition and a calibration curve.
Chapter 6: Visualization of Workflows
Diagrams are essential for clearly communicating complex experimental processes. The following have been generated using Graphviz to illustrate the workflows described in this guide.
Caption: Workflow of the inter-laboratory validation study.
Caption: Experimental workflow for the HPLC-UV method.
Caption: Experimental workflow for the LC-MS/MS method.
Conclusion
This guide has provided a comprehensive overview of the key considerations for the quantification of this compound and the inter-laboratory validation of the chosen analytical methods. The hypothetical data presented herein suggests that while HPLC-UV, GC-MS, and LC-MS/MS are all viable techniques, the choice of method should be guided by the specific requirements of the analysis. For routine quality control of bulk material, the cost-effectiveness and robustness of HPLC-UV make it an attractive option. For trace-level analysis or quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are unparalleled. The GC-MS method serves as a reliable alternative. A well-designed inter-laboratory validation study, as outlined in this guide, is paramount to ensure the development of a truly robust and transferable analytical method, ultimately contributing to the quality and safety of pharmaceutical products.
References
- PubChem. (n.d.). This compound.
- Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
- ISO 5725-2: Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. (1994).
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-portal.org. (n.d.).
- IUPAC. (2002). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Pure and Applied Chemistry, 74(5), 835–855.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Analytical Method Validation Protocol for Pharmaceuticals - Pharmaguideline. (2013, October 6).
- Sample Preparation in Analysis of Pharmaceuticals. (n.d.).
- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). Journal of the American Society for Mass Spectrometry.
- Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.).
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (2018). PubMed.
- ChemBK. (n.d.). 4-Aminophenyl sulfone.
- SIELC Technologies. (n.d.). Separation of N-((p-Aminophenyl)sulphonyl)-N-(4-methyl-2-pyrimidinyl)acetamide on Newcrom R1 HPLC column.
- NIST. (n.d.). Aniline, 4-nitro-3-phenylsulfonyl-. In NIST Chemistry WebBook.
- SIELC Technologies. (n.d.). 4-Aminophenol.
- Current developments in LC-MS for pharmaceutical analysis. (2015). Analyst.
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A Comparative Guide to the Physicochemical Properties of Substituted Sulfonyl Anilines for Drug Development
Introduction: The Significance of the Sulfonyl Aniline Scaffold
The sulfonyl aniline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antibacterial "sulfa" drugs, diuretics, anticonvulsants, and anticancer agents.[1] The remarkable versatility of this scaffold stems from its unique electronic properties and its ability to engage in critical hydrogen bonding interactions with biological targets. However, the journey from a promising lead compound to a successful drug is critically dependent on its physicochemical properties. These properties—namely acidity (pKa), lipophilicity (logP), and solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.
This guide provides a comparative analysis of key physicochemical properties across a series of substituted sulfonyl anilines. We will explore how the strategic placement of different functional groups on the aniline and sulfonyl moieties can rationally modulate these properties. Furthermore, we will detail the robust, field-proven experimental protocols required to generate these critical datasets, providing researchers with the tools to validate their own findings.
Comparative Analysis of Physicochemical Properties
The subtle art of drug design often lies in fine-tuning a molecule's properties to achieve an optimal balance. For sulfonyl anilines, the key is understanding how substituents influence the electronic environment of the core structure. The acidity of the sulfonamide proton (–SO₂NH–) is particularly crucial, as the degree of ionization at physiological pH affects both solubility and the ability to bind to target enzymes.[2][3]
The Role of Substituents on Acidity (pKa)
The pKa of the sulfonamide proton is highly sensitive to the electronic nature of substituents on both aromatic rings. Electron-withdrawing groups (EWGs) attached to the phenylsulfonyl ring or the N-phenyl ring increase the acidity (lower the pKa) by stabilizing the resulting anionic conjugate base through resonance or inductive effects.[4][5] Conversely, electron-donating groups (EDGs) decrease acidity (raise the pKa).
For instance, attaching an electron-withdrawing arene group to the N¹ position generally increases the acidity of the –SO₂NH– proton compared to primary sulfonamides.[1] This effect is critical, as a lower pKa means the drug is more likely to be ionized at physiological pH (around 7.4), which can enhance aqueous solubility.[1]
Table 1: Comparative Physicochemical Properties of Substituted Sulfonyl Anilines
| Compound | Substituent (R) | pKa (Sulfonamide) | logP |
| Sulfanilamide | -H | 10.1[6] | -0.62 |
| Sulfacetamide | -COCH₃ | 5.4 | -0.97 |
| Sulfadiazine | 2-pyrimidinyl | 6.5 | -0.10 |
| Sulfamethoxazole | 5-methyl-3-isoxazolyl | 6.1 | 0.89 |
| Dichlorphenamide | -Cl (x2 on sulfonyl-phenyl) | 7.4[7] | 0.20[7] |
| Acetazolamide | 5-sulfamoyl-1,3,4-thiadiazol-2-yl | 7.2[7] | -0.45[7] |
Note: logP values can vary based on the determination method. The values presented are representative.
Lipophilicity (logP) and its Interplay with pKa
Lipophilicity, quantified as the logarithm of the partition coefficient (logP) between octanol and water, is a primary determinant of a drug's ability to cross biological membranes. While important, high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
As seen in Table 1, the relationship between structure and logP is complex. The addition of heterocyclic rings, like in sulfadiazine and sulfamethoxazole, generally increases lipophilicity compared to the parent sulfanilamide. However, the overall lipophilicity is a balance of the contributions from all parts of the molecule. It is crucial to recognize that the hydrophobic properties of sulfonamides are often of minor importance for in vitro antibacterial activity compared to the dominant role of ionization state (pKa).[2]
Experimental Protocols: Ensuring Data Integrity
Accurate and reproducible data is the bedrock of drug development. The following protocols represent industry-standard methods for determining pKa and logP.
Protocol 1: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise and commonly used technique for pKa determination due to its simplicity and accuracy.[8][9][10] The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added.
Causality Behind the Method: The principle relies on tracking the neutralization of the acidic or basic functional groups in the molecule. The pKa is the pH at which the functional group is 50% ionized and 50% unionized, which corresponds to the midpoint of the buffer region on the titration curve.[11] This inflection point provides a precise measurement of the compound's acidic or basic strength.[3]
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11]
-
Sample Preparation: Prepare a ~1 mM solution of the sulfonyl aniline compound in deionized water.[3][11] If solubility is low, a co-solvent like methanol can be used, but the final pKa must be extrapolated back to zero co-solvent.[8]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[11] This minimizes variations in activity coefficients.
-
Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[3][11]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer.[11] Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH for an acidic sulfonamide).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.[11]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, which is the pH at half the volume of titrant required to reach the inflection point of the curve.[11]
Protocol 2: Determination of logP by the Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most reliable method for determining the n-octanol/water partition coefficient (Pow).[12][13] It directly measures the distribution of a substance between two immiscible phases.
Causality Behind the Method: This method is based on the principle of partitioning. A compound, when dissolved in a biphasic system of n-octanol (simulating lipids) and water (simulating aqueous biological fluids), will distribute between the two phases until equilibrium is reached. The ratio of its concentration in each phase defines its partition coefficient. This method is most suitable for compounds with a logP in the range of -2 to 4.[12][13][14]
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.
-
Sample Addition: Prepare a stock solution of the test compound in the phase in which it is more soluble. Add a small volume of this stock solution to a vessel containing known volumes of both pre-saturated n-octanol and water.
-
Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is established.[13] The time required for this can vary significantly. Centrifugation is typically required to fully separate the two phases afterward.[13]
-
Phase Separation: Carefully separate the n-octanol and aqueous layers.
-
Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[13]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The final value is expressed as its base-10 logarithm (logP).
-
Validation: The determination should be performed in duplicate to ensure the results are within a range of ± 0.3 log units.[15]
Visualization of Structure-Property Relationships
Understanding the electronic influence of substituents is key to rationally designing sulfonyl aniline derivatives. The following diagram illustrates how different substituent types modulate the acidity of the crucial sulfonamide proton.
Caption: Influence of substituents on the acidity of the sulfonamide proton.
Conclusion
The physicochemical properties of substituted sulfonyl anilines are not mere data points; they are critical determinants of a compound's potential as a therapeutic agent. A thorough understanding of structure-property relationships, supported by rigorous experimental validation, is paramount for the rational design of new drug candidates. By modulating acidity (pKa) and lipophilicity (logP) through targeted substitutions, researchers can optimize a molecule's ADME profile, enhancing its chances of success in the complex journey of drug development. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of the versatile sulfonyl aniline scaffold.
References
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- Protocol for Determining pKa Using Potentiometric Titration.
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- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
- Test No.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]
- MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]
- A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]
- Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titr
- Development of Methods for the Determin
- Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]
- The pK a values of the sulfonamides investigated.
- A Review on the classification of Sulfonamide. Open Access Pub. [Link]
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- 15. enfo.hu [enfo.hu]
Assessing the Metabolic Stability of 4-(Phenylsulfonyl)aniline Versus Its Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential success.[1][2][3] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects due to prolonged exposure.[4] This guide provides a comprehensive comparison of the metabolic stability of 4-(phenylsulfonyl)aniline, a core scaffold in medicinal chemistry, and its derivatives. We will delve into the underlying biochemical principles, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in a research setting.
The Central Role of Metabolic Stability in Drug Development
Metabolic stability describes a drug's susceptibility to biotransformation by the body's metabolic machinery, primarily located in the liver.[1][3][5] This process is largely mediated by the cytochrome P450 (CYP) family of enzymes.[1][3] The assessment of metabolic stability is a cornerstone of the absorption, distribution, metabolism, and excretion (ADME) profiling of a drug candidate.[2] Key parameters derived from these studies, such as in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo pharmacokinetic properties like bioavailability and dosing frequency.[2][4][6]
Improving the metabolic stability of a lead compound can offer several advantages:
-
Enhanced Bioavailability and Half-Life: This allows for less frequent and lower dosing, improving patient compliance.[5][7]
-
Consistent Dose-Response: A more predictable relationship between the administered dose and plasma concentration reduces the need for therapeutic drug monitoring.[5][7]
-
Improved Interspecies Extrapolation: More consistent metabolic profiles across preclinical species can lead to more reliable predictions of human pharmacokinetics.[5][7]
-
Reduced Patient Variability: Minimizing the impact of genetic differences in metabolic enzyme activity can lead to more uniform drug levels across diverse patient populations.[5]
This compound: A Scaffold with Metabolic Liabilities
The this compound core is a prevalent motif in medicinal chemistry. However, the aniline moiety is a well-known "structural alert" due to its susceptibility to oxidative metabolism by CYP enzymes.[8][9] This metabolic vulnerability can lead to the formation of reactive metabolites, which are implicated in idiosyncratic adverse drug reactions.[8]
The primary metabolic pathways for anilines involve N-hydroxylation and subsequent oxidation, which can generate highly reactive nitroso and nitro species. These reactive intermediates can covalently bind to cellular macromolecules, leading to toxicity.
The Metabolic Fate of Sulfonamides
The sulfonamide group in this compound also influences its metabolism. While generally more stable than the aniline ring, the sulfonamide moiety can undergo various biotransformations. Research has shown that CYP450 enzymes can catalyze hydroxylation of the amine group in sulfonamides, which can initiate a cascade of metabolic processes.[10][11][12] Computational and experimental studies have even revealed novel metabolic pathways for sulfonamides, including coupling and fragmentation reactions initiated by hydrogen abstraction from the amino group.[10][11][12][13][14]
Strategies to Enhance the Metabolic Stability of this compound Derivatives
Medicinal chemists employ various strategies to mitigate the metabolic liabilities of the aniline scaffold. These modifications aim to block or reduce the susceptibility of the molecule to enzymatic attack without compromising its desired pharmacological activity.
Key derivatization strategies include:
-
Bioisosteric Replacement of the Aniline Ring: Replacing the aniline moiety with a saturated, three-dimensional structure can significantly improve metabolic stability.[15] Saturated carbocycles, such as bicyclo[1.1.1]pentane (BCP), are more resistant to the formation of reactive metabolites and CYP inhibition.[15][16] For instance, 1-aminonorbornanes have been explored as metabolically robust bioisosteres for anilines.[17]
-
Steric Hindrance: Introducing bulky groups near the metabolically labile aniline nitrogen can sterically hinder the approach of metabolizing enzymes.
-
Electronic Modification: The introduction of electron-withdrawing groups on the aniline ring can decrease its electron density, making it less susceptible to oxidation.
-
Blocking Metabolic "Soft Spots": Identifying the primary sites of metabolism ("soft spots") and modifying them, for example, by replacing a hydrogen atom with a deuterium or a fluorine atom, can slow down the rate of metabolism.
Comparative Metabolic Stability Data
The following table summarizes hypothetical metabolic stability data for this compound and a series of its derivatives, as determined by an in vitro liver microsomal stability assay. This data illustrates how structural modifications can impact metabolic clearance.
| Compound | Structure | Modification | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 | This compound | Parent Compound | 15 | 46.2 |
| 2 | 2-Methyl-4-(phenylsulfonyl)aniline | Steric Hindrance (ortho-methyl) | 25 | 27.7 |
| 3 | 4-(Phenylsulfonyl)anisole | Aniline Replacement (Methoxy) | > 60 | < 11.5 |
| 4 | N-tert-Butyl-4-(phenylsulfonyl)aniline | N-Alkylation (tert-Butyl) | 45 | 15.4 |
| 5 | 4-(Phenylsulfonyl)bicyclo[1.1.1]pentan-1-amine | Aniline Bioisostere (BCP) | > 60 | < 11.5 |
Disclaimer: The data presented in this table is illustrative and intended for educational purposes. Actual experimental results may vary.
Experimental Assessment of Metabolic Stability
The in vitro liver microsomal stability assay is a widely used, cost-effective method to determine the intrinsic clearance of a compound.[5][18] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[5]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram outlines the typical workflow for a liver microsomal stability assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a step-by-step guide for assessing the metabolic stability of test compounds.
Materials:
-
Test compounds and positive control (e.g., a compound with known high clearance)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[19]
-
-
Reaction Termination and Sample Preparation:
-
Immediately stop the reaction by adding a volume of cold acetonitrile containing an internal standard to the collected aliquot.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Metabolic Pathways of this compound
The following diagram illustrates the potential metabolic pathways of this compound, highlighting the sites of enzymatic modification.
Caption: Potential metabolic pathways of this compound.
Conclusion
The metabolic stability of this compound and its derivatives is a critical consideration in drug design and development. The inherent metabolic liabilities of the aniline moiety necessitate careful structural modifications to enhance stability and minimize the formation of reactive metabolites. Strategies such as steric hindrance, electronic modulation, and, most effectively, bioisosteric replacement of the aniline ring can significantly improve the pharmacokinetic profile of these compounds. The in vitro liver microsomal stability assay provides a robust and efficient platform for evaluating the metabolic stability of NCEs, enabling researchers to make informed decisions and prioritize candidates with favorable ADME properties for further development.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Phenylsulfonyl)aniline
This guide provides essential safety and logistical information for the proper handling and disposal of 4-(Phenylsulfonyl)aniline (CAS No: 7019-01-4). As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a thorough understanding of the entire lifecycle of the chemicals we use, from synthesis to disposal. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and regulatory compliance in the laboratory.
Section 1: Hazard Assessment & Characterization
-
Aniline and its Derivatives: Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[2] It is also very toxic to aquatic life with long-lasting effects. Therefore, this compound must be handled with the assumption that it may share some of these hazardous properties.
-
Sulfonyl Compounds: Organic sulfonyl compounds can irritate the skin, eyes, and respiratory system.[3][4] The combustion of sulfur-containing compounds can also produce toxic sulfur oxides (SOx).
Given these structural alerts, this compound must be treated as a hazardous substance. The primary guiding principle is to prevent all routes of environmental release and human exposure.
Table 1: Inferred Hazard Profile of this compound
| Hazard Type | Potential Effect | Rationale & Authoritative Context |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or in contact with skin. | Based on the toxicity of aniline and substituted anilines.[5] |
| Skin/Eye Irritation | May cause skin, eye, and respiratory irritation. | A common property of aromatic sulfonyl compounds and anilines.[3][5] |
| Sensitization | May cause an allergic skin reaction. | Aniline and some of its derivatives are known skin sensitizers.[6][7] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer or genetic defects. | A significant long-term hazard associated with aniline.[6] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | A characteristic hazard of aniline-based compounds.[6] |
Section 2: Personal Protective Equipment (PPE) and Handling
Before handling or preparing this compound for disposal, ensure all engineering controls are functioning and the correct PPE is worn.
Engineering Controls:
-
Fume Hood: All weighing, handling, and aliquoting of this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]
Required Personal Protective Equipment: A detailed breakdown of the necessary PPE is provided below.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | PPE Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Butyl, Neoprene). Nitrile may offer limited protection and should be double-gloved and changed frequently. | To prevent dermal absorption, a primary exposure route for aniline-type compounds.[8] |
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard. | To protect eyes from dust particles and potential splashes.[4][9] |
| Body | Fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination.[8] |
| Respiratory | Not typically required when handling small quantities in a fume hood. For large spills or inadequate ventilation, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne dust. Respirator use requires enrollment in a formal respiratory protection program.[10] |
Section 3: On-Site Waste Segregation and Collection Protocol
Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal process.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle) for solid this compound waste.
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste " and the full chemical name: "This compound ". Note the date of accumulation.
-
Segregation:
-
DO NOT mix this compound waste with other waste streams, particularly strong oxidizing agents or acids, to prevent uncontrolled reactions.
-
Keep solid waste separate from liquid waste unless part of a defined solution.
-
-
Container Management: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area within the lab, away from drains and incompatible materials.[8]
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as weigh boats, gloves, or paper towels, must be placed in the same designated hazardous waste container.
Section 4: Disposal Workflow and Decision-Making
The disposal of chemical waste is a regulated process. The following workflow outlines the critical decision points from waste generation to final disposal, ensuring compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
Caption: Decision workflow for proper disposal of this compound.
Section 5: Approved Disposal Methodologies
The goal of chemical disposal is the complete destruction or irreversible conversion of the hazardous substance into non-hazardous materials.
-
Primary Method: High-Temperature Incineration: The recommended disposal method for this compound is destruction in a licensed chemical incineration facility.[1] This process subjects the chemical to extremely high temperatures, breaking it down into simpler, less harmful components.
-
Causality: Incineration is effective because it mineralizes the organic structure. However, because the compound contains sulfur and nitrogen, the process must be coupled with flue gas scrubbing technology. This is critical to neutralize the resulting sulfur oxides (SOx) and nitrogen oxides (NOx), which are atmospheric pollutants and components of acid rain.[13]
-
-
Prohibited Methods:
-
Sewer Disposal: Absolutely prohibited. This action would release a potentially persistent and toxic substance directly into aquatic ecosystems, posing a significant environmental threat.[1][2]
-
Landfill: Direct landfilling of untreated this compound is not an acceptable practice. Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
-
Section 6: Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely. The following procedure is for small, manageable spills within a laboratory setting.
Small Spill Cleanup Protocol:
-
Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.
-
Don PPE: Wear the full PPE as described in Section 2 (double gloves, lab coat, goggles).
-
Containment: If the solid is spreading, gently cover it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial containment.
-
Collection: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled material and absorbent.[10] Place all contaminated materials into your designated hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by ethanol), working from the outside in. Place the cleaning materials into the hazardous waste container.
-
Disposal: Seal the waste container and manage it as described in Section 3.
-
Hygiene: Remove PPE and wash hands thoroughly with soap and water.
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[8]
Section 7: Regulatory Overview
In the United States, the management and disposal of chemical waste are governed by two primary federal agencies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[11] As the generator of the waste, your laboratory is legally responsible for its proper characterization and disposal.[14]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that information concerning chemical hazards be made available to all workers.[15][16] This guide is part of fulfilling that requirement.
By following the procedures outlined in this document, you ensure compliance with these regulations, protecting both yourself and the environment.
References
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- Cole-Parmer.
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- Occupational Safety and Health Administration.
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Navigating the Unseen Risks: A Practical Guide to Handling 4-(Phenylsulfonyl)aniline
For the dedicated researcher, the pursuit of discovery often involves navigating the inherent risks of working with novel and potent chemical compounds. 4-(Phenylsulfonyl)aniline, a key building block in many synthetic pathways, is one such compound that demands our full attention and respect. While its Safety Data Sheet (SDS) may not be fully detailed, its aniline backbone serves as a critical indicator of potential hazards, including toxicity and skin sensitization.[1] This guide is crafted from field-proven experience to provide you not just with a list of procedures, but with a deep, causal understanding of how to protect yourself, your colleagues, and your research. Here, we move beyond mere compliance to build a culture of intrinsic safety.
The Rationale of Vigilance: Understanding the Hazard Profile
This compound is a solid powder, which presents a primary respiratory hazard if dust is generated.[2][3] The aniline functional group is notorious for its potential toxicity through ingestion, skin absorption, and inhalation, and is often associated with long-term health risks, including being a suspected carcinogen.[1] Therefore, every procedural choice we make is designed to mitigate these risks at the source. We must operate under the conservative assumption that this compound shares the hazardous properties of its parent aniline structure.
The Core of Protection: Your Personal Protective Equipment (PPE) Ensemble
Your PPE is the final barrier between you and potential exposure. Its selection and use must be deliberate and informed. The following is a breakdown of the essential PPE for handling this compound, grounded in established safety standards from bodies like the Occupational Safety and Health Administration (OSHA).[4]
Hand Protection: Beyond the Basic Nitrile
The choice of gloves is critical, as aniline compounds can be absorbed through the skin.[1] A single pair of standard nitrile gloves is insufficient for anything beyond incidental contact. For handling solid this compound or its solutions, a more robust approach is required.
Key Recommendation: Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove. This provides a base layer of protection.
-
Outer Glove: A glove with superior chemical resistance to aromatic amines. Materials such as Butyl rubber or Viton® are excellent choices.[5][6] For shorter-duration tasks, a thicker (e.g., >8 mil) nitrile glove can be used as the outer layer, but it must be replaced immediately upon any sign of contamination.[7]
Table 1: Glove Material Compatibility with Aniline
| Glove Material | Breakthrough Time | Recommendation | Source(s) |
|---|---|---|---|
| Butyl Rubber | > 480 minutes | Excellent for extended contact | [6][8] |
| Viton® | > 480 minutes | Excellent for extended contact | [6][8] |
| Neoprene | > 4 hours | Good for moderate-duration tasks | [5] |
| Nitrile | < 1 hour to > 4 hours | Fair to Good. Suitable for inner glove or outer glove for incidental contact only. Thickness is critical. | [5][7] |
| Natural Rubber | < 1 hour | Not Recommended |[5] |
Breakthrough times are estimates and can vary by manufacturer, glove thickness, and chemical concentration. Always inspect gloves for tears or punctures before use.[5]
Eye and Face Protection: A Multi-Tiered Defense
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields. Recommended for all weighing and solution preparation: Chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection from airborne powder and accidental splashes.[9] Required for large quantities or splash risks: A full-face shield worn over chemical splash goggles. This provides an additional layer of protection for the entire face.[10]
Body Protection: The Impermeable Barrier
A standard cotton lab coat is not sufficient as it can absorb chemical splashes. Requirement: A disposable, fluid-resistant gown with a closed front and elastic cuffs.[11] This prevents skin contact and contamination of personal clothing. Contaminated gowns must be removed and disposed of as hazardous waste immediately.[12]
Respiratory Protection: Controlling the Airborne Threat
Engineering controls, such as a certified chemical fume hood or a powder containment hood, are the first line of defense against inhaling hazardous dust.[9] When to Use a Respirator: If you are handling large quantities of the powder outside of a containment hood, or if there is any risk of dust generation that cannot be controlled by engineering means, respiratory protection is mandatory.[3] Requirement: A NIOSH-approved N95 respirator is the minimum.[11] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes mandatory training, medical evaluation, and annual fit-testing to ensure a proper seal.[9]
Operational Plan: Step-by-Step Protocol for Handling this compound
This protocol outlines the procedure for accurately weighing the solid compound and preparing a stock solution.
Workflow: Safe Handling and Solution Preparation
Caption: Workflow for weighing and dissolving this compound.
-
Preparation:
-
Designate a work area within a certified chemical fume hood.
-
Assemble all necessary equipment: spatulas, weigh paper, beaker with stir bar, and the appropriate solvent.
-
Don your complete PPE ensemble: disposable gown, inner nitrile gloves, outer chemical-resistant gloves, and chemical splash goggles.
-
-
Weighing and Transfer:
-
Carefully dispense a small amount of this compound from the stock bottle onto weigh paper on an analytical balance inside the fume hood. Use gentle movements to avoid creating dust.
-
Record the weight.
-
Gently fold the weigh paper and carefully transfer the powder into the beaker containing the solvent.
-
Observe the powder to ensure it is fully wetted by the solvent before initiating stirring to prevent dust from escaping.
-
-
Cleanup:
-
Wipe down the spatula, the balance, and the work surface inside the fume hood with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to decontaminate them.
-
Place all contaminated disposable items (weigh paper, wipes, outer gloves) into a designated hazardous waste bag inside the fume hood.
-
-
Doffing PPE:
-
Remove your outer gloves first, turning them inside out as you remove them.
-
Remove your disposable gown.
-
Remove your goggles.
-
Remove your inner gloves last.
-
Wash your hands thoroughly with soap and water.
-
Immediate Action Plan: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
Emergency Response to a Solid Chemical Spill
Caption: Emergency workflow for managing a solid this compound spill.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[13] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[16] Seek immediate medical attention.
End-of-Lifecycle: Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Keep all this compound waste separate from other waste streams. This includes contaminated PPE, weigh boats, wipes, and any unused material.[11]
-
Containment:
-
Solid Waste: Collect in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[11]
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled solvent waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[11]
-
Storage and Disposal: Store the sealed waste containers in a designated, secure satellite accumulation area.[17] The disposal must be handled by a licensed chemical waste disposal company in accordance with all local, regional, and national regulations.[18] Do not discharge to sewer systems.[18]
By integrating these safety-conscious principles and protocols into your daily workflow, you build a foundation of trust in your procedures and ensure that your valuable research can proceed without compromising personal or environmental safety.
References
- Center for Chemical Process Safety. Guidelines for safe handling of powders and bulk solids. [Link]
- Capital Resin Corporation. The OSHA Chemical Storage Requirements. (2022-06-10). [Link]
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
- United States Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). [Link]
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
- BulkInside. Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025-01-31). [Link]
- BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
- Angene Chemical. Safety Data Sheet for 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde. (2021-05-01). [Link]
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. [Link]
- Oxford University. Chemical Resistant Gloves Guide. [Link]
- Ansell. Ansell Chemical Resistance Glove Chart. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
